molecular formula C13H17N5O2 B13917924 Methyltetrazine-PEG24-amine

Methyltetrazine-PEG24-amine

货号: B13917924
分子量: 275.31 g/mol
InChI 键: DIOZNAXATFIXDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyltetrazine-PEG24-amine is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H17N5O2

分子量

275.31 g/mol

IUPAC 名称

2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine

InChI

InChI=1S/C13H17N5O2/c1-10-15-17-13(18-16-10)11-2-4-12(5-3-11)20-9-8-19-7-6-14/h2-5H,6-9,14H2,1H3

InChI 键

DIOZNAXATFIXDW-UHFFFAOYSA-N

规范 SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCN

产品来源

United States

Foundational & Exploratory

A Technical Guide to Methyltetrazine-PEG24-amine: Structure, Properties, and Applications in Bioconjugation and PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-PEG24-amine, a heterobifunctional linker critical in the fields of bioconjugation, chemical biology, and targeted protein degradation. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in experimental settings.

Core Structure and Chemical Properties

This compound is a specialized chemical linker composed of three key functional components: a methyltetrazine moiety, a 24-unit polyethylene glycol (PEG) spacer, and a primary amine group. This unique architecture allows for a two-step, bioorthogonal conjugation strategy. The methyltetrazine group participates in a highly efficient and selective inverse electron-demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (TCO) derivative, a reaction commonly referred to as tetrazine ligation. The primary amine provides a versatile handle for conjugation to various molecules, including proteins, peptides, and small molecule drugs, typically through the formation of stable amide bonds with carboxylic acids or activated esters.

The long, hydrophilic PEG24 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate by minimizing aggregation and non-specific binding.

Chemical Structure:

Note: "Ph" represents a phenyl group.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various supplier specifications.

PropertyValue
Molecular Formula C57H105N5O24
Molecular Weight ~1244.5 g/mol
Purity ≥95% (typically confirmed by HPLC and/or NMR)
Physical Form Solid or oil
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C for long-term stability
Reactive Groups Methyltetrazine, Primary Amine
Reaction pH (Amine) 7.0 - 9.0 for reaction with NHS esters
Reaction pH (Tetrazine) 6.0 - 9.0 for tetrazine-TCO ligation
Reaction Time (Amine) 3 - 24 hours for amide coupling
Reaction Time (Tetrazine) 30 minutes - 2 hours for tetrazine-TCO ligation

Experimental Protocols

This section provides detailed methodologies for the use of this compound in two primary applications: bioconjugation to a protein of interest and synthesis of a Proteolysis Targeting Chimera (PROTAC).

Protocol 1: Two-Step Bioconjugation to a TCO-Modified Protein

This protocol describes the conjugation of this compound to a protein with an available carboxylic acid, followed by the ligation of the resulting conjugate to a trans-cyclooctene (TCO)-modified protein.

Materials:

  • This compound

  • Protein of Interest (POI) with an accessible carboxylic acid group

  • TCO-modified protein

  • Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Reagent: Hydroxylamine or Tris buffer

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis

Procedure:

Step 1: Amide Coupling of this compound to the Protein of Interest (POI)

  • Preparation: Dissolve the POI in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Activation: To the POI solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups on the POI.

  • Conjugation: Add a solution of this compound (1.5 equivalents) in anhydrous DMF to the activated POI solution.

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Quenching (Optional): The reaction can be quenched by adding hydroxylamine to a final concentration of 10-50 mM.

  • Purification: Purify the Methyltetrazine-POI conjugate by SEC or dialysis to remove unreacted reagents.

Step 2: Tetrazine-TCO Ligation

  • Preparation: Dissolve the purified Methyltetrazine-POI conjugate and the TCO-modified protein in PBS (pH 7.4) at a concentration of 1-10 µM.

  • Ligation: Mix the two protein solutions in a 1:1 or 1.2:1 molar ratio (Methyltetrazine-POI:TCO-protein).

  • Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Analysis: Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product.

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using SEC.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative two-step synthesis of a PROTAC molecule where this compound is used to link a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand is modified with a TCO group.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • TCO-modified E3 ligase ligand

  • Activation Reagent: HATU

  • Base: DIPEA

  • Anhydrous DMF

  • Purification System: Preparative HPLC

Procedure:

Step 1: Synthesis of the POI Ligand-Linker Intermediate

  • Activation: In a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature.

  • Conjugation: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-PEG24-Methyltetrazine intermediate.

Step 2: Synthesis of the Final PROTAC

  • Ligation: Dissolve the POI-PEG24-Methyltetrazine intermediate (1.0 equivalent) and the TCO-modified E3 ligase ligand (1.1 equivalents) in a suitable solvent such as DMF or a mixture of DMSO and water.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Two-Step Protein Bioconjugation A 1. Activate POI with HATU/DIPEA B 2. Conjugate with this compound A->B C 3. Purify POI-Linker Conjugate B->C D 4. React with TCO-Modified Protein C->D E 5. Analyze/Purify Final Conjugate D->E G cluster_1 Protocol 2: PROTAC Synthesis Workflow F 1. Activate POI Ligand (COOH) with HATU/DIPEA G 2. Couple with this compound F->G H 3. Purify POI-Linker Intermediate G->H I 4. React with TCO-E3 Ligase Ligand H->I J 5. Purify Final PROTAC I->J

Methyltetrazine in Bioorthogonal Chemistry: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the mechanism of action of methyltetrazine in bioorthogonal reactions. The inverse electron demand Diels-Alder (IEDDA) reaction, particularly involving 1,2,4,5-tetrazines, has become a cornerstone of bioorthogonal chemistry.[1] Its value is derived from its exceptionally fast reaction kinetics, high specificity, and ability to proceed within complex biological environments without the need for a catalyst.[1][2] Methyltetrazine, specifically, offers a favorable balance between reactivity and enhanced stability, making it a widely used tool in chemical biology, drug discovery, and molecular imaging.[3][4]

Core Principles: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The bioorthogonal reaction involving methyltetrazine is a specific type of [4+2] cycloaddition known as the inverse electron demand Diels-Alder (IEDDA) reaction.[1][5] Unlike a classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the methyltetrazine) and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[5][6] The reaction's energetics are driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]

The mechanism proceeds through three key steps:

  • [4+2] Cycloaddition: The methyltetrazine ring (the 4π component) reacts with the strained alkene of the dienophile (the 2π component) in a concerted cycloaddition. This forms a highly unstable bicyclic adduct.[7]

  • Retro [4+2] Cycloaddition (Nitrogen Expulsion): The bicyclic intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂).[7][8]

  • Product Formation: This nitrogen expulsion results in the formation of a stable 1,4-dihydropyridazine linkage, which may further oxidize to a pyridazine, covalently connecting the two reaction partners.[8][9]

This reaction is characterized by its chemoselectivity, meaning the methyltetrazine and its strained alkene partner do not interfere with or react with other functional groups typically found in biological systems.[3][9]

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products MeTz Methyltetrazine (Electron-Poor Diene) Intermediate Unstable Bicyclic Adduct MeTz->Intermediate [4+2] Cycloaddition (Fast) TCO trans-Cyclooctene (TCO) (Electron-Rich Dienophile) TCO->Intermediate [4+2] Cycloaddition (Fast) Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro [4+2] Cycloaddition (Irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the Methyltetrazine-TCO IEDDA Reaction.

Quantitative Data: Reaction Kinetics and Stability

The utility of a bioorthogonal reaction is defined by its kinetics and the stability of the reagents in a biological context. Generally, increasing the reactivity of a tetrazine with electron-withdrawing substituents leads to reduced stability in aqueous media.[10] Methyltetrazine represents a favorable compromise, offering good stability while maintaining a rapid reaction rate.[3]

Table 1: Second-Order Rate Constants of Tetrazine Reactions This table summarizes the reaction kinetics (k₂) for various tetrazine derivatives with common dienophiles. Higher values indicate a faster reaction.

DieneDienophilek₂ (M⁻¹ s⁻¹)ConditionsReference
Methyltetrazine (Me-Tz)axial-TCO~1,700PBS, 37 °C[11]
H-Tzaxial-TCO~31,000PBS, 37 °C[11]
Pyridyl-tetrazine (Py-Tz)axial-TCO~21,000PBS, 37 °C[11]
Phenyl-tetrazine (Ph-Tz)axial-TCO~280PBS, 37 °C[11]
General TetrazineTCO~2,0009:1 Methanol/Water[12]
tert-Butyl TetrazineTCO~5Not Specified[13]
tert-Butyl TetrazineCyclopropene~30Not Specified[13]

Table 2: Stability of Tetrazine Derivatives in Biological Media This table compares the stability of various tetrazines under physiological conditions. Stability is often measured as the percentage of the compound remaining after a set incubation period.

Tetrazine DerivativeConditionsStability MetricReference
Methyltetrazine (Me-Tz)DMEM + 10% FBS, 37 °C~80% remaining after 24h[11]
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS, 37 °C~50% remaining after 24h[11]
Phenyl-tetrazine (Ph-Tz)DMEM + 10% FBS, 37 °C~90% remaining after 24h[11]
DimethyltetrazinePBS~50% remaining after 14h[14]
Dipyridyl-tetrazinePBSHalf-life of 9.6h[14]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis of a methyltetrazine building block and its subsequent use in a bioorthogonal ligation experiment.

Protocol 1: Synthesis of a Simple Methyltetrazine Derivative This protocol is a generalized procedure for synthesizing 3-methyl-1,2,4,5-tetrazine from acetonitrile.

  • Materials: Acetonitrile, anhydrous hydrazine, sulfur, sodium nitrite (NaNO₂), glacial acetic acid, dichloromethane (DCM).

  • Procedure:

    • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine acetonitrile and anhydrous hydrazine. Add sulfur as a catalyst.[15]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically forms a dihydrotetrazine intermediate.

    • Oxidation to Tetrazine: Once the formation of the intermediate is complete, cool the reaction mixture in an ice bath.[1]

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid.[1][15] The reaction mixture will turn a characteristic vibrant pink or red, indicating the formation of the methyltetrazine.[1]

    • Purification: Extract the crude product from the aqueous mixture using an organic solvent such as dichloromethane. The final product can be purified by column chromatography on silica gel to yield the methyltetrazine as a colored solid.[1]

Protocol 2: General Protocol for Antibody Labeling and Tetrazine Ligation This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by bioorthogonal ligation with a methyltetrazine-functionalized molecule (e.g., a fluorophore or drug).

  • Materials: Antibody of interest, TCO-NHS ester, methyltetrazine-fluorophore conjugate, phosphate-buffered saline (PBS), size-exclusion chromatography columns.

  • Procedure:

    • Antibody-TCO Conjugation:

      • Dissolve the antibody in PBS (pH 7.4-8.0).

      • Add a molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution. The NHS ester will react with primary amines (e.g., lysine residues) on the antibody.

      • Incubate the reaction for 1-2 hours at room temperature.

      • Remove excess, unreacted TCO-NHS ester using a desalting column or size-exclusion chromatography, exchanging the buffer to PBS (pH 7.4).

    • Bioorthogonal Ligation:

      • To the purified TCO-labeled antibody, add the methyltetrazine-fluorophore conjugate.

      • The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature or 37 °C.[15]

    • Analysis:

      • Confirm the successful ligation using SDS-PAGE with in-gel fluorescence scanning. The fluorescent band should correspond to the molecular weight of the antibody.

      • Alternatively, mass spectrometry can be used for precise characterization of the final conjugate.[16]

Visualization of an Experimental Workflow: Pre-targeted Drug Delivery

The IEDDA reaction is extensively used in pre-targeting strategies for drug delivery and imaging, particularly in oncology.[16] This approach separates the targeting step (antibody to tumor) from the delivery of the payload (drug or imaging agent), which can reduce systemic toxicity.[16]

Pretargeting_Workflow A Step 1: Administer TCO-Antibody Conjugate B Step 2: Circulation & Targeting Antibody binds to tumor antigen. A->B IV Injection C Step 3: Clearance Unbound TCO-Antibody is cleared from circulation (24-72h). B->C D Step 4: Administer Methyltetrazine-Drug Conjugate C->D Pre-targeting Interval E Step 5: Bioorthogonal Reaction IEDDA 'click' reaction occurs selectively at the tumor site. D->E IV Injection F Result: Localized Drug Activation High concentration of drug at tumor, minimal systemic exposure. E->F

Workflow for pre-targeted drug delivery using the IEDDA reaction.

This strategy enhances the therapeutic window by separating the slow antibody localization phase from the rapid delivery and activation of a potent drug.[16] The efficacy can be monitored by tumor growth measurements or through in vivo imaging if a fluorescent reporter is used.[16]

References

The Pivotal Role of the PEG24 Linker in Methyltetrazine-PEG24-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG24-amine, with a specific focus on the critical role of its 24-unit polyethylene glycol (PEG) linker. This heterobifunctional reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient coupling of molecules for applications ranging from targeted drug delivery and proteomics to advanced in vivo imaging. Here, we delve into the quantitative data, experimental protocols, and underlying principles that underscore the importance of the PEG24 linker in this versatile molecule.

Introduction to this compound

This compound is a sophisticated chemical tool comprised of three key functional components:

  • A Methyltetrazine Moiety: This group is the reactive handle for bioorthogonal chemistry. It participates in an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.

  • A Primary Amine (-NH2): This functional group provides a convenient point of attachment to a wide range of biomolecules, small molecules, or surfaces that contain a carboxylic acid or an activated ester.

  • A PEG24 Linker: This hydrophilic, 24-unit polyethylene glycol chain acts as a spacer between the methyltetrazine and the amine. As will be detailed in this guide, the length and properties of this linker are not merely for spacing but are critical for the overall performance of the resulting conjugate.

The Multifaceted Role of the PEG24 Linker

The PEG24 linker is integral to the functionality of this compound, imparting several beneficial properties to the molecule and its subsequent conjugates.

Enhanced Aqueous Solubility and Reduced Aggregation

Many therapeutic agents and fluorescent dyes are hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding. The hydrophilic nature of the PEG24 linker significantly improves the water solubility of the entire conjugate, which is crucial for in vivo applications and for preventing aggregation during storage and handling.

Improved Pharmacokinetics and Bioavailability

In the context of drug development, particularly for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the PEG24 linker plays a vital role in modulating the pharmacokinetic profile of the conjugate. A study on ADCs highlighted that a methyl-PEG24 (mPEG24) moiety led to a prolonged half-life and enhanced tolerability in animal models. Longer PEG chains can also shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation time.

Optimal Spacing and Flexibility for Biological Interactions

The length

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG24-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bioconjugation reagents is paramount for reproducible and successful outcomes. This guide provides a detailed overview of the solubility and stability of Methyltetrazine-PEG24-amine, a key reagent in bioorthogonal chemistry. While specific quantitative data for this exact molecule is not extensively published, this document synthesizes available information from closely related compounds and established methodologies to provide a comprehensive technical resource.

Core Concepts: Structure and Function

This compound is a heterobifunctional linker composed of three key components:

  • Methyltetrazine: This moiety participates in rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG24): The long, hydrophilic PEG24 chain significantly increases the aqueous solubility of the molecule.[1] It also provides a flexible spacer arm that reduces steric hindrance during conjugation.

  • Amine Group: The terminal primary amine allows for covalent attachment to molecules containing carboxylic acids or activated esters (e.g., NHS esters) through amide bond formation. It is often supplied as an HCl salt to improve stability and handling.[1][2]

Data Presentation: Solubility and Stability

Solubility Profile
SolventSolubilityReference
WaterSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Dimethylformamide (DMF)Soluble[3]

It is important to note that the HCl salt form contributes to its aqueous solubility.

Stability Characteristics and Storage

The stability of this compound is a critical factor for its successful application. The methyl group on the tetrazine ring provides enhanced stability over unsubstituted tetrazines.[1][2] However, like all tetrazine derivatives, it is susceptible to degradation under certain conditions.

FactorImpact on StabilityRecommendationsReference
pH Tetrazines can be less stable in highly acidic or basic conditions. Reactions are typically performed at a pH of 7-9.Use in buffered solutions within the recommended pH range.
Temperature Elevated temperatures can accelerate degradation.Store at -20°C for long-term storage.[2][3]
Light Prolonged exposure to light can lead to degradation.Store in a light-protected container.
Form The HCl salt form offers improved stability and handling.[1][2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. The exact amount should be enough to ensure undissolved solid remains.

  • Equilibration: Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solute: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • UV-Vis Spectrophotometry: Prepare a standard curve of known concentrations of this compound in PBS. Measure the absorbance of the filtered supernatant at the λmax of the tetrazine chromophore (typically around 520-540 nm). Determine the concentration from the standard curve.

    • HPLC: Prepare a standard curve of known concentrations. Inject the filtered supernatant onto a calibrated HPLC system (e.g., C18 column) and determine the concentration based on the peak area.

  • Data Reporting: Report the solubility in mg/mL or mmol/L at the specified temperature.

Protocol 2: Assessment of Stability in Aqueous Solution

This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

  • 96-well plates (for spectrophotometric method)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration.

  • Incubation: Aliquot the solution into multiple sealed, light-protected tubes or wells of a 96-well plate. Incubate at a specific temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot for analysis.

  • Quantification:

    • UV-Vis Spectrophotometry: Measure the absorbance of the tetrazine chromophore at its λmax. A decrease in absorbance over time indicates degradation. The percentage of remaining tetrazine can be calculated relative to the initial time point.

    • HPLC: Inject the aliquot onto an HPLC system. Monitor the decrease in the peak area of the parent compound and the potential appearance of degradation product peaks.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life under the tested conditions.

Mandatory Visualizations

G cluster_reactants Reactants cluster_activation Activation cluster_conjugation1 Amide Coupling cluster_reactants2 Second Reactant cluster_conjugation2 Bioorthogonal Ligation mol1 Biomolecule-COOH (e.g., Protein) activator EDC/NHS mol1->activator mol2 Methyltetrazine-PEG24-NH2 intermediate Biomolecule-Tetrazine mol2->intermediate activator->intermediate Amine Reaction final_product Final Bioconjugate intermediate->final_product IEDDA Click Chemistry tco_mol TCO-modified Molecule tco_mol->final_product G center This compound Stability temp Temperature center->temp Degrades at high temp ph pH center->ph Instability at extremes light Light Exposure center->light Photosensitive storage Storage Conditions center->storage Store at -20°C, dark G start Start: Add excess compound to solvent equilibrate Equilibrate on shaker (24-48h) start->equilibrate separate Centrifuge to pellet undissolved solid equilibrate->separate filter Filter supernatant (0.22 µm filter) separate->filter quantify Quantify concentration (HPLC or UV-Vis) filter->quantify end End: Report solubility (mg/mL) quantify->end

References

In-Depth Technical Guide to Methyltetrazine-PEG24-amine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG24-amine, a key heterobifunctional linker for advanced applications in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details its physicochemical properties, experimental protocols for its application in inverse-electron-demand Diels-Alder (IEDDA) click chemistry, and a visual representation of a typical experimental workflow.

Core Properties of this compound

This compound is a specialized chemical tool featuring a methyltetrazine moiety for bioorthogonal reactions and a terminal amine group for conjugation, separated by a long-chain polyethylene glycol (PEG) spacer. The methyltetrazine group reacts with high specificity and rapid kinetics with strained alkenes like trans-cyclooctene (TCO), a cornerstone of modern click chemistry. The PEG24 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅₇H₁₀₅N₅O₂₄
Molecular Weight 1244.48 g/mol [1][2]
Purity Typically >95%
Form Varies (often supplied as a salt, e.g., HCl salt)

Experimental Protocols

The primary application of this compound is in bioconjugation via the IEDDA reaction. A typical experimental workflow involves a two-step process: first, the biomolecule of interest (e.g., an antibody or protein) is functionalized with a trans-cyclooctene (TCO) group. Subsequently, the TCO-modified biomolecule is reacted with this compound, which can be pre-conjugated to a payload of interest (e.g., a small molecule drug, a fluorescent dye, or a PROTAC warhead).

General Protocol for Protein Conjugation

This protocol outlines the steps for the conjugation of a TCO-modified protein with a this compound-linked payload.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound (or a pre-functionalized derivative)

  • Reaction Buffer: PBS, pH 6.0-7.5

  • Quenching reagent (optional, e.g., excess TCO-containing small molecule)

  • Purification system (e.g., size-exclusion chromatography, spin desalting columns)

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound conjugate in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the TCO-modified protein solution. A molar excess of the tetrazine compound (typically 1.5 to 5 equivalents) is recommended to ensure complete labeling of the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by analyzing the disappearance of the characteristic pink/red color of the tetrazine.

  • Quenching (Optional):

    • To remove any unreacted tetrazine, a quenching reagent can be added and incubated for a further 10-20 minutes.

  • Purification:

    • The final conjugate can be purified from unreacted small molecules using size-exclusion chromatography or spin desalting columns. The choice of method will depend on the scale of the reaction and the properties of the conjugate.

  • Characterization:

    • The purified conjugate should be characterized to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry) and to confirm its purity and integrity.

Visualizing the Workflow and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying chemical principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Payload Functionalization cluster_step3 Step 3: Bioorthogonal Conjugation (IEDDA) Biomolecule Biomolecule (e.g., Antibody) TCO_Biomolecule TCO-functionalized Biomolecule Biomolecule->TCO_Biomolecule Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Biomolecule Final_Conjugate Final Bioconjugate TCO_Biomolecule->Final_Conjugate Click Reaction Payload Payload (e.g., Drug, Dye) MT_PEG_Payload Methyltetrazine- PEG24-Payload Payload->MT_PEG_Payload Amide Coupling MT_PEG_Amine Methyltetrazine- PEG24-amine MT_PEG_Amine->MT_PEG_Payload MT_PEG_Payload->Final_Conjugate

A generalized experimental workflow for bioconjugation using this compound.

IEDDA_Mechanism Tetrazine Methyltetrazine Transition_State [4+2] Cycloaddition Transition State Tetrazine->Transition_State TCO TCO TCO->Transition_State Dihydropyridazine Dihydropyridazine Adduct Transition_State->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂

The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

References

An In-depth Technical Guide to Methyltetrazine Click Chemistry: Core Features and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyltetrazine click chemistry, a cornerstone of bioorthogonal chemistry. It details the core features, quantitative data, experimental protocols, and applications of this powerful tool in biological research and drug development.

Core Principles of Methyltetrazine Click Chemistry

Methyltetrazine click chemistry is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, making it ideal for studying biological processes in their native environments.

The key features of this reaction include:

  • Exceptional Kinetics: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[1][2] This allows for efficient labeling even at low concentrations of reactants.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.

  • Chemoselectivity: Methyltetrazines and their dienophile partners are highly selective for each other and do not cross-react with other functional groups found in biological systems, ensuring minimal off-target effects.

  • Stability: Methyltetrazine derivatives exhibit good stability in aqueous solutions and biological media, a crucial factor for in vivo applications. However, stability can be influenced by substituents on the tetrazine ring, with electron-donating groups generally increasing stability.

Quantitative Data

The reaction kinetics and stability of methyltetrazine derivatives are critical parameters for designing experiments. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of Methyltetrazine Derivatives with Dienophiles
Methyltetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
Methyltetrazinetrans-cyclooctene (TCO)~1,000 - 6,000Aqueous buffer, 37°C
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)3.3 x 10³Methanol
Pyridyl-tetrazineaxial-TCO>10,000PBS, 37°C
Phenyl-tetrazineaxial-TCO~1,700PBS, 37°C
Methyl-tetrazineaxial-TCO~1,700PBS, 37°C
MethyltetrazineNorborneneSlower than TCOMethanol
3-phenyl-1,2,4,5-tetrazineNorbornene--
Table 2: Stability of Tetrazine Derivatives in Biological Media
Tetrazine DerivativeConditionsHalf-life / Stability
Dipyridyl-s-tetrazines1:9 DMSO/PBS, pH 7.4, 37°C60-85% degraded after 12h
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS, pH 7.4, 37°C60-85% degraded after 12h
Pyridyl tetrazines1:9 DMSO/PBS, pH 7.4, 37°C>75% remaining after 12h
Phenyl tetrazines1:9 DMSO/PBS, pH 7.4, 37°C>75% remaining after 12h
Triazolyl-tetrazineDMEM with 10% FBS, 37°CHigh stability

Experimental Protocols

This section provides detailed methodologies for key applications of methyltetrazine click chemistry.

Protein-Protein Conjugation

This protocol describes the conjugation of two proteins using methyltetrazine-TCO ligation.[1]

Materials:

  • Protein A

  • Protein B

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • 1 M NaHCO₃

  • PBS buffer (pH 7.2-7.5)

  • Spin desalting columns

Procedure:

  • Protein Activation with TCO:

    • Dissolve 100 µg of Protein A in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of TCO-PEG-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-labeled protein using a spin desalting column.

  • Protein Activation with Methyltetrazine:

    • Dissolve 100 µg of Protein B in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.

    • Add 20 nmol of methyltetrazine-PEG-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the methyltetrazine-labeled protein using a spin desalting column.

  • Conjugation:

    • Mix the TCO-labeled Protein A and methyltetrazine-labeled Protein B in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The conjugate is now ready for use or further purification.

G cluster_0 Protein A Modification cluster_1 Protein B Modification Protein A Protein A Add TCO-PEG-NHS Add TCO-PEG-NHS Protein A->Add TCO-PEG-NHS 1. Activation Incubate 60 min Incubate 60 min Add TCO-PEG-NHS->Incubate 60 min 2. Reaction Purify Purify Incubate 60 min->Purify 3. Desalting TCO-Protein A TCO-Protein A Purify->TCO-Protein A Yields Mix Mix TCO-Protein A->Mix Protein B Protein B Add MeTz-PEG-NHS Add MeTz-PEG-NHS Protein B->Add MeTz-PEG-NHS 1. Activation Incubate 60 min Incubate 60 min Add MeTz-PEG-NHS->Incubate 60 min 2. Reaction Purify Purify Incubate 60 min ->Purify 3. Desalting MeTz-Protein B MeTz-Protein B Purify ->MeTz-Protein B Yields MeTz-Protein B->Mix Incubate 1 hr Incubate 1 hr Mix->Incubate 1 hr Click Reaction Protein A-B Conjugate Protein A-B Conjugate Incubate 1 hr->Protein A-B Conjugate

Protein-protein conjugation workflow.

Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cell surface glycans with a TCO-modified sugar followed by reaction with a methyltetrazine-biotin probe.

Materials:

  • Cells of interest

  • Cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Biotin-PEG4-Methyltetrazine

  • PBS

  • Fluorescently labeled streptavidin

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with 25-50 µM of a TCO-modified sugar in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

  • Biotinylation:

    • Wash the cells three times with ice-cold PBS.

    • Prepare a 50-100 µM solution of Biotin-PEG4-Methyltetrazine in PBS.

    • Incubate the cells with the methyltetrazine solution for 30-60 minutes at room temperature or 4°C.

  • Detection:

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled streptavidin conjugate for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

G Culture Cells Culture Cells Metabolic Labeling Metabolic Labeling Culture Cells->Metabolic Labeling Incubate with TCO-sugar (24-48h) Wash (PBS) Wash (PBS) Metabolic Labeling->Wash (PBS) Remove excess sugar Biotinylation Biotinylation Wash (PBS)->Biotinylation Incubate with Biotin-MeTz (30-60min) Wash (PBS) Wash (PBS) Biotinylation->Wash (PBS) Remove excess probe Detection Detection Wash (PBS) ->Detection Incubate with Fluor-Streptavidin (15-30min) Wash (PBS)   Wash (PBS)   Detection->Wash (PBS)   Remove excess streptavidin Analyze Analyze Wash (PBS)  ->Analyze Microscopy or Flow Cytometry

Workflow for labeling cell surface glycans.

Visualization of Signaling Pathways

Methyltetrazine click chemistry is a powerful tool for visualizing signaling pathways by enabling the site-specific labeling of proteins of interest with fluorescent probes. For instance, a G protein-coupled receptor (GPCR) can be genetically encoded with a TCO-bearing unnatural amino acid. Subsequent labeling with a methyltetrazine-fluorophore allows for the visualization of receptor trafficking and interaction with downstream signaling partners.

Conceptual GPCR Signaling Visualization

The following diagram illustrates a conceptual workflow for visualizing GPCR signaling. A GPCR is labeled with a methyltetrazine-fluorophore via TCO-unnatural amino acid incorporation. Upon ligand binding, the receptor undergoes a conformational change, leading to G-protein activation and subsequent downstream signaling events, such as the production of second messengers and activation of kinases like PKA and ERK. The fluorescently labeled GPCR can be tracked to monitor its internalization and trafficking.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR-TCO GPCR with TCO Ligand->GPCR-TCO Binding G-Protein G-Protein GPCR-TCO->G-Protein Activation Endosome Endosome GPCR-TCO->Endosome Internalization MeTz-Fluor Methyltetrazine Fluorophore MeTz-Fluor->GPCR-TCO Click Reaction AC Adenylate Cyclase G-Protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression

Conceptual GPCR signaling pathway.

References

An In-depth Technical Guide to Tetrazine Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, commonly known as tetrazine ligation, has emerged as a powerful tool in bioconjugation. Its exceptional reaction kinetics, high specificity, and biocompatibility have made it invaluable for a wide range of applications, from cellular imaging and proteomics to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles of tetrazine ligation, detailed experimental protocols, and a summary of key quantitative data to facilitate its successful implementation in research and development.

Core Principles of the Tetrazine-Dienophile Ligation

The tetrazine ligation is a type of [4+2] cycloaddition reaction. Unlike the conventional Diels-Alder reaction, the iEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[3] The reaction proceeds through a concerted mechanism, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[1][3][5] This release of N₂ is a key thermodynamic driving force for the reaction.[1][3][5]

The reaction is highly bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[1] A significant advantage of tetrazine ligation is that it does not require a catalyst, such as copper, which can be toxic to cells.[6]

G Figure 1. Core Mechanism of Tetrazine Ligation Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + Dienophile [4+2] Cycloaddition Dienophile Strained Dienophile (e.g., trans-Cyclooctene, TCO) (Electron-rich) Dienophile->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder - N₂ N2 Dinitrogen Gas (N₂) Intermediate->N2

Figure 1. Core Mechanism of Tetrazine Ligation

Quantitative Data: A Comparative Look at Reactants

The kinetics of tetrazine ligation are highly tunable and depend on the specific tetrazine and dienophile pairing. The choice of reactants is a critical consideration for any application, balancing the need for rapid reaction rates with the stability of the components in the desired experimental conditions.

Table 1: Second-Order Rate Constants for Common Tetrazine-Dienophile Pairs

The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazines with commonly used dienophiles. Higher k₂ values indicate faster reaction kinetics.

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)20009:1 Methanol:Water[5]
3,6-di-(2-pyridyl)-s-tetrazineBicyclononyne (BCN)118Methanol[7]
3,6-diphenyl-1,2,4,5-tetrazinetrans-Cyclooctene (TCO)3.1THF[5]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol[7]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)125Methanol[7]
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.6 - 1.9Aqueous Buffer/FBS
Phenyl methyl tetrazineNorbornene0.0121:1 MeOH/PBS (pH 7.4)[8]
o-hydroxyphenyl methyl tetrazineVinylboronic acid (VBA)0.281:1 MeOH/PBS (pH 7.4)[8]
H-Tetrazinetrans-Cyclooctene (TCO)~30,000PBS, 37°C[9]
Methyl-substituted tetrazinestrans-Cyclooctene (TCO)~1000Not specified[10]
Hydrogen-substituted tetrazinestrans-Cyclooctene (TCO)up to 30,000Not specified[10]
2'-aTCOK-encoded EGFPH-Tet-Cy53.59 x 10⁴Not specified[11]
Table 2: Stability of Tetrazine Derivatives

The stability of the tetrazine moiety is a crucial factor, especially for in vivo applications where the molecule must persist long enough to react with its target. Stability is often inversely correlated with reactivity.

Tetrazine DerivativeStability (Remaining after 12h in 1:9 DMSO/PBS)Reference(s)
Dipyridyl-s-tetrazines15-40%[8]
Pyrimidyl-substituted tetrazines15-40%[8]
Pyridyl tetrazines>75%[8]
Phenyl tetrazines>75%[8]
Triazolyl-tetrazines>92% (after 12h), >63% (after 48h)[12]
Methyl-tetrazine>92% (after 12h), >63% (after 48h)[12]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation procedures using tetrazine ligation.

Protocol 1: Labeling a Protein with a Dienophile (TCO-NHS Ester)

This protocol describes the modification of a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines such as the side chain of lysine residues.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting column or dialysis equipment

Methodology:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL using a spin desalting column or dialysis.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the protein solution.[13]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[13]

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature to quench any unreacted NHS ester.[13]

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column or dialysis against a suitable storage buffer.[13]

G Figure 2. Workflow for Protein Labeling with TCO-NHS Ester Start Start: Protein in Amine-containing Buffer Buffer_Exchange Buffer Exchange to Amine-free Buffer (pH 7.5) Start->Buffer_Exchange Add_TCO Add TCO-NHS Ester (10-20x molar excess) Buffer_Exchange->Add_TCO Incubate Incubate (1 hour, Room Temp.) Add_TCO->Incubate Quench Quench (Optional) (1M Tris-HCl, pH 8.0) Incubate->Quench Purify Purification (Spin Desalting / Dialysis) Quench->Purify End End: TCO-labeled Protein Purify->End

Figure 2. Workflow for Protein Labeling with TCO-NHS Ester
Protocol 2: Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein. A similar protocol to Protocol 1 can be used to prepare the tetrazine-labeled protein using a tetrazine-NHS ester.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer: PBS, pH 6-9[1]

Methodology:

  • Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in the Reaction Buffer.

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 fold) of the tetrazine-labeled protein can be used to ensure complete conjugation of the TCO-labeled protein.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6] For less reactive pairs or to slow the reaction, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[6]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance in the 510-550 nm range.[1]

  • Purification (Optional): The resulting protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[6]

Applications in Drug Development and Research

Tetrazine ligation has found widespread use in various aspects of drug development and biomedical research.

  • Antibody-Drug Conjugates (ADCs): The precise and stable nature of the linkage formed by tetrazine ligation is highly advantageous for the construction of ADCs, allowing for the attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[2]

  • Live Cell Imaging: The rapid kinetics of the reaction enable the labeling of biomolecules on and inside living cells with minimal perturbation.[14] Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, are particularly useful for no-wash imaging applications.[15][16]

  • Proteomics: Tetrazine ligation is employed for activity-based protein profiling and the identification of protein-protein interactions.[3][17]

  • Pretargeted Imaging and Therapy: In this two-step approach, a biomolecule (e.g., an antibody) functionalized with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically at the target site, improving target-to-background ratios.[18]

Labeling of Cell Surface Receptors

A key application of tetrazine ligation is the site-specific labeling of cell surface receptors, such as G protein-coupled receptors (GPCRs), to study their function and signaling.[19][20]

G Figure 3. Labeling of a Cell Surface GPCR cluster_cell Live Cell GPCR GPCR with Genetically Encoded TCO Labeled_GPCR Fluorescently Labeled GPCR Tetrazine_Probe Tetrazine-Fluorophore Probe Tetrazine_Probe->GPCR Tetrazine Ligation Signaling Downstream Signaling (e.g., cAMP accumulation) Labeled_GPCR->Signaling Activation Ligand Ligand Ligand->Labeled_GPCR Binding

Figure 3. Labeling of a Cell Surface GPCR

Conclusion

Tetrazine ligation represents a cornerstone of modern bioconjugation chemistry. Its remarkable speed, selectivity, and biocompatibility have opened up new avenues for research and development in chemical biology, drug discovery, and diagnostics. By understanding the core principles, carefully selecting reactants based on quantitative data, and employing optimized experimental protocols, researchers can effectively harness the power of this versatile bioorthogonal reaction to advance their scientific goals.

References

The Architect's Toolkit: A Technical Guide to PROTACs and the Pivotal Role of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are master orchestrators of cellular machinery, comprising two distinct ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1][2] This linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the ultimate efficiency of protein degradation.[1] Among the diverse linker chemistries, polyethylene glycol (PEG) linkers have risen to prominence as a foundational tool in PROTAC design, offering a unique blend of properties that profoundly influence the molecule's overall performance.[1][3]

This in-depth technical guide provides a comprehensive exploration of the core principles of PROTAC technology, with a specific focus on the multifaceted role of PEG linkers. We will delve into quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of the next generation of protein degraders.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs execute their function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[2][6]

PROTAC_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation cluster_proteasome Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E1_Ub E1-Ub E1->E1_Ub ATP E2 E2 (Ubiquitin-Conjugating Enzyme) E2_Ub E2-Ub E2->E2_Ub Ub Ubiquitin Ub->E1 E1_Ub->E2 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E2_Ub->Ternary_Complex Ub Transfer PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

A diagram of the PROTAC-mediated protein degradation pathway.

The Crucial Role of PEG Linkers

The linker is a critical component that bridges the POI-binding and E3 ligase-recruiting moieties of a PROTAC. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[7] PEG linkers, composed of repeating ethylene glycol units, have become a popular choice in PROTAC design for several key reasons:

  • Enhanced Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and lipophilic PROTAC molecules.[3][8] This is a crucial factor for achieving adequate exposure in biological assays and for in vivo applications.

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving permeability.[1][5]

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal geometry of the ternary complex, which is essential for efficient ubiquitination.[3]

Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

PROTAC SeriesLinker CompositioncLogPTPSA (Ų)HBDHBAReference
ERK5-Targeting 8-atom Aliphatic7.6180612[5]
8-atom PEG-like6.5190613[5]
BRD4-Targeting 2-atom PEG2.8195412[9]
4-atom PEG2.5204413[9]
6-atom PEG2.2213414[9]

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability

PROTAC SeriesLinker CompositionDC50 (nM)Dmax (%)Permeability (PAMPA, 10⁻⁶ cm/s)Reference
TBK1-Targeting < 12 atomsNo degradation--[7]
21 atoms396-[7]
29 atoms29276-[7]
VHL-recruiting (MZ series) 2-unit PEG--0.6[10]
3-unit PEG--0.006[10]
H-PGDS-Targeting 0 PEG units--High cellular uptake[11]
3 PEG units--Lower cellular uptake[11]
5 PEG units--Lowest cellular uptake[11]

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., Hydroxy-PEG-acid).[3]

Materials:

  • POI ligand with a suitable functional group (e.g., amine)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Hydroxy-PEG-acid linker

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reagents for purification (e.g., HPLC-grade solvents)

Step 1: Coupling of POI Ligand to the PEG Linker

  • Dissolve the POI ligand (1.0 eq) and the Hydroxy-PEG-acid linker (1.1 eq) in anhydrous DMF.

  • Add the coupling reagents (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting POI-linker conjugate by flash chromatography or preparative HPLC.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Conjugate

  • The hydroxyl group on the POI-linker conjugate is first activated, for example, by conversion to a mesylate or tosylate.

  • Dissolve the activated POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Add a suitable base (e.g., potassium carbonate or DIPEA) to facilitate the coupling reaction.

  • Stir the reaction at room temperature or with gentle heating, monitoring progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product for biological evaluation.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[6][12]

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.[6]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[6]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[6]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful technique for measuring the binding kinetics and affinity of a PROTAC to its target protein and the E3 ligase.[4]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified POI and E3 ligase

  • PROTAC compound

  • SPR running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • To determine the binding affinity of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and a reference flow cell.

    • To determine the binding affinity of the PROTAC to the other protein in solution, a competitive binding assay can be employed, or the other protein can be immobilized on a separate flow cell.

  • Ternary Complex Analysis: To assess the formation of the ternary complex, inject a mixture of the PROTAC and the non-immobilized protein over the sensor surface with the immobilized protein. An enhancement in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. The cooperativity of ternary complex formation can also be calculated.[4]

Visualizing Experimental Workflows

The following diagram, generated using Graphviz (DOT language), illustrates a typical workflow for the design and evaluation of PROTACs.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization & In Vivo Studies Target_Selection Target (POI) & E3 Ligase Selection Ligand_Identification POI & E3 Ligase Ligand Identification Target_Selection->Ligand_Identification Linker_Design Linker Design (PEG Variation) Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis & Purification Linker_Design->PROTAC_Synthesis Binding_Assays Binary & Ternary Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assays Degradation_Assays Cellular Degradation Assays (Western Blot, etc.) Binding_Assays->Degradation_Assays Permeability_Solubility Physicochemical Profiling (Permeability, Solubility) Degradation_Assays->Permeability_Solubility SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability_Solubility->SAR_Analysis SAR_Analysis->Linker_Design Iterative Optimization Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the arsenal of the medicinal chemist for the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and selective protein degradation. The "trial-and-error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear. This guide serves as a foundational resource for researchers dedicated to harnessing the transformative potential of targeted protein degradation.

References

Methodological & Application

Application Notes: Antibody Labeling with Methyltetrazine-PEG Linkers for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, allowing for specific and efficient chemical reactions to be carried out in complex biological environments. The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity.[1] Labeling antibodies with tetrazine moieties transforms them into powerful tools for a variety of applications, including pre-targeted imaging, cell labeling, and the construction of antibody-drug conjugates (ADCs).

The inclusion of a Polyethylene Glycol (PEG) spacer, such as a PEG24 linker, is critical. The hydrophilic PEG chain enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance, which can help preserve the antibody's binding affinity.[2][3]

This document provides detailed protocols for two distinct methods of labeling antibodies with a Methyltetrazine-PEG linker:

  • Protocol 1: Amine-Reactive Labeling. This is the most common method and utilizes a Methyltetrazine-PEG-NHS ester to target primary amines on lysine residues of the antibody.

  • Protocol 2: Carboxyl-Reactive Labeling. This method uses EDC/NHS chemistry to conjugate Methyltetrazine-PEG24-amine to the antibody's carboxylic acid residues (aspartic and glutamic acids).

Protocol 1: Labeling of Antibody Primary Amines via NHS Ester Chemistry

This protocol describes the conjugation of a Methyltetrazine-PEG-NHS ester to primary amines (e.g., lysine residues) on an antibody. The N-hydroxysuccinimide (NHS) ester reacts with amines in a pH-dependent manner to form a stable, covalent amide bond.[4][]

Experimental Workflow: Amine-Reactive Labeling

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange into PBS, pH 7.2-8.5) Conjugation Conjugation Reaction (Add NHS ester to Ab, Incubate 1-2h RT) Ab_prep->Conjugation Reagent_prep Reagent Preparation (Dissolve Me-Tz-PEG-NHS in DMSO) Reagent_prep->Conjugation Quench Quench Reaction (Add 1M Tris, Incubate 15-30 min) Conjugation->Quench Optional Purification Purification (Spin Desalting Column, e.g., Zeba™) Conjugation->Purification Quench->Purification Analysis Characterization (UV-Vis for DOL & Concentration) Purification->Analysis Final_Product Me-Tz-Labeled Antibody

Caption: Workflow for labeling antibody primary amines using a Methyltetrazine-PEG-NHS ester.

Materials and Reagents
  • Antibody (Ab) to be labeled

  • Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)[6][7]

  • UV-Vis Spectrophotometer

Experimental Protocol

1. Antibody Preparation

  • The antibody must be in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.[8][9]

  • If necessary, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.[6]

2. Preparation of Methyltetrazine-PEG-NHS Ester Stock Solution

  • NHS esters are moisture-sensitive.[8][9] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8] Do not store the stock solution, as the NHS ester will hydrolyze.[9]

3. Conjugation Reaction

  • Transfer the desired amount of antibody solution to a microcentrifuge tube.

  • To increase reactivity, add 1/10th the volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution.[6] The reaction is more efficient at a slightly basic pH.[2]

  • Calculate the volume of the Methyltetrazine-PEG-NHS ester solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.[9]

  • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[9]

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[8]

4. Quenching the Reaction (Optional)

  • To stop the labeling reaction, add 1/10th the volume of 1 M Tris-HCl (pH 8.0).[8]

  • Incubate for 15-30 minutes at room temperature.[6] This will quench any unreacted NHS ester.

5. Purification of the Conjugate

  • Separate the labeled antibody from unreacted Methyltetrazine-PEG-NHS ester and byproducts using a spin desalting column.[6][8]

  • Follow the manufacturer's instructions for the desalting column. This typically involves hydrating the column, centrifuging to remove storage buffer, loading the sample, and centrifuging again to collect the purified conjugate.

6. Characterization of the Labeled Antibody

  • Concentration: Measure the absorbance of the purified conjugate at 280 nm (A280).

  • Degree of Labeling (DOL): Measure the absorbance at the λmax of the methyltetrazine (typically ~520-540 nm). The DOL, which is the average number of tetrazine molecules per antibody, can be calculated using the Beer-Lambert law.[6]

  • The formula is: DOL = (A_max_tetrazine * ε_antibody_280) / [(A_280 - (A_max_tetrazine * CF)) * ε_tetrazine_max]

    • Where CF is a correction factor for the tetrazine's absorbance at 280 nm.

Quantitative Data Summary
ParameterRecommended ValueNotes
Antibody Concentration2-10 mg/mLHigher concentrations can improve labeling efficiency.[6]
Molar Excess of NHS Ester10x - 20xCan be optimized to achieve the desired DOL.[9]
Reaction pH8.3 - 8.5NHS ester reaction with primary amines is more efficient at a basic pH.[6]
Reaction Time1 hour at RT or 2 hours on iceIncubation on ice may reduce hydrolysis of the NHS ester.[8]
Quenching Agent1 M Tris or GlycineQuenches unreacted NHS ester.[8]

Protocol 2: Labeling of Antibody Carboxyl Groups with this compound

This protocol is designed for the user-specified reagent, This compound . Since both the antibody and the linker possess primary amines, a direct reaction is not feasible. Instead, this method activates the antibody's carboxyl groups (on aspartic and glutamic acid residues) using carbodiimide chemistry (EDC and NHS) to create an amine-reactive NHS ester in situ on the antibody surface. This activated antibody can then react with the amine group of the this compound.

Experimental Workflow: Carboxyl-Reactive Labeling

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange into MES Buffer, pH 6.0) Activation Carboxyl Activation (Add EDC/NHS, Incubate 15-30 min) Ab_prep->Activation Conjugation Conjugation Reaction (Add Me-Tz-PEG24-Amine, Incubate 2h RT) Activation->Conjugation Immediately Purification Purification (Spin Desalting Column) Conjugation->Purification Analysis Characterization (UV-Vis for DOL & Concentration) Purification->Analysis Final_Product Me-Tz-Labeled Antibody

Caption: Workflow for labeling antibody carboxyl groups using EDC/NHS chemistry and this compound.

Materials and Reagents
  • Antibody (Ab) to be labeled

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)

  • UV-Vis Spectrophotometer

Experimental Protocol

1. Antibody Preparation

  • Perform a buffer exchange to place the antibody into an amine-free buffer, such as MES buffer (pH 6.0). Carbodiimide chemistry is most efficient at a slightly acidic pH.

  • Adjust the antibody concentration to 2-5 mg/mL.

2. Activation of Antibody Carboxyl Groups

  • Prepare fresh solutions of EDC and NHS in cold MES buffer or water immediately before use. A typical concentration is 10 mg/mL.

  • Add a 50- to 100-fold molar excess of both EDC and NHS to the antibody solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups on the antibody, converting them into semi-stable amine-reactive NHS esters.

3. Conjugation Reaction

  • Immediately following the activation step, add a 20- to 50-fold molar excess of this compound to the activated antibody solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a basic buffer like PBS (pH 7.4) to facilitate the reaction between the newly formed NHS esters and the amine linker.

  • Incubate for 2 hours at room temperature with gentle mixing.

4. Purification of the Conjugate

  • Remove excess labeling reagents and byproducts by passing the reaction mixture through a spin desalting column, exchanging the buffer to a storage-stable buffer like PBS (pH 7.4).

  • Follow the manufacturer's instructions for the desalting column.

5. Characterization of the Labeled Antibody

  • Determine the final antibody concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry as described in Protocol 1, Section 6.

Quantitative Data Summary
ParameterRecommended ValueNotes
Antibody Concentration2-5 mg/mL
Activation Buffer0.1 M MES, pH 6.0Optimal pH for EDC/NHS activation of carboxyl groups.
Molar Excess of EDC/NHS50x - 100xActivates carboxyl groups on the antibody.
Activation Time15-30 minutes at RT
Molar Excess of Amine Linker20x - 50xReacts with the activated antibody.
Conjugation pH7.2 - 7.5Optimal for the reaction of the NHS ester with the amine linker.
Conjugation Time2 hours at RT

References

Revolutionizing Live Cell Imaging: Application Notes and Protocols for Methyltetrazine-PEG24-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live cell imaging is a cornerstone of modern biological research and drug development, providing invaluable insights into dynamic cellular processes. The advent of bioorthogonal chemistry has further revolutionized this field by enabling the specific labeling of biomolecules in their native environment with minimal perturbation. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO). This reaction is characterized by exceptionally fast kinetics and high specificity, allowing for rapid and clean labeling within living systems.[1]

Methyltetrazine-PEG24-amine is a key reagent in this methodology. The methyltetrazine group serves as the reactive handle for the IEDDA reaction, while the long PEG24 linker enhances aqueous solubility, minimizes non-specific binding, and reduces potential steric hindrance, thereby improving labeling efficiency. The terminal amine group provides a versatile point of attachment for conjugation to various molecules of interest, such as fluorophores, enabling a wide range of imaging applications. These application notes provide detailed protocols for utilizing this compound in live cell imaging, with a focus on pre-targeting strategies for antibody-based imaging of cell surface receptors like EGFR and HER2.

Core Applications

  • Pre-targeted Live Cell Imaging: A two-step labeling strategy where a TCO-modified antibody is first administered to bind to a specific cellular target. After clearance of unbound antibody, a this compound conjugated to a fluorophore is added, which rapidly and specifically reacts with the TCO-tagged antibody for high-contrast imaging.[2][3] This approach significantly improves the signal-to-noise ratio compared to using directly labeled antibodies.

  • Wash-Free Imaging: The high fluorogenicity of some tetrazine-dye conjugates, where fluorescence is quenched in the unbound state and dramatically increases upon reaction with TCO, enables "no-wash" imaging protocols.[4][5][6] This is particularly advantageous for delicate or suspension cells and for high-throughput screening applications.

  • Super-Resolution Microscopy: The small size of the tetrazine-fluorophore conjugate, combined with the specificity of the labeling, makes this chemistry ideal for advanced imaging techniques like STED and STORM, allowing for visualization of cellular structures with nanoscale resolution.[7][8]

  • Multiplexed Imaging: The bioorthogonality of the tetrazine-TCO reaction allows for its use in combination with other bioorthogonal pairs, enabling the simultaneous visualization of multiple cellular targets.[5]

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is a key advantage for live cell imaging. The following tables summarize critical quantitative parameters.

ParameterTypical Value RangeSignificance in Live Cell ImagingReferences
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Extremely fast reaction kinetics allow for efficient labeling at low, physiologically compatible concentrations of labeling reagents, minimizing potential toxicity and off-target effects. The reaction is often complete within minutes.[9][10][11]
Fluorescence Turn-On Ratio 10-fold to over 1600-foldFor fluorogenic probes, this indicates the fold-increase in fluorescence intensity upon reaction with TCO. High turn-on ratios are crucial for achieving high contrast in wash-free imaging protocols by minimizing background from unbound probes.[7][12][13]
Cell Viability >95%Demonstrates the low cytotoxicity of the labeling process, which is essential for maintaining the health and normal physiology of the cells during imaging experiments.[14][15]
Signal-to-Background Ratio High (qualitative)The combination of fast, specific ligation and, in some cases, fluorogenic probes leads to excellent signal-to-background ratios, enabling clear visualization of the target structures.[7][8]

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol describes the labeling of a primary antibody with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

  • Reaction buffer (e.g., 0.1 M NaHCO₃, pH 8.5)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.

    • Incubate the reaction for 1-3 hours at room temperature with gentle mixing.[16]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15 minutes on ice.[17]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The purified TCO-conjugated antibody is now ready for use or can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Pre-targeted Live Cell Imaging

This protocol details the two-step labeling of a specific cell surface receptor on live cells.

Materials:

  • Live cells expressing the target receptor

  • Complete cell culture medium

  • TCO-conjugated antibody (from Protocol 1)

  • This compound conjugated to a fluorophore (e.g., Methyltetrazine-PEG24-Fluorophore)

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in live-cell imaging medium to a final concentration of 10-100 nM.

    • Remove the culture medium from the cells and add the TCO-antibody solution.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.[9]

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • Labeling with Methyltetrazine-PEG24-Fluorophore:

    • Prepare a solution of the Methyltetrazine-PEG24-Fluorophore in live-cell imaging medium at a final concentration of 1-5 µM.

    • Add the tetrazine solution to the cells.

  • Imaging:

    • For wash-free imaging with a fluorogenic probe, you can begin imaging immediately.

    • For non-fluorogenic probes, incubate for 10-30 minutes at 37°C to allow for the ligation reaction to proceed.

    • If necessary, wash the cells once or twice with live-cell imaging medium to reduce background from unreacted tetrazine-fluorophore.

    • Acquire images using a fluorescence microscope with the appropriate excitation and emission settings for the chosen fluorophore.

Protocol 3: Cell Viability Assay

This protocol describes a simple method to assess cell viability after the labeling procedure using a standard live/dead staining assay.

Materials:

  • Labeled and unlabeled (control) cells

  • Live/Dead viability/cytotoxicity kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • PBS or other suitable buffer

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution:

    • Prepare a working solution of the viability dyes in PBS according to the manufacturer's instructions.

  • Stain Cells:

    • After the live cell imaging experiment, remove the imaging medium and wash the cells once with PBS.

    • Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Image and Quantify:

    • Image the cells using a fluorescence microscope with appropriate filters for the viability dyes (e.g., green for live cells, red for dead cells).

    • Count the number of live and dead cells in several fields of view for both the labeled and unlabeled control samples.

    • Calculate the percentage of viable cells for each condition.

Visualizations

Experimental Workflow for Pre-targeted Live Cell Imaging

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Pre-targeting cluster_2 Step 3: Bioorthogonal Labeling cluster_3 Step 4: Imaging Ab Antibody TCO_Ab TCO-conjugated Antibody Ab->TCO_Ab Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Targeted_Cells Targeted Cells TCO_Ab->Targeted_Cells Incubation & Wash Cells Live Cells Cells->Targeted_Cells Labeled_Cells Fluorescently Labeled Cells Targeted_Cells->Labeled_Cells IEDDA Reaction MeTet_Fluor Methyltetrazine-PEG24-Fluorophore MeTet_Fluor->Labeled_Cells Microscope Fluorescence Microscopy Labeled_Cells->Microscope Data Acquisition

Caption: Workflow for pre-targeted live cell imaging using TCO-antibodies and methyltetrazine-fluorophores.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates Akt->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

HER2 Signaling Pathway

HER2_Signaling HER2 HER2 Heterodimer HER2/HER3 Heterodimerization HER2->Heterodimer HER3 HER3 HER3->Heterodimer PI3K PI3K Heterodimer->PI3K activates Ras_MAPK Ras-MAPK Pathway Heterodimer->Ras_MAPK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Ras_MAPK->Cell_Growth

Caption: Key signaling pathways activated by HER2 heterodimerization.

References

A Step-by-Step Guide to Methyltetrazine-TCO Ligation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of Methyltetrazine-trans-cyclooctene (TCO) ligation. This powerful bioorthogonal reaction, a cornerstone of modern chemical biology and drug development, enables the precise and efficient conjugation of biomolecules in complex biological environments.

Introduction: The Power of Bioorthogonal Chemistry

Methyltetrazine-TCO ligation is a type of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for applications where efficiency and selectivity are paramount.[1][3][4] The reaction proceeds rapidly at room temperature and in aqueous buffers without the need for a catalyst, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct.[1][2] Its utility is particularly notable in the construction of antibody-drug conjugates (ADCs), pretargeted imaging and therapy, and the labeling of cells and other biological entities.[4][5][6]

Quantitative Data Summary

The efficiency and speed of the Methyltetrazine-TCO ligation are influenced by the specific structures of the reactants and the reaction conditions. The following tables summarize key quantitative data for this bioorthogonal reaction.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range[1]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[7]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[7]
2000 (±400) M⁻¹s⁻¹Dipyridal tetrazine and TCO[3]
Reaction pH 6 - 9PBS buffer[1]
Reaction Temperature Room TemperatureGeneral[1]
4°C, 25°C, or 37°CDependent on the specific application[7]
Reaction Time 10 - 60 minutesAt room temperature[8]
30 - 120 minutesAt 4°C[8]

Reaction Mechanism and Workflow

The Methyltetrazine-TCO ligation is a two-step process initiated by an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Methyltetrazine TCO Dihydropyridazine Methyltetrazine->Dihydropyridazine iEDDA Cycloaddition TCO->Dihydropyridazine N2 N₂ Gas Dihydropyridazine->N2 Retro-Diels-Alder

Methyltetrazine-TCO Ligation Mechanism.

A typical experimental workflow for protein-protein conjugation using this ligation involves the separate functionalization of two proteins with methyltetrazine and TCO, respectively, followed by the ligation reaction and purification of the conjugate.

Experimental_Workflow A Protein A Activation (TCO-NHS Ester) C Purification of Activated Protein A A->C B Protein B Activation (Methyltetrazine-NHS Ester) D Purification of Activated Protein B B->D E TCO-Tetrazine Ligation (Mix Activated Proteins) C->E D->E F Purification of Conjugated Protein E->F G Final Conjugate F->G

References

Application of Methyltetrazine-PEG24-amine in Pretargeted Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The pretargeting approach, utilizing bioorthogonal "click" chemistry, is an advanced strategy that separates the tumor-targeting and payload-delivery steps. This methodology involves the administration of a modified antibody that localizes to the tumor, followed by a second, fast-clearing molecule carrying the cytotoxic payload. The two components then react specifically at the tumor site.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is the most rapid and efficient bioorthogonal reaction used for this purpose. Methyltetrazine-PEG24-amine is a key reagent in this system, serving as a hydrophilic linker to attach a cytotoxic payload to the tetrazine moiety. The long PEG24 chain enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the drug-linker conjugate. The terminal amine group allows for straightforward conjugation to a variety of payloads. This document provides detailed application notes and protocols for the use of this compound in the development of pretargeted ADCs.

Core Principle: The Pretargeted ADC Strategy

The pretargeted strategy is a two-step approach designed to maximize the therapeutic window of ADCs.

  • Step 1: Targeting. A monoclonal antibody, modified with a trans-cyclooctene (TCO) reactive handle, is administered to the patient. The antibody circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen. Unbound antibody is allowed to clear from systemic circulation.

  • Step 2: Payload Delivery. A small-molecule drug conjugate, consisting of the cytotoxic payload attached to this compound, is administered. This drug-linker conjugate circulates and, due to its small size, rapidly distributes throughout the body, including the tumor microenvironment.

  • In Situ "Click" Reaction. At the tumor site, the methyltetrazine moiety of the drug-linker conjugate rapidly and specifically reacts with the TCO-modified antibody via an IEDDA cycloaddition. This "click" reaction covalently links the payload to the tumor-bound antibody, concentrating the cytotoxic agent at the site of action.

Pretargeted_ADC_Workflow cluster_0 Step 1: Targeting Phase (Systemic Circulation) cluster_1 Step 2: Payload Delivery Phase cluster_2 Step 3: In Situ Conjugation at Tumor Site TCO-Antibody TCO-Modified Antibody Tumor_Bound_Ab Tumor-Localized TCO-Antibody Tumor_Cell_1 Tumor Cell (Antigen Positive) TCO_Antibody TCO_Antibody TCO_Antibody->Tumor_Cell_1 Binding to Tumor Antigen Tetrazine_Drug Methyltetrazine-PEG24-Payload Clearance Renal Clearance (Rapid) Tetrazine_Drug->Clearance Unbound drug is cleared Arrived_Drug Tetrazine-Payload ADC_Formation Stable ADC Formation Tumor_Bound_Ab->ADC_Formation Arrived_Drug->ADC_Formation IEDDA 'Click' Reaction

Caption: Workflow of the pretargeted ADC strategy.

Quantitative Data Summary

The following tables provide representative data for ADCs developed using the pretargeted tetrazine-TCO ligation strategy. It is important to note that specific values for a this compound based ADC will depend on the specific antibody, payload, and tumor model used. The data presented here is synthesized from studies using similar tetrazine-PEG linkers and serves as a guide for expected outcomes.

Table 1: Representative Pharmacokinetic and Biodistribution Data

ParameterTCO-Modified AntibodyTetrazine-PEG-PayloadNotes
Plasma Half-life (t½) ~150 - 300 hours~1 - 5 hoursThe long half-life of the antibody allows for tumor accumulation, while the short half-life of the payload minimizes systemic exposure.
Tumor Uptake (%ID/g at 72h) 15 - 2510 - 18 (post-click)High tumor uptake is achieved through the pretargeting approach.[]
Tumor-to-Blood Ratio (at 72h) ~5 - 10>15Demonstrates specific retention at the tumor site and clearance from circulation.[]
Tumor-to-Liver Ratio (at 72h) ~3 - 6>10Reduced off-target accumulation in major organs like the liver.
Tumor-to-Kidney Ratio (at 72h) ~4 - 8>12The hydrophilic PEG linker facilitates renal clearance of the unbound payload.

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Representative In Vitro and In Vivo Efficacy Data

ParameterValueConditions
Drug-to-Antibody Ratio (DAR) 2 - 4Achieved post in situ click reaction.
In Vitro IC50 (Antigen-Positive Cells) 0.1 - 10 nMDependent on payload potency and antigen expression levels.
In Vitro IC50 (Antigen-Negative Cells) >1000 nMDemonstrates high specificity of the ADC.
In Vivo Tumor Growth Inhibition (TGI) >80%In xenograft models at appropriate dosing schedules.
Maximum Tolerated Dose (MTD) Increased vs. conventional ADCPretargeting can reduce systemic toxicity, allowing for higher effective doses.

Experimental Protocols

Protocol 1: Preparation of Drug-Linker Conjugate (Payload-PEG24-Methyltetrazine)

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group (e.g., Monomethyl Auristatin E - MMAE) to this compound using EDC/NHS chemistry.

Materials:

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification System: Reverse-phase HPLC (RP-HPLC)

Procedure:

  • Payload Activation: a. Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the payload solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester of the payload.

  • Conjugation to Linker: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO. b. Add the amine-linker solution to the activated payload solution. c. Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS.

  • Purification: a. Quench the reaction by adding a small volume of hydroxylamine solution. b. Purify the Payload-PEG24-Methyltetrazine conjugate by RP-HPLC. c. Lyophilize the pure fractions and store at -20°C or -80°C under desiccated conditions.

  • Characterization: a. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Payload_Conjugation_Workflow Payload Payload-COOH Activated_Payload Activated Payload (NHS-Ester) Payload->Activated_Payload Activation (15-30 min) EDC_NHS EDC / NHS EDC_NHS->Activated_Payload Conjugate Payload-Linker Conjugate Activated_Payload->Conjugate Conjugation (2-4 hours) Linker This compound Linker->Conjugate Purification RP-HPLC Purification Conjugate->Purification Final_Product Pure Drug-Linker Purification->Final_Product

Caption: Workflow for payload conjugation to the linker.
Protocol 2: Preparation of TCO-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a TCO-PEG-NHS ester, targeting primary amine groups on lysine residues.

Materials:

  • Monoclonal Antibody (mAb)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: a. Exchange the antibody into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris). b. Adjust the antibody concentration to 5-10 mg/mL.

  • TCO-Linker Preparation: a. Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO immediately before use.

  • Modification Reaction: a. Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v). b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: a. Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: a. Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm. b. The degree of labeling (DOL) or TCO-to-antibody ratio can be determined using MALDI-TOF mass spectrometry. c. Store the mAb-TCO at 4°C.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the pretargeted ADC in vitro.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • TCO-Modified Antibody (from Protocol 2)

  • Payload-PEG24-Methyltetrazine (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Pretargeting Step: a. Treat the cells with varying concentrations of the TCO-modified antibody. b. Incubate for a set period (e.g., 1-4 hours) to allow for antibody binding. c. Gently wash the cells with fresh medium to remove unbound antibody.

  • Payload Addition Step: a. Add varying concentrations of the Payload-PEG24-Methyltetrazine conjugate to the wells. b. Include controls: untreated cells, cells treated with antibody only, cells treated with payload-linker only. c. Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours. b. Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Plot the percentage of cell viability against the logarithm of the payload-linker concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of the pretargeted ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • TCO-Modified Antibody (sterile, in a suitable formulation buffer)

  • Payload-PEG24-Methyltetrazine (sterile, in a suitable formulation buffer)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Subcutaneously implant tumor cells into the flank of the mice. b. Allow tumors to grow to a mean volume of 100-200 mm³.

  • Animal Grouping: a. Randomize mice into treatment groups (e.g., n=6-10 per group):

    • Vehicle Control
    • TCO-Antibody alone
    • Payload-Linker alone
    • Unconjugated Antibody + Payload-Linker
    • Pretargeted ADC (TCO-Antibody followed by Payload-Linker)

  • Dosing Regimen (Pretargeted Group): a. Administer the TCO-modified antibody intravenously (IV) at a predetermined dose (e.g., 10 mg/kg). b. After a predetermined time interval (the "pretargeting interval," typically 24-72 hours) to allow for antibody localization and clearance, administer the Payload-PEG24-Methyltetrazine conjugate (IV) at a specified dose.

  • Monitoring: a. Measure tumor volumes with calipers 2-3 times per week. b. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: a. Continue the study until tumors in the control group reach a predetermined endpoint size. b. Euthanize the animals and collect tumors and major organs for further analysis (e.g., biodistribution, histology). c. Calculate tumor growth inhibition (TGI) for each treatment group.

Mechanism of Action: Auristatin-Induced Apoptosis

Many ADCs utilize auristatin derivatives, such as MMAE, as their cytotoxic payload. Upon internalization and release within the cancer cell, MMAE exerts its potent anti-cancer effect by disrupting the microtubule network, a critical component of the cellular cytoskeleton. This disruption leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

  • Microtubule Inhibition: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.

  • Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting the cell in the G2/M phase of the cell cycle.

  • Apoptosis Induction: Prolonged mitotic arrest activates the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.

  • Cell Death: Activated caspases orchestrate the dismantling of the cell, leading to its death.

Apoptosis_Pathway cluster_0 Cellular Events cluster_1 Intrinsic Apoptosis Pathway ADC ADC Internalization & Payload Release MMAE Released MMAE ADC->MMAE Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-Casp9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Auristatin-induced apoptosis signaling pathway.

Conclusion

The use of this compound in a pretargeted ADC strategy offers a sophisticated and powerful approach to cancer therapy. The combination of bioorthogonal chemistry, a hydrophilic PEG linker, and a potent cytotoxic payload allows for enhanced tumor targeting and a potentially wider therapeutic window compared to conventional ADCs. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel pretargeted ADCs using this advanced linker technology. Careful optimization of each component—the antibody, the payload, and the linker—as well as the pretargeting interval, is crucial for achieving clinical success.

References

Application Notes and Protocols for Methyltetrazine-PEG24-amine in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Methyltetrazine-PEG24-amine in the study of protein-protein interactions (PPIs). This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (TCO) moiety, to covalently capture and analyze protein complexes in vitro, in living cells, and in vivo.[1][2]

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and disease mechanisms. Traditional methods for studying PPIs, such as co-immunoprecipitation and yeast two-hybrid assays, have limitations, including the potential for false positives/negatives and the difficulty of studying transient interactions in their native environment. Bioorthogonal crosslinking with reagents like this compound offers a powerful alternative for covalently trapping interacting proteins with high specificity and temporal control.[2]

The key reaction involves the specific and rapid ligation between a methyltetrazine group and a strained alkene, such as TCO.[1][2] By incorporating one reactive group on a "bait" protein and the complementary group on a "prey" protein, their interaction can be captured through the formation of a stable covalent bond. The long, flexible PEG24 linker of this compound provides an appropriate spacer to span the distance between interacting proteins, facilitating efficient crosslinking.

Principle of the Method

The workflow for studying PPIs using this compound typically involves the following steps:

  • Site-specific incorporation of a TCO-containing unnatural amino acid (UAA) into the protein of interest (Protein A). This is achieved through genetic code expansion technology, where a dedicated aminoacyl-tRNA synthetase/tRNA pair is used to incorporate an amino acid like TCO-lysine at a specific site in response to an amber stop codon (TAG).

  • Labeling of the potential interacting partner (Protein B) with this compound. This can be achieved by conjugating the amine group of the reagent to reactive residues on the protein surface (e.g., lysines) using an appropriate crosslinker like an NHS ester.

  • Co-expression or co-incubation of the two modified proteins. If the proteins interact, the TCO and methyltetrazine moieties will be brought into close proximity.

  • Bioorthogonal crosslinking. The iEDDA reaction occurs spontaneously and rapidly under physiological conditions, forming a covalent bond between the two proteins.[1]

  • Analysis of the crosslinked complex. The covalently linked protein complex can be detected and quantified using various techniques, including SDS-PAGE, Western blotting, and mass spectrometry.

Experimental Protocols

Protocol 1: Genetic Incorporation of TCO-Lysine into a Target Protein in E. coli

This protocol describes the site-specific incorporation of Nε-((E)-cyclooct-4-en-1-yloxy)carbonyl)-L-lysine (TCO-lysine) into a target protein expressed in E. coli.

Materials:

  • Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

  • pEVOL plasmid encoding the TCO-lysine-specific aminoacyl-tRNA synthetase/tRNA pair.

  • E. coli expression strain (e.g., BL21(DE3)).

  • TCO-lysine.

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Add TCO-lysine to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate at 18°C overnight with shaking.

  • Harvest the cells by centrifugation and purify the TCO-lysine containing protein using standard chromatography techniques.

Protocol 2: Labeling of a Protein with this compound

This protocol describes the labeling of a purified protein with this compound via NHS ester chemistry.

Materials:

  • Purified protein to be labeled (Protein B) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Methyltetrazine-PEG24-NHS ester (synthesized by reacting this compound with an NHS ester activation reagent).

  • DMSO.

  • Desalting column.

Procedure:

  • Prepare a 10 mM stock solution of Methyltetrazine-PEG24-NHS ester in DMSO.

  • Adjust the concentration of the purified protein to 1-5 mg/mL in PBS, pH 7.4.

  • Add a 10-20 fold molar excess of the Methyltetrazine-PEG24-NHS ester to the protein solution.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove the excess, unreacted labeling reagent using a desalting column.

  • The labeled protein is now ready for the crosslinking reaction.

Protocol 3: In Vitro Protein-Protein Interaction Crosslinking

This protocol describes the crosslinking of a TCO-lysine containing protein with a methyltetrazine-labeled protein in vitro.

Materials:

  • Purified TCO-lysine containing protein (Protein A).

  • Purified methyltetrazine-labeled protein (Protein B).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Combine the TCO-lysine containing protein and the methyltetrazine-labeled protein in the reaction buffer at desired concentrations. A 1:1 molar ratio is a good starting point.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[3]

  • The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Analyze the reaction products by SDS-PAGE and Western blotting to detect the formation of the crosslinked complex.

Protocol 4: In-Cell Proximity-Based Crosslinking and Analysis

This protocol outlines a general procedure for studying PPIs in living cells using this compound.

Materials:

  • Mammalian cells expressing the TCO-lysine containing "bait" protein.

  • This compound conjugated to a cell-penetrating peptide or an antibody targeting the "prey" protein.

  • Cell lysis buffer.

  • Antibodies for immunoprecipitation and Western blotting.

Procedure:

  • Culture mammalian cells expressing the TCO-lysine containing protein of interest.

  • Treat the cells with the this compound conjugate to label the "prey" protein.

  • Allow for the bioorthogonal crosslinking reaction to occur in the cells for a defined period.

  • Lyse the cells and perform immunoprecipitation for the "bait" protein.

  • Analyze the immunoprecipitate by Western blotting using an antibody against the "prey" protein to confirm the interaction.

Quantitative Data Presentation

Quantitative analysis of crosslinked products can be performed using techniques like quantitative mass spectrometry. Below are illustrative tables representing the type of data that can be generated.

Table 1: In Vitro Crosslinking Efficiency

Bait Protein (TCO-labeled)Prey Protein (Methyltetrazine-labeled)Incubation Time (min)Crosslinking Efficiency (%)
Protein XProtein Y1535
Protein XProtein Y3062
Protein XProtein Y6085
Protein X (mutant)Protein Y6012
Protein XProtein Z (non-interacting)60<1

Table 2: Quantitative Mass Spectrometry Analysis of Crosslinked Peptides

Crosslinked Peptide PairFold Change (Stimulated vs. Unstimulated)p-valueIdentified Interacting Residues
Protein A (K123-TCO) - Protein B (K45)4.2<0.01A: Lysine 123, B: Lysine 45
Protein A (K123-TCO) - Protein B (K88)3.8<0.01A: Lysine 123, B: Lysine 88
Control Protein (K50-TCO) - Protein B (K45)1.1>0.05-

Visualizations

Signaling Pathway: ERK Signaling

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Bioorthogonal methods have been used to visualize components of this pathway, such as ERK1/2.[4][5][6][7]

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation

Caption: Simplified diagram of the ERK signaling pathway.

Experimental Workflow: In Vitro PPI Crosslinking

In_Vitro_Workflow cluster_protein_prep Protein Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis TCO_incorporation Genetic Incorporation of TCO-lysine into Protein A Incubation Incubate Protein A and Protein B (30-60 min, RT) TCO_incorporation->Incubation Tetrazine_labeling Labeling of Protein B with This compound Tetrazine_labeling->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Mass_Spec Mass Spectrometry Incubation->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: Workflow for in vitro protein-protein interaction crosslinking.

Logical Relationship: Proximity-Induced Bioorthogonal Reaction

Proximity_Reaction ProteinA Protein A (TCO-labeled) Interaction Protein-Protein Interaction ProteinA->Interaction ProteinB Protein B (Methyltetrazine-labeled) ProteinB->Interaction Proximity Proximity of TCO and Tetrazine Interaction->Proximity Reaction Bioorthogonal Crosslinking Proximity->Reaction Complex Covalent Protein Complex Reaction->Complex

Caption: Logical flow of proximity-induced bioorthogonal crosslinking.

References

Application Notes and Protocols for PROTAC Synthesis using Methyltetrazine-PEG24-amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker itself is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a specific and versatile linker: Methyltetrazine-PEG24-amine. This linker features a methyltetrazine moiety for bioorthogonal "click chemistry" reactions and a long polyethylene glycol (PEG) chain to enhance solubility and optimize the ternary complex formation.[2] The terminal amine group allows for conventional amide bond formation, providing a modular and efficient approach to PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL

A key target in chronic myeloid leukemia (CML) is the oncogenic fusion protein BCR-ABL. PROTACs can be designed to induce the degradation of BCR-ABL, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival. The following diagram illustrates the BCR-ABL signaling pathway and the intervention by a hypothetical BCR-ABL-targeting PROTAC.

BCR_ABL_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) Proteasome Proteasome BCR_ABL->Proteasome targeted to STAT5 STAT5 BCR_ABL->STAT5 phosphorylates MAPK MAPK Pathway BCR_ABL->MAPK activates PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt activates PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase recruits E3_Ligase->BCR_ABL ubiquitinates Degradation Degradation Proteasome->Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation

Caption: PROTAC-mediated degradation of BCR-ABL kinase.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Step1 Step 1: Couple Warhead to This compound Step2 Step 2: Couple E3 Ligase Ligand to Warhead-Linker Intermediate Step1->Step2 Purification Purification by HPLC Step2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Target & E3 Ligase Binding Assays Characterization->Binding_Assay Western_Blot Western Blot for Target Degradation Binding_Assay->Western_Blot Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability In_Vivo In Vivo Xenograft Model Studies Cell_Viability->In_Vivo

Caption: General workflow for PROTAC synthesis and evaluation.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker follows a logical, sequential process of coupling the three key components.

PROTAC_Synthesis_Logic Warhead Warhead (e.g., Dasatinib derivative with carboxylic acid) Intermediate Warhead-Linker Intermediate Warhead->Intermediate Amide Coupling (HATU, DIPEA) Linker Methyltetrazine- PEG24-amine Linker->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with reactive group) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Intermediate->Final_PROTAC Coupling Reaction

Caption: Logical flow of PROTAC synthesis.

Data Presentation: Representative PROTAC Performance

The following tables summarize representative quantitative data for a hypothetical BCR-ABL targeting PROTAC synthesized using a PEG-based linker. This data is illustrative and serves as a benchmark for expected performance.

Table 1: Synthesis and Characterization

StepProductYield (%)Purity (HPLC, %)Mass (m/z) [M+H]⁺
1Warhead-Linker Intermediate65>95Calculated: XXX.XXXX, Found: XXX.XXXX
2Final PROTAC40>98Calculated: YYY.YYYY, Found: YYY.YYYY

Table 2: Biological Activity

PROTAC CompoundTargetE3 Ligase LigandDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³ (Cell Viability)
BCR-ABL PROTACBCR-ABLPomalidomide25>904.4
Negative Control⁴BCR-ABLPomalidomide>1000<10>1000

¹DC₅₀: Concentration for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation. ³IC₅₀: Concentration for 50% inhibition of cell viability. ⁴Negative control: A structurally similar PROTAC with a modification that prevents binding to the E3 ligase or the target protein.

Experimental Protocols

The following are representative, detailed protocols for the synthesis and evaluation of a PROTAC targeting BCR-ABL using the this compound linker.

Protocol 1: Synthesis of Warhead-Linker Intermediate

This protocol describes the amide coupling of a carboxylic acid-functionalized warhead (e.g., a derivative of Dasatinib) to the this compound linker.

Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Warhead-COOH in anhydrous DMF.

  • To this solution, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Warhead-Linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the coupling of an E3 ligase ligand (e.g., a pomalidomide derivative with a suitable reactive handle) to the Warhead-Linker intermediate. The specific coupling chemistry will depend on the reactive handle on the E3 ligase ligand. For this example, we will assume a standard amide coupling.

Materials:

  • Warhead-Linker Intermediate (1.0 eq)

  • E3 Ligase Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the Warhead-Linker Intermediate in anhydrous DMF.

  • To this solution, add the E3 Ligase Ligand-COOH, HATU, and DIPEA.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by LC-MS and ¹H NMR.

Protocol 3: Western Blot for BCR-ABL Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein, BCR-ABL, in a relevant cell line (e.g., K562).

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • Synthesized PROTAC and negative control

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-BCR-ABL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Seed K562 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC or negative control (e.g., 1, 10, 100, 1000 nM) for 24 hours. Use DMSO as a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of BCR-ABL degradation relative to the loading control.

These protocols provide a comprehensive framework for the synthesis and evaluation of PROTACs using the this compound linker. Researchers should optimize the reaction conditions and biological assays based on their specific target and cellular context.

References

Application Notes and Protocols: In Vivo Applications of Methyltetrazine-Based Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-based click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for a myriad of in vivo applications. This is primarily due to the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine (MeTz) moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at physiological conditions without the need for a catalyst.[1][2] These features make it an ideal choice for selectively labeling and manipulating biomolecules within complex living systems.[3][4]

These application notes provide an overview of key in vivo applications of methyltetrazine-based click chemistry, including pretargeted imaging and "click-to-release" drug delivery. Detailed protocols for antibody conjugation and a pretargeted PET imaging workflow are also presented to guide researchers in applying this transformative technology.

Quantitative Data Summary

The efficacy of the methyltetrazine-TCO ligation in vivo is critically dependent on the reaction kinetics and the physicochemical properties of the probes. The following tables summarize key quantitative data from the literature to aid in the selection of reagents and optimization of experimental conditions.

Table 1: Second-Order Rate Constants (k₂) for Methyltetrazine-TCO Reactions

Methyltetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)ConditionsSource(s)
Methyl-tetrazine (Me-Tz)axial-TCO (4a-TCO)>1000Physiological[2][5]
3-bromo-6-methyl-tetrazineTCO~1,000Not specified[6]
Pyridyl-tetrazine (Py-Tz)axial-TCO (4a-TCO)>10,000Physiological[7]
H-tetrazine (H-Tz)TCO>30,000Not specified[8]
Dipyridal tetrazineTCO2000 (±400)Not specified[8]
General RangeTCO1 - 1 x 10⁶PBS buffer, pH 6-9, RT[1][8]

Table 2: Representative Data for In Vivo Pretargeted PET Imaging

Targeting AgentRadiotracerAnimal ModelPretargeting IntervalTumor Uptake (%ID/g)Tumor-to-Muscle RatioSource(s)
A33-TCO⁶⁴Cu-Tz-Bn-NOTASW1222 xenografts24 h4.1 ± 0.3 (at 12 h)High[9][10]
Atezolizumab-TCO¹⁸F-PEG₁₂-TzA549-PDL1 xenografts48 hHighHigh[11]
CC49-TCO¹¹¹In-labeled tetrazineLS174T xenografts24 h4.2 (at 3 h)13:1[12]
CC49-TCO¹⁸F-labeled tetrazineLS174T xenografts72 h0.99 ± 0.14 (at 1 h)10[12]
Cetuximab-TCO⁶⁸Ga-labeled tetrazineA431 xenografts23 h3.482.64 (tumor/liver)[12]

%ID/g: percentage of injected dose per gram of tissue.

Key In Vivo Applications and Signaling Pathways

Pretargeted Radionuclide Imaging and Therapy

Pretargeted imaging decouples the targeting of a long-circulating biomolecule, such as a monoclonal antibody (mAb), from the delivery of a short-lived radionuclide.[9][13][14] In this approach, a TCO-modified mAb is first administered and allowed to accumulate at the target site while unbound antibody clears from circulation.[3][15] Subsequently, a radiolabeled methyltetrazine probe is administered, which rapidly "clicks" with the TCO-modified mAb at the target, leading to high-contrast images.[11][12][16] This strategy can also be adapted for pretargeted radioimmunotherapy (PRIT) by using a therapeutic radionuclide.[17][18]

G cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Probe Administration & Imaging mAb_TCO TCO-modified Antibody circulation1 Systemic Circulation mAb_TCO->circulation1 IV Injection tumor_cell Tumor Cell (Antigen Expression) click_reaction In Vivo Click Reaction (IEDDA) tumor_cell->click_reaction circulation1->tumor_cell Tumor Accumulation clearance1 Clearance of Unbound Antibody circulation1->clearance1 Metabolism MeTz_radio Radiolabeled Methyltetrazine circulation2 Systemic Circulation MeTz_radio->circulation2 IV Injection circulation2->click_reaction clearance2 Rapid Clearance of Unbound Probe circulation2->clearance2 imaging PET/SPECT Imaging click_reaction->imaging Signal Generation G prodrug TCO-Caged Prodrug (Inactive) click_release Click-to-Release Reaction (IEDDA) prodrug->click_release target_site Target Site (e.g., Tumor) prodrug->target_site Administration activator Methyltetrazine Activator activator->click_release activator->target_site Administration active_drug Active Drug click_release->active_drug Drug Liberation therapeutic_effect Therapeutic Effect active_drug->therapeutic_effect G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification mAb Prepare Antibody (1-5 mg/mL in PBS) mix Mix Antibody and MeTz-NHS mAb->mix linker Prepare MeTz-NHS (10 mM in DMSO) linker->mix incubate Incubate 60 min at Room Temp mix->incubate quench Quench Reaction (Tris buffer) incubate->quench desalt Purify via Desalting Column quench->desalt characterize Characterize Conjugate (Conc. & DoL) desalt->characterize G start Tumor-Bearing Mouse Model inject_mab Inject TCO-mAb (100-300 µg, IV) start->inject_mab wait Pretargeting Interval (24-72 h) inject_mab->wait inject_probe Inject Radiolabeled MeTz Probe (IV) wait->inject_probe image PET/CT Imaging (Multiple Time Points) inject_probe->image analyze Image Analysis (%ID/g) image->analyze biodistribution Ex Vivo Biodistribution (Optional) image->biodistribution end Results analyze->end biodistribution->end

References

Application Notes and Protocols for Methyltetrazine-PEG24-amine in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG24-amine is a versatile, hydrophilic, and bioorthogonal labeling reagent increasingly utilized in the field of proteomics. Its unique properties facilitate the efficient and specific labeling of target proteins, enabling their enrichment, identification, and quantification. This document provides detailed application notes and experimental protocols for the use of this compound in quantitative proteomics workflows.

The core of this methodology lies in the inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry," where the methyltetrazine moiety reacts with a trans-cyclooctene (TCO) group. This reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for a catalyst. The long polyethylene glycol (PEG24) linker enhances solubility and reduces steric hindrance, while the terminal amine group allows for versatile conjugation to various molecules of interest, such as affinity tags (e.g., biotin) or reporter molecules.

Principle of Application

The primary application of this compound in proteomics involves a two-step labeling strategy. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate a TCO group. Subsequently, the TCO-modified proteins are selectively labeled with this compound that has been conjugated to a reporter or affinity tag. This allows for the specific enrichment and subsequent identification and quantification of the labeled proteins by mass spectrometry.

Key Applications in Proteomics

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of enzymes in complex proteomes.

  • Target Identification and Validation: To discover the protein targets of small molecules or drug candidates.

  • Post-Translational Modification (PTM) Analysis: To enrich and identify specific types of PTMs.

  • Cell Surface Proteomics: To label and identify cell surface proteins for biomarker discovery.

  • PROTAC Development: The amine functionality allows for its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Experimental Protocols

Protocol 1: General Labeling of TCO-Modified Proteins

This protocol describes the general procedure for labeling a protein that has been previously modified to contain a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with the this compound solution. A typical starting point is a 5 to 10-fold molar excess of the tetrazine reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time can be optimized based on the specific protein and reaction conditions.

  • Removal of Excess Reagent (Optional): If necessary, remove the unreacted this compound using a desalting column or dialysis.

  • Analysis: The labeled protein is now ready for downstream applications, such as SDS-PAGE analysis, Western blotting, or mass spectrometry.

Protocol 2: Labeling and Enrichment of Cell Surface Proteins for Quantitative Proteomics

This protocol outlines a workflow for labeling cell surface proteins that have been metabolically engineered to express a TCO-containing unnatural amino acid, followed by enrichment for mass spectrometry analysis.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methyltetrazine-PEG24-Biotin (prepared by conjugating this compound with an NHS-biotin ester)

  • Quenching solution (e.g., TCO-amine)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin)

  • Reagents for isobaric labeling (e.g., TMT reagents)

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove interfering components from the culture medium.

  • Labeling Reaction: Dilute the Methyltetrazine-PEG24-Biotin stock solution in PBS to a final concentration of 50-100 µM. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Quenching (Optional but Recommended): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted labeling and quenching reagents.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

  • Enrichment of Biotinylated Proteins:

    • Wash the streptavidin beads three times with wash buffer.

    • Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Elution and Isobaric Labeling:

    • Collect the supernatant containing the digested peptides.

    • Label the peptides with the appropriate isobaric tags (e.g., TMTpro) according to the manufacturer's protocol.

  • Mass Spectrometry Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

Data Presentation

While specific quantitative proteomics data for this compound is not yet widely available in the public domain, the following table illustrates how such data would be structured. This example is based on a hypothetical experiment comparing the abundance of cell surface proteins between a control and a treated cell line.

Table 1: Hypothetical Quantitative Proteomics Data of Labeled Cell Surface Proteins

Protein IDGene NameProtein NameLog2 Fold Change (Treated/Control)p-value
P02768ALBSerum albumin-0.580.045
P01876CD4T-cell surface glycoprotein CD42.320.001
P06493EGFREpidermal growth factor receptor1.780.005
P08575ITGB1Integrin beta-10.950.021
P16410CD44CD44 antigen1.150.012

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_enrichment Enrichment & Digestion cluster_ms_analysis Mass Spectrometry A Cells with TCO-modified surface proteins B Wash with PBS A->B C Incubate with Methyltetrazine-PEG24-Biotin B->C D Quench & Wash C->D E Cell Lysis D->E F Bind to Streptavidin Beads E->F G Wash Beads F->G H On-Bead Digestion (DTT, IAA, Trypsin) G->H I Elute Peptides H->I J Isobaric Labeling (TMT) I->J K LC-MS/MS Analysis J->K L Data Analysis K->L

Workflow for cell surface protein labeling and analysis.
Bioorthogonal Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product Protein_TCO Protein-TCO Labeled_Protein Labeled Protein Protein_TCO->Labeled_Protein Inverse Electron Demand Diels-Alder Cycloaddition MeTz_PEG_Amine This compound MeTz_PEG_Amine->Labeled_Protein

Bioorthogonal ligation of a TCO-modified protein.
Logical Relationship for Quantitative Proteomics

logical_relationship cluster_experimental Experimental Groups cluster_processing Processing cluster_analysis Analysis Control Control Cells Labeling TCO Incorporation & MeTz-PEG-Biotin Labeling Control->Labeling Treated Treated Cells Treated->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion Tryptic Digestion Enrichment->Digestion TMT TMT Labeling Digestion->TMT LCMS LC-MS/MS TMT->LCMS Quant Protein Identification & Quantification LCMS->Quant Bioinformatics Bioinformatics Analysis Quant->Bioinformatics

Workflow for comparative quantitative proteomics.

References

Troubleshooting & Optimization

Common challenges in using Methyltetrazine-PEG24-amine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG24-amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and molecular imaging.[1] Its methyltetrazine group reacts specifically with trans-cyclooctene (TCO) functionalized molecules via inverse-electron-demand Diels-Alder (IEDDA) click chemistry, which is a fast and bioorthogonal reaction.[2][3][4] The amine group allows for conjugation to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[5] The long PEG24 spacer enhances solubility and reduces steric hindrance.[6][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: It is recommended to store this compound at -20°C, protected from moisture and light.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.[5] For amine-reactive conjugations, it is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), to avoid unwanted side reactions.[6][8]

Q3: What are the advantages of using a methyltetrazine over a non-methylated tetrazine?

A3: The methyl group on the tetrazine ring is an electron-donating group that increases the electron density of the aromatic ring.[9] This enhances the stability of the tetrazine against nucleophilic attack and hydrolysis compared to unsubstituted tetrazines.[9]

Q4: Why is the PEG spacer important in this linker?

A4: The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation. It increases the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers.[6][10] The long, flexible PEG24 chain also minimizes steric hindrance between the conjugated molecules, which can improve reaction efficiency and maintain the biological activity of the labeled molecules.[6][11] Additionally, PEGylation can help to reduce non-specific binding and aggregation of proteins.[6][11]

Troubleshooting Guides

Low Reaction Yield
Common CauseRecommended Solution
Suboptimal Molar Ratio Empirically optimize the molar ratio of reactants. For the tetrazine-TCO reaction, a slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often beneficial.[6] For amine-reactive conjugations with NHS esters, a 5-20 fold molar excess of the this compound may be required, depending on the protein concentration and number of available amines.[8]
Incorrect Buffer pH For amine-reactive conjugations with NHS esters, maintain a pH between 7.2 and 8.5 to ensure primary amines are deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[8] The tetrazine-TCO reaction is generally robust across a pH range of 6 to 9.[6]
Presence of Competing Reagents Ensure buffers for amine-reactive conjugations are free of primary amines (e.g., Tris, glycine).[5][8] If necessary, perform a buffer exchange of your protein sample into an amine-free buffer like PBS.[6]
Steric Hindrance The PEG24 spacer is designed to minimize steric hindrance. However, if conjugation efficiency is still low with large biomolecules, consider optimizing the conjugation strategy or using a linker with an even longer PEG chain.[6]
Reagent Instability Prepare solutions of this compound fresh before each use. Avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C.
Protein Aggregation
Common CauseRecommended Solution
High Protein Concentration Perform the labeling reaction at a lower protein concentration, typically in the range of 1-5 mg/mL.[6]
Hydrophobic Interactions While the PEG spacer enhances hydrophilicity, the addition of the methyltetrazine group can sometimes increase the overall hydrophobicity of the conjugate, leading to aggregation. The use of hydrophilic PEG linkers is generally recommended to mitigate this.[6] Ensure adequate mixing during the reaction.
Suboptimal Buffer Conditions Ensure the buffer composition and pH are optimal for the stability of your specific protein.

Quantitative Data Summary

ParameterTetrazine-TCO ReactionAmine-NHS Ester Reaction
Recommended Molar Ratio 1.05 - 1.5 fold excess of tetrazine5 - 20 fold excess of amine
Optimal pH Range 6.0 - 9.0[6]7.2 - 8.5[8]
Reaction Temperature Room temperature or 4°C[6]4°C to Room Temperature[8]
Reaction Time 30 - 120 minutes[6]30 - 120 minutes at RT, or overnight at 4°C[8]
Common Buffers Phosphate-buffered saline (PBS)[6]PBS, Borate, or Carbonate buffer[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes the labeling of an antibody with this compound by first activating the carboxylic acid groups on the antibody using EDC and Sulfo-NHS.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange and purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Activation Buffer. Adjust the antibody concentration to 1-5 mg/mL.

  • Activation of Antibody:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange: Immediately after activation, remove excess EDC and Sulfo-NHS by passing the solution through a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Prepare a fresh solution of this compound in the Conjugation Buffer.

    • Add a 10 to 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Tetrazine-TCO Click Chemistry Reaction

This protocol describes the reaction of a Methyltetrazine-PEG24-labeled molecule with a TCO-labeled molecule.

Materials:

  • Methyltetrazine-PEG24-conjugated molecule

  • TCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the Methyltetrazine-PEG24-conjugated molecule and the TCO-functionalized molecule in the Reaction Buffer.

  • Reaction:

    • Mix the two reactants in the desired molar ratio. A slight excess (1.05-1.5 fold) of the methyltetrazine-containing molecule is often recommended.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or overnight at 4°C.[6]

  • Purification (if necessary): If unreacted components need to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography.

Visualizations

experimental_workflow cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_click Click Reaction Ab Antibody Activated_Ab Activated Antibody Ab->Activated_Ab Activation (pH 6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Ab Conjugate Antibody-PEG-Tetrazine Conjugate Activated_Ab->Conjugate Conjugation (pH 7.4) Me_Tet_PEG_Amine Methyltetrazine- PEG24-amine Me_Tet_PEG_Amine->Conjugate ADC Antibody-Drug Conjugate (ADC) Conjugate->ADC IEDDA Click Chemistry TCO_Drug TCO-Drug TCO_Drug->ADC logical_relationship cluster_reagents Reactants cluster_linker Linker cluster_conjugation_steps Conjugation Steps cluster_product Final Product Reagent1 Biomolecule 1 (e.g., Antibody) Step1 Amine-reactive conjugation Reagent1->Step1 Reagent2 Biomolecule 2 (e.g., Drug, Fluorophore) Step2 Tetrazine-TCO Click Chemistry Reagent2->Step2 Linker This compound Linker->Step1 Step1->Step2 Final_Product Bioconjugate Step2->Final_Product

References

Optimizing Methyltetrazine-TCO Conjugation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Methyltetrazine-trans-cyclooctene (TCO) conjugation reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Methyltetrazine-TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the methyltetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 2.0-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[1]

Q2: What are the recommended reaction buffers and pH range?

A2: The Methyltetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers. Phosphate-buffered saline (PBS) is a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1][3] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1][4] Buffers containing primary amines, like Tris or glycine, should be avoided during the NHS ester labeling step.[2][4]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 10 to 60 minutes.[2] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][2] In some instances, incubating at 37°C can be used to further accelerate the reaction.[1]

Q4: Is a catalyst required for the Methyltetrazine-TCO click reaction?

A4: No, the Methyltetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the Methyltetrazine-TCO reaction can be conveniently monitored spectrophotometrically by following the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm.[3][5]

Troubleshooting Guide

Problem Possible Cause Solution
No or low conjugation NHS-ester hydrolyzed. Allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][4] Prepare stock solutions in high-quality anhydrous solvents like DMSO or DMF immediately before use.[2][4]
Suboptimal stoichiometry. Empirically optimize the molar ratio of your reactants. A slight excess (1.05-2.0 fold) of the tetrazine component is often beneficial.[1][2]
Presence of primary amines in the buffer during NHS ester labeling. Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling.[4]
Steric hindrance. The bulky nature of the dihydropyrazine product could be sterically hindered by the antibody surface.[6] Consider using a PEG linker to increase the distance between the molecule and the reactive group.[6]
Hydrophobic TCO burying within the protein. The hydrophobic TCO may get buried within the interior domains of a protein to avoid the aqueous solvent.[6] Using PEG linkers can increase the solubility and accessibility of the TCO group.[6]
Slow reaction rate Low reactant concentrations. While the reaction is fast, extremely low concentrations can slow down the reaction. If possible, increase the concentration of the reactants.
Suboptimal temperature. While the reaction works well at room temperature, for slower reacting partners, consider increasing the temperature to 37°C.[1]
Side reactions Reaction of NHS ester with buffer components. Ensure the use of amine-free buffers during the NHS ester labeling step.[1][4]

Data Presentation

Table 1: Reaction Condition Parameters for Methyltetrazine-TCO Conjugation

Parameter Recommended Range/Value Notes References
Stoichiometry (Tetrazine:TCO) 1.05 - 2.0 : 1A slight excess of tetrazine is generally recommended.[1][2]
pH 6 - 9The reaction is robust across this pH range.[1][3]
Temperature Room Temperature (20-25°C)4°C for longer incubations, or 37°C to accelerate the reaction.[1][2]
Duration 10 - 60 minutesCan be extended to 2 hours or overnight at 4°C if needed.[1][2]
Solvent Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF)The reaction is versatile and works in various solvents.[3][7]

Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine Derivative TCO Derivative Solvent Temperature Rate Constant (k₂) M⁻¹s⁻¹ References
GeneralTCO--1 - 1 x 10⁶[3]
Methyl-substituted tetrazinesTCO--~1000[5]
Dipyridal tetrazineTCO--2000 (±400)[5]
HELIOS 347MeTCO-pSar₆₆PBS (pH 7.4)37°C1806[7]
mTz-pSar₂₀TCO-PEG₄PBS (pH 7.4)37°C463[7]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using Methyltetrazine-NHS ester and TCO-NHS ester

This protocol outlines the steps for conjugating two proteins by first functionalizing them with methyltetrazine and TCO respectively, followed by the click reaction.

  • Protein Preparation:

    • Dissolve each protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4]

    • If the protein solution contains primary amines (e.g., from Tris or glycine buffers), perform a buffer exchange using a desalting column.[5]

  • Activation of Protein A with TCO-NHS ester:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[4]

    • Add a 10- to 50-fold molar excess of the TCO-PEG-NHS ester stock solution to Protein A. The exact molar excess depends on the protein concentration.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[2]

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[1]

  • Activation of Protein B with Methyltetrazine-NHS ester:

    • Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[5]

    • Add a 10- to 50-fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to Protein B.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

    • Quench the reaction as described in step 2.

    • Remove the excess, unreacted Methyltetrazine-NHS ester using a spin desalting column or dialysis.[5]

  • Methyltetrazine-TCO Conjugation:

    • Mix the TCO-activated Protein A with the Methyltetrazine-activated Protein B in a 1:1 to 1:1.5 molar ratio (TCO:Tetrazine).[5]

    • Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction can also be performed at 4°C for a longer duration (30-120 minutes).[2]

    • The reaction progress can be monitored by measuring the decrease in absorbance at 510-550 nm.[3]

  • Purification and Storage:

    • If necessary, purify the final conjugate from any unreacted proteins using size-exclusion chromatography.[5]

    • Store the final conjugate at 4°C.[5]

Visualizations

experimental_workflow cluster_proteinA Protein A Functionalization cluster_proteinB Protein B Functionalization cluster_conjugation Conjugation A_start Protein A in Amine-Free Buffer A_react Add TCO-NHS Ester A_start->A_react A_incubate Incubate (RT, 30-60 min) A_react->A_incubate A_quench Quench Reaction A_incubate->A_quench A_purify Purify (Desalting) A_quench->A_purify A_end TCO-Protein A A_purify->A_end C_mix Mix Activated Proteins A_end->C_mix B_start Protein B in Amine-Free Buffer B_react Add Methyltetrazine- NHS Ester B_start->B_react B_incubate Incubate (RT, 30-60 min) B_react->B_incubate B_quench Quench Reaction B_incubate->B_quench B_purify Purify (Desalting) B_quench->B_purify B_end Methyltetrazine-Protein B B_purify->B_end B_end->C_mix C_incubate Incubate (RT, 10-60 min) C_mix->C_incubate C_purify Purify (SEC) C_incubate->C_purify C_end Protein A-B Conjugate C_purify->C_end

Caption: Workflow for Protein-Protein Conjugation.

troubleshooting_guide start Low/No Conjugation? check_reagents Are NHS esters fresh? Stored properly? start->check_reagents check_buffer Is buffer amine-free for labeling? check_reagents->check_buffer Yes solution_reagents Use fresh reagents. Equilibrate before use. check_reagents->solution_reagents No check_ratio Is Tetrazine:TCO ratio optimized (1.05-2.0:1)? check_buffer->check_ratio Yes solution_buffer Buffer exchange to PBS or similar. check_buffer->solution_buffer No check_conditions Are reaction time and temperature adequate? check_ratio->check_conditions Yes solution_ratio Titrate molar ratio. check_ratio->solution_ratio No solution_conditions Increase incubation time or temperature (37°C). check_conditions->solution_conditions No success Successful Conjugation check_conditions->success Yes solution_reagents->start solution_buffer->start solution_ratio->start solution_conditions->start

Caption: Troubleshooting Decision Tree for Conjugation.

References

Stability issues with methyltetrazine compounds and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of methyltetrazine compounds and to offer solutions for common issues encountered during their use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of methyltetrazine compounds?

A1: The stability of methyltetrazine compounds is influenced by several factors:

  • pH: The tetrazine ring can be susceptible to degradation in aqueous media, particularly under certain pH conditions.[1] Generally, stability is greater in neutral to slightly acidic conditions (pH 4-7).[2] Strongly acidic (pH < 3) or alkaline (pH > 8) conditions can lead to hydrolysis of linkers and degradation of the tetrazine moiety.[2]

  • Nucleophiles: The tetrazine ring is an electron-poor system and can be attacked by nucleophiles.[3][4] This can lead to degradation of the compound. The presence of strong nucleophiles in the reaction mixture should be carefully considered.

  • Reducing Agents: Tetrazines can be reduced to their dihydrotetrazine form, which can lead to instability and loss of reactivity.[3][5] The presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your experimental setup should be evaluated.[5]

  • Substituents on the Tetrazine Ring: The electronic properties of the substituents on the tetrazine ring play a crucial role in its stability. Electron-donating groups, such as the methyl group (-CH3), increase the electron density of the ring, thereby enhancing its stability against nucleophilic attack and hydrolysis.[6][7][8] Conversely, electron-withdrawing groups can decrease stability.[9][10]

  • Storage Conditions: Improper storage can lead to the degradation of methyltetrazine reagents. They should be stored at -20°C and protected from moisture.[11][12][13][14] Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation.[11]

Q2: My methyltetrazine-TCO ligation reaction is showing a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in methyltetrazine-TCO (trans-cyclooctene) ligation reactions can arise from issues with the reagents, reaction conditions, or purification process. Here is a step-by-step troubleshooting guide:

  • Verify Reagent Quality and Stability:

    • Methyltetrazine Reagent: Ensure your methyltetrazine compound has been stored correctly at -20°C and desiccated to prevent moisture.[11] Allow the vial to warm to room temperature before opening to avoid condensation.[11]

    • TCO Reagent: Trans-cyclooctene (TCO) is highly reactive but can isomerize to the less reactive cis-cyclooctene (CCO).[11][15] This isomerization can be accelerated by exposure to thiols or certain metals. Long-term storage of TCO-containing compounds is not recommended.[11]

  • Optimize Reaction Conditions:

    • pH: The inverse-electron-demand Diels-Alder (iEDDA) reaction is generally fast across a range of pH values, but it's crucial to use a non-amine-containing buffer (e.g., PBS, borate buffer) at a pH of 7-9.[11]

    • Solvent: Ensure the chosen solvent is compatible with all reaction components and does not interfere with the reaction. Methyltetrazine-PEG4-COOH, for example, is soluble in aqueous solutions as well as organic solvents like DMSO and DMF.[11]

    • Stoichiometry: Optimize the molar ratio of your methyltetrazine and TCO-modified molecules. A slight excess of one reagent may be necessary to drive the reaction to completion.

  • Check for Side Reactions or Degradation:

    • Unwanted side reactions or degradation of the tetrazine or TCO can lead to low yields.[11] Monitor the reaction progress by observing the disappearance of the tetrazine's characteristic pink/red color or by using techniques like LC-MS.[11]

Q3: How can I improve the stability of my methyltetrazine compound during my experiments?

A3: To enhance the stability of methyltetrazine compounds during your experiments, consider the following strategies:

  • Choose the Right Derivative: Methyl-substituted tetrazines are generally more stable than other derivatives due to the electron-donating nature of the methyl group.[3][16][17]

  • Control the pH: Maintain the pH of your reaction mixture within a stable range, ideally between 4 and 7.[2]

  • Avoid Incompatible Reagents: Minimize the presence of strong nucleophiles and reducing agents in your reaction buffers.

  • Use PEG Linkers: Incorporating a hydrophilic polyethylene glycol (PEG) spacer can enhance the aqueous solubility and stability of the methyltetrazine reagent.[7][8][18]

  • Fresh Preparations: Prepare solutions of methyltetrazine reagents fresh before each use, especially if they are in aqueous buffers.

Troubleshooting Guides

Issue: Low Labeling Efficiency with Methyltetrazine-NHS Ester
Potential CauseRecommended Solution
Hydrolysis of NHS ester The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[19] - Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[19] - Prepare stock solutions in anhydrous, amine-free organic solvents (e.g., DMSO or DMF) immediately before use.[19][20] - Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction as they compete with the target molecule.[19][20]
Suboptimal pH The reaction of NHS esters with primary amines is pH-dependent. - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer.[18][19][20]
Low Protein/Molecule Concentration Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction. - If possible, increase the concentration of your target molecule.
Issue: Instability of Methyltetrazine-triethoxysilane Coatings
Potential CauseRecommended Solution
Incomplete Hydrolysis and Condensation The triethoxysilane group requires hydrolysis to form reactive silanols for surface attachment.[1] - Adjust the pH of the silanization solution to acidic conditions (pH 4-5) to promote controlled hydrolysis before application.[2]
Inadequate Substrate Preparation Surface contaminants or a lack of sufficient hydroxyl groups can hinder bonding. - Implement a rigorous cleaning protocol for your substrate (e.g., sonication in solvents). - For silica-based substrates, consider an activation step (e.g., with plasma or piranha solution) to generate surface silanol groups.[2]
Hydrolysis of Siloxane Bonds in Aqueous Solutions The Si-O-Si bonds that form the coating are susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[2] - For applications in aqueous environments, maintain the pH within a stable range, ideally between 4 and 7.[2]

Quantitative Data on Methyltetrazine Stability

The stability of tetrazine derivatives is often compared by measuring the percentage of the compound remaining after incubation under specific conditions.

CompoundConditions% Remaining (12h)% Remaining (48h)Reference
Methyl-tetrazine (Me-Tz) DMEM + 10% FBS, 37°C> 92%~63%[3][16]
Pyridyl-tetrazine (Py-Tz) DMEM + 10% FBS, 37°CNot specified< 13%[3][16]
H-tetrazine (H-Tz) DMEM + 10% FBS, 37°CNot specified< 13%[3][16]
Dipyridyl-s-tetrazines 1:9 DMSO/PBS, 37°C15-40%Not specified[9][10]
Pyridyl tetrazines 1:9 DMSO/PBS, 37°C> 75%Not specified[9][10]
Phenyl tetrazines 1:9 DMSO/PBS, 37°C> 75%Not specified[9][10]
Hydroxyl-substituted tetrazines 1:9 DMSO/PBS, 37°C~100%Not specified[9][10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Methyltetrazine-NHS Ester
  • Reagent Preparation:

    • Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening.[11]

    • Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO.[11]

    • Prepare your protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • Conjugation Reaction:

    • Add the Methyltetrazine-NHS ester stock solution to your protein solution. The molar ratio will need to be optimized for your specific protein and desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any unreacted NHS ester.[11]

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove excess linker and reaction byproducts.[11]

Protocol 2: General Procedure for Tetrazine-TCO Ligation
  • Reagent Preparation:

    • Prepare the tetrazine-labeled molecule (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4).[11]

    • Prepare the TCO-modified molecule in a compatible buffer.

  • Click Reaction:

    • Mix the tetrazine-labeled molecule and the TCO-modified molecule.

    • Incubate the reaction for 1-2 hours at room temperature.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.[11]

  • Purification:

    • Purify the final conjugate using a suitable chromatographic technique (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted starting materials.[11]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Tetrazine-TCO Ligation reagent_prep Reagent Preparation (Methyltetrazine-NHS Ester, Protein) conjugation Conjugation Reaction (pH 7.2-8.5) reagent_prep->conjugation purification1 Purification (e.g., SEC) conjugation->purification1 reagent_prep2 Reagent Preparation (Tetrazine-Protein, TCO-Molecule) purification1->reagent_prep2 Labeled Protein click_reaction Click Reaction (iEDDA) reagent_prep2->click_reaction purification2 Final Purification click_reaction->purification2 final_product final_product purification2->final_product Final Conjugate troubleshooting_low_yield cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Low Yield in Ligation Reaction reagent_quality Check Reagent Quality and Stability start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK tz_storage Verify Methyltetrazine Storage (-20°C, dry) reagent_quality->tz_storage Issue Suspected side_reactions Investigate Side Reactions/Degradation reaction_conditions->side_reactions Conditions Optimized ph_check Confirm pH (7-9) and Buffer Choice reaction_conditions->ph_check Issue Suspected success Successful Ligation side_reactions->success Issue Identified and Resolved tco_stability Check TCO for Isomerization (use fresh) solvent_check Ensure Solvent Compatibility stoichiometry_check Optimize Molar Ratio degradation_pathways cluster_degradation Degradation Pathways methyltetrazine Methyltetrazine hydrolysis Hydrolysis methyltetrazine->hydrolysis Aqueous Media (especially extreme pH) nucleophilic_attack Nucleophilic Attack methyltetrazine->nucleophilic_attack Presence of Nucleophiles reduction Reduction methyltetrazine->reduction Presence of Reducing Agents inactive_product Inactive/Degraded Products hydrolysis->inactive_product Leads to nucleophilic_attack->inactive_product Leads to dihydrotetrazine Dihydrotetrazine (unstable) reduction->dihydrotetrazine Forms dihydrotetrazine->inactive_product

References

Technical Support Center: Purification of Methyltetrazine-PEG24-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyltetrazine-PEG24-amine conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound conjugates are based on physicochemical properties such as size and hydrophobicity. The most effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and highly effective method for separating the desired conjugate from unreacted starting materials and other impurities based on differences in polarity.[][2]

  • Size Exclusion Chromatography (SEC): SEC is useful for separating the larger conjugate from smaller molecules like unreacted this compound.[] It is particularly effective for removing low molecular weight by-products.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While less common than RP-HPLC for small molecule conjugates, it can be a valuable tool, especially when dealing with conjugates of larger biomolecules.[][3][4]

Q2: How do I remove unreacted this compound from my final product?

A2: Unreacted this compound can be effectively removed using chromatographic techniques that separate molecules based on size or polarity. RP-HPLC is generally the most efficient method for this purpose due to the significant difference in hydrophobicity between the typically more complex conjugate and the smaller, more polar unreacted amine. Alternatively, SEC can be employed to separate the larger conjugate from the smaller unreacted PEGylated tetrazine.[]

Q3: My purified conjugate shows low bioactivity. What could be the cause?

A3: Low bioactivity in the purified conjugate can stem from several factors during the purification process:

  • Harsh Purification Conditions: Exposure to extreme pH, high concentrations of organic solvents, or high pressures during chromatography can lead to denaturation or conformational changes in the conjugated biomolecule.

  • Aggregation: The purification process itself can sometimes induce aggregation, which may mask the active site of the conjugate.

  • Instability of the Conjugate: The linkage between the this compound and the molecule of interest might be unstable under the chosen purification conditions.

To address this, consider using milder purification conditions, such as adjusting the mobile phase composition in RP-HPLC or using a buffer system known to maintain the stability of your conjugate.

Q4: What is the expected purity of the final conjugate after purification?

A4: The expected purity of the final this compound conjugate can vary depending on the purification method and the complexity of the reaction mixture. With an optimized RP-HPLC protocol, it is often possible to achieve a purity of >95%. The purity of commercially available this compound is typically specified as >96%.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Conjugate - Adsorption to the chromatography column. - Precipitation during purification. - Harsh elution conditions causing degradation.- For RP-HPLC, try a different column chemistry (e.g., C4 instead of C18) or add a small amount of a competing agent to the mobile phase. - For SEC, ensure the mobile phase is optimized for the solubility and stability of your conjugate. - Adjust the pH and ionic strength of your buffers to maintain solubility.[6] - Use a shallower gradient and lower organic solvent concentration during elution in RP-HPLC.
Peak Tailing or Broadening in RP-HPLC - Secondary interactions with the stationary phase. - Column overloading. - Dispersity of the PEG chain.[7]- Add a competing amine (e.g., triethylamine) to the mobile phase to reduce secondary interactions. - Reduce the amount of sample loaded onto the column. - While the PEG24 is a defined length, heterogeneity in the conjugated biomolecule can contribute to peak broadening.
Presence of Aggregates in the Final Product - High concentration of the conjugate. - Unfavorable buffer conditions (pH, ionic strength). - Exposure to high pressure during chromatography.- Dilute the sample before and after purification. - Screen different buffer conditions to find one that minimizes aggregation. - For SEC, reduce the flow rate to minimize pressure.[6]
Co-elution of Impurities with the Conjugate - Similar physicochemical properties of the impurity and the conjugate. - Suboptimal chromatographic conditions.- Optimize the gradient in RP-HPLC to improve resolution. - Try a different chromatographic method (e.g., HIC if RP-HPLC is not effective). - Consider a multi-step purification strategy combining two different methods (e.g., SEC followed by RP-HPLC).

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general guideline for the purification of this compound conjugates. Optimization will be required based on the specific properties of the conjugate.

Materials:

  • Crude conjugate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., water/ACN mixture). Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (for protein/peptide conjugates) and/or a wavelength specific to the tetrazine or the conjugated molecule.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      5 5
      35 65
      40 95
      45 95
      50 5

      | 60 | 5 |

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). Pool the pure fractions and lyophilize or buffer exchange into a suitable storage buffer.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing smaller impurities, such as unreacted this compound, from the larger conjugate.

Materials:

  • Crude conjugate sample

  • SEC column (e.g., Superdex 75 or similar, with an appropriate molecular weight range)

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system with a UV detector

Method:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Sample Preparation: Dissolve the crude conjugate in the SEC running buffer. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Appropriate for the size of the conjugate

    • Mobile Phase: Isocratic elution with SEC running buffer

    • Flow Rate: As recommended by the column manufacturer (typically 0.5-1.0 mL/min for analytical scale)

    • Detection: UV at 280 nm and/or other relevant wavelengths

  • Injection and Elution: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[6] The larger conjugate will elute first, followed by smaller molecules.

  • Fraction Collection and Analysis: Collect fractions corresponding to the elution peak of the conjugate. Analyze the fractions for purity and pool the desired fractions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_sample Crude Conjugate Mixture dissolve Dissolve in Mobile Phase crude_sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC or SEC filter->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (HPLC/MS) fractions->analysis pooling Pool Pure Fractions analysis->pooling final_product Purified Conjugate pooling->final_product

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_issues Identify Primary Issue cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_purity Solutions for Low Purity cluster_solutions_aggregation Solutions for Aggregation start Purification Outcome Unsatisfactory low_recovery Low Recovery start->low_recovery low_purity Low Purity start->low_purity aggregation Aggregation start->aggregation change_column Change Column Chemistry low_recovery->change_column optimize_buffer Optimize Buffer (pH, Ionic Strength) low_recovery->optimize_buffer adjust_gradient Use Shallower Gradient low_recovery->adjust_gradient optimize_gradient Optimize Gradient low_purity->optimize_gradient change_method Change Purification Method low_purity->change_method two_step Implement 2-Step Purification low_purity->two_step dilute_sample Dilute Sample aggregation->dilute_sample screen_buffers Screen Buffers aggregation->screen_buffers reduce_flow Reduce Flow Rate aggregation->reduce_flow

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting low yield in antibody-drug conjugation with methyltetrazine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in antibody-drug conjugation (ADC) using methyltetrazine chemistry.

Frequently Asked Questions (FAQs)

Q1: My overall ADC yield is low. Where should I begin troubleshooting?

Low yield can stem from multiple stages of the conjugation process. A systematic approach is crucial. Start by evaluating the quality and stability of your starting materials (antibody and methyltetrazine linker). Then, scrutinize the reaction conditions for both the initial antibody labeling and the subsequent click reaction. Finally, assess your purification methods for potential product loss.[1][2]

Q2: How can I ensure my methyltetrazine-NHS ester reagent is active?

N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis, which renders them inactive.[3]

  • Storage: Store the reagent desiccated at -20°C.[1]

  • Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][3][4]

  • Solvent: Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[1][3]

Methyltetrazine itself is generally more stable than other tetrazine derivatives, but proper handling is still key to preserving its reactivity.[1][5]

Q3: What are the optimal buffer conditions for labeling my antibody with a methyltetrazine-NHS ester?

The reaction of an NHS ester with primary amines (like lysine residues on an antibody) is pH-dependent.

  • pH: The optimal pH range is between 7.2 and 9.0.[3][6] A common choice is phosphate-buffered saline (PBS) at pH 7.4.[1]

  • Buffer Composition: Crucially, the buffer must be free of primary amines, such as Tris or glycine, as these will compete with the antibody for the NHS ester, significantly reducing labeling efficiency.[3] Use buffers like PBS, HEPES, or borate.[1][3]

Q4: My antibody solution contains additives like BSA, glycine, or sodium azide. Will these interfere with the conjugation?

Yes, these common additives can significantly interfere with the reaction.

  • BSA and Glycine: Contain primary amines that will compete with the antibody's lysine residues, leading to low or no labeling.[4]

  • Sodium Azide: While not directly interfering with the NHS ester reaction, it can inhibit other enzymes or proteins and is best removed. It is essential to purify the antibody using methods like dialysis, desalting columns, or tangential flow filtration (TFF) to remove these interfering substances before starting the conjugation.[1][]

Q5: I'm observing aggregation of my antibody after the conjugation reaction. What might be the cause?

Aggregation can be induced by several factors during the conjugation process:

  • Hydrophobicity: Many drug-linker payloads are hydrophobic. Conjugating them to the antibody increases its overall hydrophobicity, which can promote aggregation.[2][8] Introducing a limited amount of an organic co-solvent like DMSO may improve solubility, but high concentrations can denature the antibody.[2]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can alter the antibody's structure and stability, leading to aggregation.[9][10]

  • Reaction Conditions: Extended reaction times or elevated temperatures can sometimes promote aggregation.[2]

  • Purification: The purification process itself can sometimes induce aggregation.[1] Size-Exclusion Chromatography (SEC) is the primary method for detecting and quantifying aggregates.[1][11]

Q6: How do I optimize the drug-to-antibody ratio (DAR)?

The DAR is a critical quality attribute of an ADC and is controlled by the reaction stoichiometry.[9][12]

  • Molar Excess: To control the DAR during the initial labeling step, vary the molar excess of the methyltetrazine-linker relative to the antibody. A common starting point is a 5- to 20-fold molar excess.[1]

  • Reaction Time: Adjusting the reaction time can also influence the final DAR.[12]

  • Characterization: Hydrophobic Interaction Chromatography (HIC) is a key technique used to determine the average DAR and the distribution of different drug-loaded species.[11][13][14]

Q7: The inverse-electron-demand Diels-Alder (iEDDA) "click" reaction between my tetrazine-antibody and TCO-drug is inefficient. How can I improve it?

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions and is typically very efficient.[15][16] If you suspect issues, consider the following:

  • Stoichiometry: Use a slight molar excess (e.g., 1.05 to 1.5-fold) of one reactant relative to the other to drive the reaction to completion.[17][18]

  • Reaction Time and Temperature: The reaction is often complete within 30-60 minutes at room temperature.[17] For less reactive partners, the time can be extended, or the temperature can be slightly increased (e.g., to 37°C).[17][19]

  • pH: The reaction is robust across a wide pH range, typically between 6 and 9.[15][17]

  • Monitoring: The reaction's progress can be monitored by the disappearance of the tetrazine's characteristic pink color or by UV/Vis spectroscopy, as tetrazines have a distinct absorbance around 520-540 nm.[1][15]

Data Summary

Table 1: Recommended Reaction Conditions for Antibody Labeling with Methyltetrazine-NHS Ester

ParameterRecommended ConditionNotes
pH 7.2 - 9.0The reaction rate of NHS esters with primary amines is highly pH-dependent.[3]
Buffer PBS, HEPES, BorateMust be free of primary amines (e.g., Tris, Glycine).[1][3]
Molar Excess 5x to 20x (Linker:Antibody)This is a starting range and should be optimized to achieve the desired DAR.[1]
Temperature Room Temperature or 4°CRoom temperature is typical; 4°C can be used for overnight reactions.[1]
Reaction Time 2 hours (RT) or Overnight (4°C)Optimization may be required.[1]

Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation (iEDDA)

ParameterRecommended ConditionNotes
pH 6.0 - 9.0The reaction is generally efficient across a broad pH range.[15][17]
Buffer PBS or other aqueous buffersThe reaction is compatible with most common biological buffers.[17]
Stoichiometry 1.05x to 1.5x molar excessA slight excess of one component helps ensure complete consumption of the other.[17][18]
Temperature Room TemperatureCan be performed at 4°C (longer time) or 37°C (shorter time) if needed.[17]
Reaction Time 30 - 120 minutesThis reaction is exceptionally fast.[17][19]

Table 3: Common Analytical Techniques for ADC Characterization

TechniqueAbbreviationPrimary Application
Hydrophobic Interaction Chromatography HICDetermines average Drug-to-Antibody Ratio (DAR) and distribution of species.[11][13]
Size-Exclusion Chromatography SECDetects and quantifies high molecular weight species (aggregates) and fragments.[1][11]
Mass Spectrometry MSMeasures the precise molecular weight of the intact ADC and its subunits to confirm DAR.[11][20]
UV/Vis Spectroscopy UV/VisEstimates average DAR (if drug and antibody have distinct absorbance wavelengths) and protein concentration.[13][20]
Reversed-Phase HPLC RP-HPLCEvaluates payload stability and can also be used for DAR determination.[11][20]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Ab_Prep Antibody Purification (Buffer Exchange) Labeling Step 1: Label Antibody with Me-Tz-NHS Ester Ab_Prep->Labeling Reagent_Prep Prepare Me-Tz & TCO-Drug Stock Solutions Reagent_Prep->Labeling Click Step 2: iEDDA Click Reaction with TCO-Drug Reagent_Prep->Click Labeling->Click Purify ADC Purification (e.g., SEC) Click->Purify Characterize Characterization (HIC, SEC, MS) Purify->Characterize

General experimental workflow for methyltetrazine-based ADC production.

troubleshooting_tree cluster_reagents Reagent Issues cluster_antibody Antibody Issues cluster_reaction Reaction Conditions cluster_purification Purification & Loss Start Low ADC Yield or Low DAR Q_Reagent Reagents Stored Correctly? Start->Q_Reagent Sol_Reagent1 Store at -20°C, Desiccate Q_Reagent->Sol_Reagent1 No Sol_Reagent2 Warm to RT before opening Q_Reagent->Sol_Reagent2 No Q_Antibody Antibody Pure? (>95%) Q_Reagent->Q_Antibody Yes Sol_Antibody1 Purify Ab to remove BSA, Glycine, Tris Q_Antibody->Sol_Antibody1 No Sol_Antibody2 Concentrate Ab (>0.5 mg/mL) Q_Antibody->Sol_Antibody2 No Q_Reaction Conditions Optimal? Q_Antibody->Q_Reaction Yes Sol_Reaction1 Check Buffer pH (7.2-9.0 for NHS) Q_Reaction->Sol_Reaction1 No Sol_Reaction2 Optimize Molar Ratios Q_Reaction->Sol_Reaction2 No Sol_Reaction3 Check Time & Temp Q_Reaction->Sol_Reaction3 No Q_Purification Product Lost During Purification? Q_Reaction->Q_Purification Yes Sol_Purification Analyze flow-through and washes Q_Purification->Sol_Purification Yes

Decision tree for troubleshooting low yield in ADC conjugation.

The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental Protocols

Protocol 1: Antibody Labeling with Methyltetrazine-PEG-NHS Ester

This protocol describes a general method for labeling an antibody with an amine-reactive methyltetrazine linker.

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any primary amine-containing substances (Tris, glycine) and other interfering additives.[4] A suitable buffer is 1x PBS, pH 7.4.

    • Adjust the antibody concentration to a minimum of 0.5 mg/mL, ideally 1-2 mg/mL.

  • Reagent Preparation:

    • Allow the vial of Methyltetrazine-PEG-NHS Ester to equilibrate to room temperature before opening.[1]

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO. This solution should be made fresh for each use.[1]

  • Conjugation Reaction:

    • Add a calculated amount of the 10 mM linker stock solution to the antibody solution. A starting point is a 10-fold molar excess of linker over antibody.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

    • Remove excess, unreacted linker and quenching agent by purifying the tetrazine-labeled antibody using a desalting column, dialysis, or SEC.[1][]

Protocol 2: Tetrazine-TCO iEDDA Click Reaction

This protocol assumes you have a tetrazine-labeled antibody and a TCO-modified drug payload.

  • Reagent Preparation:

    • Prepare the tetrazine-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

    • Prepare the TCO-modified drug, dissolving it in a compatible solvent (e.g., DMSO) if necessary.

  • Click Reaction:

    • Add the TCO-drug to the tetrazine-labeled antibody solution. A 1.5-fold molar excess of the TCO-drug relative to the antibody is a good starting point.[17]

    • Incubate the reaction for 1-2 hours at room temperature.[1][2] The reaction progress can be monitored by the disappearance of the tetrazine's pink color.[1]

  • Purification:

    • Purify the final ADC to remove any unreacted drug-linker and other starting materials. Suitable chromatographic techniques include SEC (to remove aggregates and small molecules) or HIC (to isolate specific DAR species).[1][13]

Protocol 3: ADC Characterization to Determine DAR

This protocol provides a brief overview of using HIC to analyze the final ADC.

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatography:

    • Use a HIC column (e.g., Butyl-NPR) on an HPLC system.[21]

    • Mobile Phase A is typically a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[21]

    • Mobile Phase B is a low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[21]

    • Elute the ADC using a gradient that decreases the salt concentration over time. Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by taking the weighted average of the different species based on their peak areas.

References

Technical Support Center: Non-specific Binding in Live Cell Imaging with Methyltetrazine Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding and other issues with methyltetrazine probes in live cell imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during live-cell imaging experiments with methyltetrazine probes.

High Background Fluorescence

Q1: I am observing high background fluorescence across my entire field of view. What are the potential causes and how can I resolve this?

High background fluorescence can obscure your signal and is a common issue in live-cell imaging. The potential causes can be broadly categorized into issues with the probe, experimental procedure, or the cells themselves.

Possible Causes & Solutions:

Possible Cause Solution
Excessive Probe Concentration Titrate the methyltetrazine probe to the lowest effective concentration. Start with a range and optimize for the best signal-to-noise ratio.[1][2]
Insufficient Washing Increase the number and duration of wash steps after probe incubation to remove unbound fluorescent probes.[2][3][4] Use a gentle wash buffer like pre-warmed phenol red-free cell culture medium or PBS.[5][6]
Non-Specific Binding to Cellular Components Tetrazines can exhibit some non-specific reactivity with cellular proteins, particularly those with accessible thiol and amine groups.[1][7][8] Consider using a tetrazine derivative with lower non-specific proteome reactivity if available.[1][7][8]
Probe Aggregation Hydrophobic probes can form aggregates that bind non-specifically.[9] Prepare fresh probe solutions for each experiment and consider filtering the solution before use.[1][10]
Cellular Autofluorescence Image an unstained sample using the same imaging parameters to determine the level of autofluorescence.[3][4] If high, consider using a different fluorophore with excitation/emission spectra that avoid the autofluorescence range.[4][10]
Contaminated Reagents Ensure all buffers and media are freshly prepared and free from microbial contamination, which can be a source of fluorescence.[3]

Troubleshooting Workflow for High Background:

high_background_troubleshooting start High Background Observed check_autofluorescence Image Unstained Control start->check_autofluorescence autofluorescence_high Autofluorescence is High check_autofluorescence->autofluorescence_high Yes autofluorescence_low Autofluorescence is Low check_autofluorescence->autofluorescence_low No evaluate_probe Evaluate Alternative Probe (Different Fluorophore or Tetrazine Derivative) autofluorescence_high->evaluate_probe optimize_concentration Optimize Probe Concentration (Titrate Down) autofluorescence_low->optimize_concentration increase_washing Increase Wash Steps (Number and Duration) optimize_concentration->increase_washing Still High resolved Issue Resolved optimize_concentration->resolved Resolved check_probe_prep Prepare Fresh Probe Solution (Filter if necessary) increase_washing->check_probe_prep Still High increase_washing->resolved Resolved consider_blocking Introduce Blocking Step (e.g., BSA) check_probe_prep->consider_blocking Still High check_probe_prep->resolved Resolved consider_blocking->evaluate_probe Still High consider_blocking->resolved Resolved evaluate_probe->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Low or No Signal

Q2: I am not seeing a fluorescent signal, or the signal is very weak. What could be the problem?

Low or no signal can be frustrating. This issue often points to problems with the probe's stability, the bioorthogonal reaction, or the imaging setup.

Possible Causes & Solutions:

Possible Cause Solution
Degradation of Methyltetrazine Probe The methyltetrazine ring can degrade in aqueous cell culture media, especially over long incubation times.[1] Prepare fresh solutions of the probe for each experiment and minimize the incubation time in the medium.[1]
Inefficient Bioorthogonal Reaction Ensure that the TCO (trans-cyclooctene) labeling of your target biomolecule was successful. The reaction between tetrazine and TCO is typically very fast.[11][12][13] Confirm the pH of your buffer is within the optimal range for the ligation (typically pH 6-9).[12]
Incorrect Imaging Settings Verify that you are using the correct excitation and emission filters for your fluorophore.[6] Increase the camera exposure time or gain, but be mindful of increasing background noise.[6]
Low Abundance of Target The target biomolecule may be expressed at low levels in your cells. Consider using a brighter fluorophore or a signal amplification strategy.[2]
Photobleaching Minimize the exposure of your sample to excitation light before imaging. Use the lowest possible light intensity that provides a good signal.[6]
Inconsistent Results

Q3: My results are not reproducible between experiments. What factors could be contributing to this variability?

Inconsistent results can stem from variations in reagent stability, cell conditions, or experimental timing.

Possible Causes & Solutions:

Possible Cause Solution
Variability in Reagent Stability The stability of methyltetrazine probes can be affected by the age of the stock solution and the specific lot of cell culture medium or serum.[1] Aliquot stock solutions and store them properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] Always prepare fresh working solutions from the stock.[1]
Inconsistent Incubation Times Strictly adhere to the same incubation times for probe labeling and washing steps across all experiments.
Variations in Cell Health and Confluency Ensure that cells are healthy and at a consistent confluency for each experiment. Stressed or overly confluent cells can exhibit altered metabolism and uptake of the probe.
Fluctuations in Temperature Perform incubations at a consistent, controlled temperature (e.g., 37°C for live cells).

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of non-specific binding of methyltetrazine probes?

Non-specific binding of methyltetrazine probes can occur through several mechanisms:

  • Hydrophobic Interactions: The aromatic nature of the tetrazine ring and associated fluorophores can lead to non-specific binding to hydrophobic pockets in proteins or lipid membranes.

  • Electrostatic Interactions: Charged probes may interact non-specifically with oppositely charged cellular components.

  • Reactivity with Cellular Nucleophiles: Although designed for bioorthogonal reactions, some tetrazine derivatives can still exhibit a low level of reactivity with endogenous nucleophiles like thiols (e.g., in cysteine residues) and amines within cells, leading to covalent non-specific labeling.[1]

Q5: How stable are methyltetrazine probes in cell culture media?

The stability of methyltetrazine probes in cell culture media is variable and depends on factors like the media composition, pH, temperature, and incubation time.[1] While methyltetrazines are among the more stable tetrazines, they can still undergo slow degradation in aqueous environments.[1] Components in cell culture media, such as amino acids and reducing agents, can contribute to this degradation.[1] It is highly recommended to prepare fresh solutions of the probe immediately before use and to minimize long incubation periods.[1]

Q6: What is the typical concentration range for methyltetrazine probes in live-cell imaging?

The optimal concentration is highly dependent on the specific probe, cell type, and target abundance. However, a general starting range is between 1 µM and 10 µM. It is crucial to perform a concentration titration to find the lowest concentration that provides a sufficient signal-to-noise ratio for your specific experiment.[15]

Q7: Can I pre-mix the methyltetrazine probe in cell culture medium and store it?

This is not recommended.[1] Due to the potential for degradation in aqueous media, especially in a complex mixture like cell culture medium, you should add freshly diluted methyltetrazine probe to your cells immediately after preparation.[1]

Experimental Protocols

General Protocol for Live-Cell Labeling with Methyltetrazine Probes

This protocol outlines a general workflow for labeling live cells that have been pre-labeled with a TCO-conjugated molecule.

Workflow Diagram:

live_cell_labeling_workflow start Start: TCO-labeled Live Cells prepare_probe Prepare Fresh Methyltetrazine Probe Solution start->prepare_probe add_probe Incubate Cells with Methyltetrazine Probe prepare_probe->add_probe wash_cells1 Wash Cells (1st time) with Pre-warmed Medium add_probe->wash_cells1 wash_cells2 Wash Cells (2nd time) with Pre-warmed Medium wash_cells1->wash_cells2 wash_cells3 Wash Cells (3rd time) with Pre-warmed Medium wash_cells2->wash_cells3 add_imaging_media Add Fresh Imaging Medium (Phenol Red-Free) wash_cells3->add_imaging_media image_cells Proceed with Live-Cell Imaging add_imaging_media->image_cells

Caption: General workflow for live-cell imaging with methyltetrazine probes.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips. Ensure cells have been appropriately labeled with the TCO-containing molecule of interest.

  • Probe Preparation: Immediately before use, prepare a working solution of the methyltetrazine probe in an appropriate solvent (e.g., DMSO) and then dilute it to the final, optimized concentration in pre-warmed, serum-free, phenol red-free cell culture medium.

  • Labeling: Remove the culture medium from the cells and add the methyltetrazine probe solution. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This step should be optimized to be as short as possible to minimize non-specific binding and probe degradation.[1]

  • Washing: Aspirate the probe solution and wash the cells gently 2-3 times with pre-warmed cell culture medium or PBS to remove unbound probe.[5]

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells and proceed with imaging on a fluorescence microscope equipped for live-cell imaging.[5][6]

Bioorthogonal Tetrazine-TCO Ligation Reaction

The core of this labeling technique is the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO).[5][12] This reaction is known for its exceptionally fast kinetics and high specificity within biological systems.[11][12][13]

Reaction Pathway Diagram:

tetrazine_ligation Methyltetrazine Methyltetrazine Probe Plus1 + Arrow Inverse Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal 'Click' Reaction) Methyltetrazine->Arrow TCO TCO-tagged Biomolecule TCO->Arrow Dihydropyridazine Stable Dihydropyridazine Adduct (Labeled Biomolecule) Plus2 + Nitrogen Nitrogen Gas (N₂) Arrow->Dihydropyridazine Arrow->Nitrogen

Caption: The bioorthogonal tetrazine-TCO ligation reaction.

References

How to choose the right dienophile for methyltetrazine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate dienophile for methyltetrazine reactions. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Choosing the Right Dienophile: A Guide

The success of a methyltetrazine ligation, a key reaction in bioorthogonal chemistry, is highly dependent on the choice of the dienophile. The ideal dienophile should exhibit a balance of high reactivity, stability in aqueous media, and biocompatibility for in vivo applications.

Key Considerations for Dienophile Selection:
  • Reactivity: The rate of the inverse-electron-demand Diels-Alder (iEDDA) reaction is crucial, especially when working with low concentrations of biomolecules. Highly strained dienophiles generally exhibit faster kinetics.

  • Stability: The dienophile must be stable under experimental conditions and in the presence of biological nucleophiles to avoid degradation or isomerization to a less reactive form.

  • Size and Steric Hindrance: Smaller dienophiles, often referred to as "mini-tags," can minimize steric hindrance, which is particularly important when labeling large biomolecules or working in crowded cellular environments.[1][2]

  • Biocompatibility: For in vivo studies, the dienophile and the resulting ligation product must be non-toxic and not interfere with biological processes.[3][4]

A decision-making workflow for selecting the appropriate dienophile is illustrated below:

DienophileSelection cluster_start cluster_criteria Selection Criteria cluster_dienophiles Dienophile Choice cluster_outcome start Start: Define Experimental Needs Reactivity High Reactivity Needed? start->Reactivity Stability High Stability in Thiols? Reactivity->Stability No sTCO Strained TCOs (sTCO) - Extremely fast kinetics - Moderate stability Reactivity->sTCO Yes TCO trans-Cyclooctenes (TCOs) - Very fast kinetics - Good stability Stability->TCO Yes Norbornenes Norbornenes - Good balance of reactivity and stability Stability->Norbornenes No InVivo In Vivo Application? Cyclopropenes Cyclopropenes - Small size - Good stability and reactivity InVivo->Cyclopropenes Yes (Small tag needed) end Proceed with Experiment InVivo->end No TCO->InVivo sTCO->InVivo Cyclopropenes->end Norbornenes->InVivo

A decision tree for selecting the appropriate dienophile.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the reaction of methyltetrazine with various dienophiles are summarized in the table below. Higher k₂ values indicate faster reaction rates.

DienophileMethyltetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3-methyl-6-phenyl-1,2,4,5-tetrazine~1,000 - 2,000[5][6]
Strained trans-Cyclooctene (sTCO)3-methyl-6-phenyl-1,2,4,5-tetrazine> 20,000[7][8]
Norbornene3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine~1[9]
Methylcyclopropene3-methyl-6-phenyl-1,2,4,5-tetrazine~10 - 100[1]

Note: Reaction rates are influenced by the specific substituents on both the tetrazine and the dienophile, as well as solvent conditions.

Experimental Protocols

A general workflow for a methyltetrazine-dienophile ligation experiment is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dienophile-modified Biomolecule C Mix Dienophile and Methyltetrazine Probe A->C B Prepare Methyltetrazine Probe Solution B->C D Incubate at Room Temperature C->D E Quench Reaction (optional) D->E F Purify Conjugate E->F G Analyze by HPLC, MS, or SDS-PAGE F->G

A generalized workflow for methyltetrazine-dienophile ligation.
Detailed Methodology: Protein Labeling with Methyltetrazine-PEG-NHS Ester

This protocol describes the labeling of a protein with a TCO-modified dienophile followed by ligation with a methyltetrazine probe.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris buffer) by performing a buffer exchange into PBS if necessary.

  • Dienophile Functionalization:

    • Dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 10 minutes.

    • Remove excess TCO reagent using a spin desalting column.

  • Methyltetrazine Ligation:

    • Prepare a stock solution of the Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

    • Add a 1.5-5 fold molar excess of the methyltetrazine probe to the TCO-functionalized protein.

    • Incubate for 1-2 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink color.

  • Purification and Analysis:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted methyltetrazine probe.

    • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine labeling efficiency.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction Inactive Reagents: Tetrazine or dienophile has degraded.- Use fresh reagents. - Store tetrazines and dienophiles, especially TCOs, protected from light and moisture at -20°C or below.[10] - For TCOs, consider using radical inhibitors or storing as Ag(I) complexes to prevent isomerization.[10]
Incorrect Buffer pH: Suboptimal pH for the reaction.- Ensure the reaction buffer is within a pH range of 6-9.[5]
Low Reactivity Pair: The chosen tetrazine and dienophile have slow kinetics.- Switch to a more reactive dienophile, such as a strained TCO.[7][8] - Use a methyltetrazine with electron-withdrawing substituents to increase reactivity.
Side Reactions/Impure Product Instability of Dienophile: TCO isomerizes to the less reactive cis-cyclooctene.- Minimize exposure of TCOs to thiols and certain metals.[10][11] - Use freshly prepared TCO solutions.
Degradation of Tetrazine: Tetrazines can degrade in aqueous solutions, especially those with strong electron-withdrawing groups.- Use a more stable methyltetrazine derivative. - Prepare tetrazine solutions fresh before use.
Poor Solubility Hydrophobic Reagents: The tetrazine or dienophile is not soluble in the aqueous reaction buffer.- Use reagents with PEG linkers to improve aqueous solubility.[12] - A small amount of a water-miscible organic solvent (e.g., DMSO, DMF) can be added, but check for compatibility with your biological system.[12]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a methyltetrazine over other tetrazine derivatives?

A1: Methyltetrazines generally offer a good balance between reactivity and stability in aqueous environments.[13] While more electron-withdrawing substituents can increase the reaction rate, they often decrease the stability of the tetrazine.

Q2: How can I monitor the progress of my methyltetrazine ligation reaction?

A2: The reaction can be conveniently monitored by the disappearance of the tetrazine's characteristic pink/red color, which corresponds to the consumption of the tetrazine.[5] The absorbance can be followed spectroscopically, typically in the 510-550 nm range.[5] For more quantitative analysis, HPLC or LC-MS can be used to track the consumption of reactants and the formation of the product.

Q3: Can I perform methyltetrazine ligations in live cells?

A3: Yes, the bioorthogonality of the methyltetrazine-dienophile reaction makes it well-suited for live-cell imaging and labeling.[1][2] It is crucial to choose a dienophile and tetrazine that are cell-permeable and non-toxic. Cyclopropene-based dienophiles are often favored for intracellular applications due to their small size.

Q4: What is the "click-to-release" strategy involving tetrazines?

A4: The "click-to-release" strategy utilizes the tetrazine ligation to trigger the cleavage of a chemical bond, leading to the release of a cargo molecule, such as a drug or a fluorophore.[2][13] This is achieved by designing the dienophile in such a way that after the cycloaddition with the tetrazine, a subsequent elimination reaction occurs, liberating the payload.

Q5: Are there any known side reactions to be aware of?

A5: While the tetrazine ligation is highly specific, potential side reactions can occur. Highly reactive dienophiles like trans-cyclooctenes can isomerize to their less reactive cis-isomers, especially in the presence of thiols.[10][11] Additionally, some tetrazines can be susceptible to degradation in aqueous buffers, particularly at non-neutral pH.

References

Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when investigating the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker is not merely a spacer; it is a critical determinant of the PROTAC's overall efficacy.[3][4] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][6] The length, composition, and attachment points of the linker all significantly influence the PROTAC's biological activity.[7]

Q2: Why is the PEG linker length so critical for PROTAC performance?

The length of the PEG linker directly dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex.[5][8] This spatial arrangement is crucial for successful ubiquitination and subsequent degradation.[9]

  • Linker too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[1][5][9]

  • Linker too long: Conversely, a linker that is too long may lead to an overly flexible and unstable ternary complex.[10] This can result in a non-productive conformation where the ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient ubiquitination.[5][]

Therefore, an optimal linker length, which must be determined empirically for each new PROTAC system, is required to maximize the interaction between the two proteins and achieve potent degradation.[3][]

Q3: How does PEG linker length influence the "hook effect"?

The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][13] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target Protein and PROTAC-E3 Ligase) rather than the productive ternary complex.[1][14]

Linker length and composition are critical for mitigating the hook effect.[13] An optimally designed linker can promote positive cooperativity, where the formation of the ternary complex is more favorable than the binary complexes.[13][15] By facilitating favorable protein-protein interactions between the target and the E3 ligase, a well-designed linker can stabilize the ternary complex, thus broadening the effective concentration range of the PROTAC and reducing the hook effect.[15]

Q4: Can PEG linker length affect PROTAC cell permeability and other physicochemical properties?

Yes, the linker significantly impacts a PROTAC's physicochemical properties, which are crucial for its development as a therapeutic agent.[16]

  • Cell Permeability: Longer linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to cross the cell membrane.[][17] However, the flexibility of the linker also plays a key role. Studies have shown that flexible linkers can allow the PROTAC to adopt folded conformations that shield polar groups, which can enhance cell permeability.[18][19]

  • Solubility: PEG linkers are frequently used because their hydrophilicity can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[7][] Balancing hydrophilicity and lipophilicity is key to achieving good bioavailability.[]

Troubleshooting Guide

This section addresses specific issues researchers may encounter during PROTAC optimization experiments related to the PEG linker.

Problem 1: My PROTAC shows good binding to the target protein and E3 ligase individually, but I don't observe significant target degradation.

  • Possible Cause 1: Suboptimal Linker Length. The most common reason for this issue is that the linker length is not optimal for forming a stable and productive ternary complex.[1] The linker may be too short, causing steric clashes, or too long, leading to an unstable complex.[5][9]

    • Solution: Synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., from 3 to 12 PEG units) to empirically determine the optimal length for your specific target and E3 ligase pair.[1][20]

  • Possible Cause 2: Non-Productive Ternary Complex Formation. A ternary complex may be forming, but its geometry might not be conducive to the transfer of ubiquitin from the E3 ligase to the target protein.[1][20]

    • Solution: Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[20] If no ubiquitination is observed despite evidence of ternary complex formation, this points to a problem with the complex's geometry, necessitating a redesign of the linker's length or attachment points.[20]

Problem 2: I'm observing a very strong hook effect, limiting the effective concentration range of my PROTAC.

  • Possible Cause: Suboptimal Linker Design. The linker may not be adequately promoting positive cooperativity in the ternary complex, leading to the preferential formation of binary complexes at higher concentrations.[1][13]

    • Solution: Systematically vary the linker length. Studies have shown that even a single ethylene glycol unit extension can significantly alter the hook effect.[15] The goal is to identify a linker that facilitates favorable protein-protein interactions, which can stabilize the ternary complex even at high concentrations.[15]

Problem 3: My PROTAC shows potent degradation in biochemical assays but has poor activity in cell-based assays.

  • Possible Cause: Poor Physicochemical Properties. The PROTAC likely has poor cell permeability or low solubility, preventing it from reaching its intracellular target at a sufficient concentration.[1][21] The linker is a major contributor to these properties.[]

    • Solution: Modify the linker to improve its drug-like properties. While PEG linkers enhance solubility, an excessively long PEG chain can negatively impact permeability.[7][] Experiment with different linker compositions, such as incorporating alkyl chains or rigid moieties like piperazine, which have been shown to improve cell permeability.[18][21]

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase combination.[1] The following tables summarize quantitative data from published studies, illustrating this dependency.

Table 1: Estrogen Receptor α (ERα) Degradation by VHL-recruiting PROTACs [1][22][23]

Linker Length (atoms)DC₅₀ (Concentration for 50% Degradation)Dₘₐₓ (Maximum Degradation)
9> 1000 nM< 20%
12~100 nM~70%
16 ~25 nM >90%
19~100 nM~80%
21> 500 nM< 40%
(Note: Data compiled from studies on ERα-targeting PROTACs. The 16-atom linker was identified as optimal.)[22][23]

Table 2: p38α Degradation by VHL-recruiting PROTACs [1]

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
11> 1000< 10
13280~60
15-17 < 100 > 80
19450~50
(Note: For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.)[1]

Table 3: BRD4 Degradation by VHL-recruiting PROTACs (MZ1 and analogs) [10]

PROTAC Analog (Linker)DC₅₀ (nM)Dₘₐₓ (%)
2 PEG units~100~70%
3 PEG units (MZ1) ~25 >90%
4 PEG units~100~80%

Mandatory Visualizations

PROTAC_Mechanism cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC E3 E3 Ligase E3->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Marks POI for Degradation Degradation of POI Proteasome->Degradation Mediates

Experimental_Workflow start Design & Synthesize PROTAC Library (Varying PEG Length) step1 Step 1: Western Blot (Screen for Degradation) start->step1 decision1 Degradation Observed? step1->decision1 step2 Step 2: Dose-Response (Determine DC50 & Dmax) decision1->step2 Yes end_fail Redesign Linker (Length, Composition, Attachment Point) decision1->end_fail No step3 Step 3: Biophysical Assays (e.g., SPR, TR-FRET) Measure Ternary Complex Formation step2->step3 decision2 Optimal Potency & Efficacy? step3->decision2 end_success Lead Candidate Identified decision2->end_success Yes decision2->end_fail No

Troubleshooting_Guide start Start: PROTAC Experiment Shows Poor Efficacy q1 Does the PROTAC bind to POI and E3 Ligase individually (e.g., via SPR)? start->q1 a1_no Problem: Poor binary binding. Solution: Redesign warhead or E3 ligand. q1->a1_no No q2 Is target degradation observed in cells (Western Blot)? q1->q2 Yes a2_no Problem: No degradation. Possible Cause: Suboptimal linker preventing ternary complex formation. q2->a2_no No q3 Is a strong hook effect observed? q2->q3 Yes sol2 Solution: Synthesize library with varied PEG lengths. a2_no->sol2 a3_yes Problem: Hook Effect. Possible Cause: Low cooperativity. q3->a3_yes Yes a3_no Success: Potent degradation with minimal hook effect. q3->a3_no No sol3 Solution: Optimize linker to enhance ternary complex stability. a3_yes->sol3

Experimental Protocols

1. Western Blot for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTACs with varying PEG linker lengths in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTACs for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.[4] Plot the percentage of degradation against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the kinetics (kₐ, kₔ) and affinity (Kₗ) of binary and ternary complex formation in real-time.[1]

  • Chip Preparation:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare serial dilutions of the PROTAC in running buffer.

    • Flow the PROTAC solutions over the chip surface at a constant flow rate.

    • Measure the association and dissociation phases to determine the binding kinetics of the PROTAC to the immobilized E3 ligase.

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • This can be done by immobilizing the target protein and flowing the PROTAC over, or by using a competition assay format if direct immobilization is not feasible.

  • Ternary Complex Formation Analysis:

    • Prepare a constant, saturating concentration of the target protein mixed with serial dilutions of the PROTAC.

    • Flow these pre-incubated mixtures over the E3 ligase-immobilized surface.

    • An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. The kinetics of this interaction can be analyzed to determine the stability and cooperativity of the ternary complex.[1]

3. In-Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC-induced ternary complex is functional and capable of mediating the ubiquitination of the target protein.

  • Reaction Components:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (specific for the E3 ligase)

    • Recombinant E3 ligase

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC molecule and vehicle control

  • Procedure:

    • Combine the reaction components in an assay buffer in a microcentrifuge tube.

    • Add the PROTAC at various concentrations or the vehicle control.

    • Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Run the samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with an antibody specific to the target protein or an anti-ubiquitin antibody.

    • A high-molecular-weight smear or laddering pattern for the target protein in the presence of the PROTAC indicates successful poly-ubiquitination.[20]

References

Technical Support Center: Preventing Protein Aggregation with Methyltetrazine-PEG24-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent protein aggregation when conjugating with Methyltetrazine-PEG24-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker used in bioconjugation.[1] It contains a methyltetrazine group for bioorthogonal "click chemistry" reactions with trans-cyclooctene (TCO) or other strained alkenes, and a primary amine for conjugation to proteins.[1] The polyethylene glycol (PEG) spacer (24 units) enhances water solubility and can help reduce aggregation of the resulting conjugate.[2][3] This reagent is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[4]

Q2: What are the common causes of protein aggregation during conjugation with this compound?

Protein aggregation during and after conjugation can be caused by several factors:

  • High Protein Concentration: Increased proximity of protein molecules can lead to intermolecular interactions and aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. If the pH is close to the protein's isoelectric point (pI), solubility is often at its minimum.

  • Hydrophobicity: The methyltetrazine moiety can increase the hydrophobicity of the protein surface, promoting self-association.

  • Over-labeling: A high degree of conjugation can alter the protein's surface charge and lead to instability.

  • Environmental Stress: Factors like elevated temperature, vigorous mixing, and multiple freeze-thaw cycles can denature the protein and expose hydrophobic regions, leading to aggregation.[5]

Q3: How does the PEG24 linker help in preventing aggregation?

The PEG24 linker is a hydrophilic polymer that can help prevent protein aggregation in several ways:

  • Increased Hydrophilicity: The PEG chain increases the overall water solubility of the protein conjugate.[2][6]

  • Steric Hindrance: The flexible PEG chain creates a "shield" around the protein, which can sterically hinder intermolecular interactions that lead to aggregation.[7][8]

  • Exclusion from Protein Surface: PEG molecules can be preferentially excluded from the protein surface, promoting a more compact and stable protein conformation.[6]

The length of the PEG chain is a critical factor; longer chains generally provide more stability, but even shorter PEG chains can significantly reduce aggregation.[7][8]

Q4: What are some recommended additives to prevent aggregation during the conjugation reaction?

Several types of additives can be included in the reaction buffer to stabilize the protein and prevent aggregation. The optimal additives and their concentrations should be determined empirically for each specific protein.

Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Preferentially excluded from the protein surface, promoting a more compact and stable state.
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppresses protein-protein interactions and can help solubilize proteins.[9][10][11][12]
Non-ionic Surfactants Polysorbate 20 (Tween 20)0.01-0.05% (v/v)Reduces surface tension and prevents aggregation at interfaces.
Reducing Agents Dithiothreitol (DTT)1-5 mMPrevents the formation of intermolecular disulfide bonds.

Q5: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to separate and quantify monomers, oligomers, and larger aggregates, providing information on their molecular weight.[13][14][15][16]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[17][18][19][20]

  • Visual Inspection and Turbidity Measurement: A simple method to detect gross aggregation is to visually inspect the solution for cloudiness or precipitation. Turbidity can be quantified by measuring the absorbance at a wavelength where the protein does not absorb (e.g., 340-600 nm).

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness during or after the conjugation reaction.

This indicates significant protein aggregation.

Possible CauseSuggested Solution
High Protein Concentration Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is needed, the conjugate can be carefully concentrated after purification.
Suboptimal Buffer pH Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). Screen a range of pH values to find the optimal condition for your specific protein.
Inadequate Buffer Ionic Strength Screen a range of salt concentrations (e.g., 50-250 mM NaCl) to determine the optimal ionic strength for protein stability.
High Molar Excess of Reagent Reduce the molar ratio of this compound to the protein. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation.
Reaction Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate and may reduce aggregation, though a longer incubation time may be required.

Issue 2: The conjugated protein appears clear but shows aggregates upon analysis by SEC-MALS or DLS.

This suggests the presence of soluble aggregates.

Possible CauseSuggested Solution
Subtle Protein Destabilization Incorporate stabilizing additives into the conjugation and storage buffers. Refer to the table of additives in the FAQ section.
Over-labeling Further reduce the molar excess of the labeling reagent. A lower degree of labeling is less likely to alter the protein's physicochemical properties significantly.
Slow Aggregation Over Time Purify the conjugate immediately after the reaction using a method like size exclusion chromatography to remove any small aggregates that may have formed.
Inappropriate Storage Conditions Optimize the storage buffer by screening different pH values and additives. For long-term storage, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein via activation of a carboxyl group on the protein using EDC/NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add this compound to the activated protein solution. A 10-20 fold molar excess of the PEG reagent over the protein is a good starting point, but this should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the conjugated protein from excess reagent and byproducts using a suitable method such as size exclusion chromatography.

experimental_workflow Protein Conjugation Workflow protein_prep Protein Preparation (1-5 mg/mL in MES buffer) activation Activation of Carboxyl Groups (EDC/NHS) protein_prep->activation conjugation Conjugation (Add this compound) activation->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification analysis Analysis (SEC-MALS, DLS) purification->analysis

Caption: Workflow for protein conjugation with this compound.

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Materials:

  • SEC-MALS system (including an HPLC, SEC column, MALS detector, and a refractive index (RI) detector)

  • Mobile phase appropriate for the protein (e.g., phosphate-buffered saline, pH 7.4)

  • Conjugated protein sample

Procedure:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Preparation: Filter the conjugated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large particulates.

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.

  • Data Analysis:

    • Use the appropriate software to analyze the data.

    • Determine the molar mass of the species in each eluting peak.

    • Quantify the percentage of monomer, soluble oligomers, and high-molecular-weight aggregates based on the peak areas from the RI or UV chromatogram.[13][14]

sec_mals_workflow SEC-MALS Analysis Workflow system_equilibration System Equilibration sample_prep Sample Preparation (Filtration) system_equilibration->sample_prep injection Sample Injection sample_prep->injection data_acquisition Data Acquisition (UV, MALS, RI) injection->data_acquisition data_analysis Data Analysis (Molar Mass and % Aggregation) data_acquisition->data_analysis

Caption: Workflow for quantifying protein aggregation using SEC-MALS.

Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Conjugated protein sample

Procedure:

  • Sample Preparation: Filter the protein sample as described for SEC-MALS. The typical concentration for DLS is 0.1-1.0 mg/mL.

  • Instrument Setup: Set the appropriate parameters on the DLS instrument, including solvent viscosity and refractive index, and temperature.

  • Measurement:

    • Pipette the sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement.

  • Data Analysis:

    • The instrument's software will generate a size distribution profile.

    • Assess the polydispersity index (PDI) as a measure of the heterogeneity of the sample. A PDI below 0.2 generally indicates a monodisperse sample.

    • Identify the presence of multiple peaks, which would indicate different size populations (e.g., monomer and aggregates).[18][19]

dls_workflow DLS Analysis Workflow sample_prep Sample Preparation (Filtration, 0.1-1.0 mg/mL) instrument_setup Instrument Setup sample_prep->instrument_setup measurement DLS Measurement instrument_setup->measurement data_analysis Data Analysis (Size Distribution, PDI) measurement->data_analysis

Caption: Workflow for assessing protein aggregation using DLS.

Protocol 4: Bradford Assay for Protein Concentration Determination

This protocol is for determining the total protein concentration of the final conjugate.

Materials:

  • Bradford assay reagent

  • Bovine serum albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)

  • Spectrophotometer or microplate reader

  • Conjugated protein sample

Procedure:

  • Prepare Standard Curve:

    • Pipette known concentrations of BSA standards into separate wells of a microplate or cuvettes.

    • Add the Bradford reagent to each standard and mix.

  • Prepare Sample:

    • Dilute the conjugated protein sample to fall within the linear range of the standard curve.

    • Add the Bradford reagent to the diluted sample and mix.

  • Incubation: Incubate all samples and standards at room temperature for at least 5 minutes.

  • Measurement: Measure the absorbance of the standards and samples at 595 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

    • Use the equation of the line from the standard curve to calculate the concentration of the conjugated protein sample, accounting for the dilution factor.[21][22][23][24][25]

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Spotlight on Methyltetrazine-PEG24-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comprehensive comparison of Methyltetrazine-PEG24-amine with other common PROTAC linkers, supported by experimental data and detailed protocols for key validation assays.

The Crucial Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but an active modulator of the PROTAC's function. Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex—the cornerstone of successful protein degradation.[1][2] An optimal linker facilitates efficient ubiquitination and subsequent proteasomal degradation of the target protein, while also conferring favorable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[1][3]

This compound: A Bioorthogonal Approach

This compound stands out due to its incorporation of a bioorthogonal reactive group, the methyltetrazine moiety. This feature allows for "click chemistry," specifically the inverse electron demand Diels-Alder reaction (iEDDA) with a strained alkene like trans-cyclooctene (TCO).[4] This enables the in-cell assembly of PROTACs from two smaller, more cell-permeable precursors, a strategy termed "CLIPTACs".[4] This approach can potentially overcome the poor permeability and solubility often associated with large, fully assembled PROTACs.[4]

The PEG24 (polyethylene glycol) component of the linker imparts hydrophilicity, which can improve the solubility of the PROTAC.[2][5] The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex.[5] The amine group provides a convenient handle for conjugation to a warhead or E3 ligase ligand.

Comparative Analysis of PROTAC Linker Types

While direct comparative data for a PROTAC utilizing a this compound linker versus other linkers in the same system is not extensively available in the public domain, we can draw valuable insights from studies comparing different classes of linkers. The most common linker types are flexible linkers, such as PEG and alkyl chains, and rigid linkers, which incorporate cyclic structures.[1][2]

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Flexible PEGBRD4CRBN< 0.5 - >5000VariablePotency is highly dependent on PEG linker length, with unexpected patterns sometimes observed.[4]
Flexible AlkylBTKCRBN1 - 40> 90Longer alkyl linkers did not always lead to better performance and lacked positive cooperativity in ternary complex formation.[4]
Flexible Alkyl/EtherNot SpecifiedVHL/CRBNNot SpecifiedWeak DegradationIn one study, replacing a 9-atom alkyl chain with three PEG units resulted in weaker degradation, suggesting the atomic composition is critical.
Rigid Piperazine/ArylSMARCA2VHL250 - 30065 - 70A rigid aryl unit was designed to mimic a PEG linker conformation and reduce polarity.

Signaling Pathways and Experimental Workflows

To understand and evaluate the performance of different PROTAC linkers, it is crucial to visualize the underlying biological processes and the experimental steps involved in their characterization.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis Design Linker Design (e.g., this compound) Synthesis PROTAC Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation (NanoBRET Assay) Synthesis->Ternary_Complex Degradation Protein Degradation (Western Blot) Ternary_Complex->Degradation EC50 EC50 & Bmax Calculation Ternary_Complex->EC50 Viability Cell Viability (MTT Assay) Degradation->Viability DC50 DC50 & Dmax Calculation Degradation->DC50 IC50 IC50 Calculation Viability->IC50

Caption: A typical workflow for the evaluation of PROTAC linker performance.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in living cells.[6][7]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.[6]

  • Methodology:

    • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

    • Cell Seeding: Seed the transfected cells into a 96-well plate.

    • Compound Treatment: Add serial dilutions of the PROTAC to the cells and incubate. A proteasome inhibitor (e.g., MG132) can be co-incubated to distinguish ternary complex formation from protein degradation.[6]

    • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

    • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[6]

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum signal).[6]

Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of the target protein following PROTAC treatment.[8][9]

  • Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate.

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

    • Cell Lysis: Lyse the cells to release their protein content.

    • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[8]

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.[8]

      • Incubate with a primary antibody that specifically recognizes the target protein.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

Cell Viability Assay (MTT)

This assay assesses the cytotoxic effects of the PROTAC on cells.[10][11]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[10][11]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell viability).

Conclusion and Future Directions

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, the incorporation of bioorthogonal handles like methyltetrazine opens up new avenues for PROTAC development, such as in-cell self-assembly. This can potentially address the challenges of poor permeability and solubility often encountered with large PROTAC molecules.

The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. As our understanding of the structural biology of ternary complexes and the interplay between the linker and the cellular environment grows, so too will our ability to design next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.

References

A Head-to-Head Comparison: Methyltetrazine Eclipses NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient coupling of molecules to biomolecules is fundamental to innovation. While traditional N-hydroxysuccinimide (NHS) ester chemistry has long been a staple for targeting primary amines, the emergence of methyltetrazine-based bioorthogonal chemistry marks a paradigm shift in bioconjugation. This guide provides an objective, data-driven comparison of these two powerful techniques, demonstrating the significant advantages of methyltetrazine chemistry in terms of reaction speed, specificity, and stability.

The methyltetrazine-trans-cyclooctene (TCO) ligation, a cornerstone of "click chemistry," offers unparalleled performance for creating stable bioconjugates.[1] This inverse electron demand Diels-Alder (iEDDA) cycloaddition is characterized by its exceptionally fast kinetics and high specificity, enabling efficient conjugation in complex biological environments.[2][3] In contrast, NHS ester chemistry, which targets primary amines like those on lysine residues, is a more established but less specific method that is susceptible to competing side reactions, primarily hydrolysis.[4][5]

Executive Summary: Key Performance Metrics

The superiority of methyltetrazine chemistry over NHS ester chemistry can be quantified across several key performance indicators. Methyltetrazine reactions are orders of magnitude faster, are bioorthogonal—meaning they do not react with native functional groups in a biological system—and the reagents exhibit greater stability under typical reaction conditions.[6][7][8]

FeatureMethyltetrazine-TCO LigationNHS Ester-Amine LigationAdvantage
Reaction Kinetics Extremely fast (up to 1 x 10⁶ M⁻¹s⁻¹)[2]Moderate to slow, dependent on pH and concentrationMethyltetrazine
Specificity Bioorthogonal; highly specific for TCO[9]Reacts with any accessible primary amineMethyltetrazine
Stability Methyltetrazine is stable in aqueous buffers[10]NHS esters are prone to rapid hydrolysis, especially at pH > 8[5]Methyltetrazine
Biocompatibility Catalyst-free and proceeds under physiological conditions[3]Can be performed under physiological conditions, but less specificMethyltetrazine
Reaction Conditions Broad pH range (typically 6-9)[2]Narrower optimal pH range (typically 7-8.5)[11]Methyltetrazine

In-Depth Analysis

Reaction Kinetics: A Race Methyltetrazine Decisively Wins

The second-order rate constants for the methyltetrazine-TCO reaction are among the fastest known in bioorthogonal chemistry, ranging from approximately 800 to 1 x 10⁶ M⁻¹s⁻¹.[2][11] This rapid reaction rate allows for efficient conjugation even at very low concentrations of reactants, which is a significant advantage when working with precious or low-abundance biomolecules.

In contrast, the kinetics of NHS ester reactions with primary amines are considerably slower and are in direct competition with the hydrolysis of the NHS ester. This hydrolysis becomes increasingly rapid as the pH increases, which can significantly reduce conjugation efficiency.[5]

Table 1: Comparative Reaction Kinetics

ReactionSecond-Order Rate Constant (k)Conditions
Methyltetrazine + TCO~1,000 - 30,000 M⁻¹s⁻¹Aqueous Media[2][12]
NHS Ester + Primary AmineNot typically measured due to competing hydrolysispH dependent
Stability: The Achilles' Heel of NHS Esters

A critical drawback of NHS esters is their instability in aqueous solutions. The ester is susceptible to hydrolysis, a reaction that competes with the desired amidation. The half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6.[5] This necessitates careful control of reaction conditions and can lead to inconsistent results.

Methyltetrazines, on the other hand, exhibit much greater stability in aqueous buffers across a range of pH values, ensuring that the reactive group remains intact and available for conjugation over extended periods.[9] Studies have shown that methyl-substituted tetrazines are more stable than their unsubstituted counterparts, particularly in basic conditions.[10]

Table 2: Comparative Stability in Aqueous Buffer

ReagentConditionHalf-life
Methyltetrazine pH 10~8 hours[10]
NHS Ester pH 7.0 (0°C)4-5 hours[5]
pH 8.6 (4°C)10 minutes[5]
Specificity and Biocompatibility: The Bioorthogonal Advantage

The methyltetrazine-TCO ligation is a bioorthogonal reaction, meaning that the participating functional groups are mutually reactive but do not interact with other functional groups found in biological systems.[7][9] This exceptional specificity minimizes off-target reactions and ensures that the conjugation occurs only at the desired site. The reaction is also biocompatible, proceeding efficiently under mild, physiological conditions without the need for catalysts that could be harmful to cells.[3]

NHS esters, conversely, react with any accessible primary amine on a biomolecule. Since proteins, for example, often have multiple lysine residues, this can lead to a heterogeneous mixture of products with varying degrees of labeling and at different locations. This lack of specificity can impact the biological activity of the conjugated molecule.

Experimental Workflows and Protocols

To achieve a successful bioconjugation, a two-step process is typically employed for both methods when modifying a biomolecule that does not already contain the desired reactive handle. First, the biomolecule is functionalized with the reactive moiety (either a TCO or a tetrazine), and then the ligation partner is introduced.

Logical Workflow for Bioconjugation

Bioconjugation_Workflow cluster_0 Biomolecule Preparation cluster_1 NHS Ester Chemistry cluster_2 Methyltetrazine Chemistry Biomolecule Biomolecule (e.g., Antibody) NHS_Ester NHS-Ester Reagent (e.g., TCO-NHS or MeTz-NHS) Reaction_NHS Amine Reaction (pH 7-8.5) Biomolecule->Reaction_NHS NHS_Ester->Reaction_NHS Step 1: Functionalization Functionalized_Biomolecule_NHS Functionalized Biomolecule Reaction_NHS->Functionalized_Biomolecule_NHS Reaction_MeTz iEDDA Reaction (pH 6-9) Functionalized_Biomolecule_NHS->Reaction_MeTz Step 2: Ligation Ligation_Partner Ligation Partner (e.g., TCO-Drug or MeTz-Fluorophore) Ligation_Partner->Reaction_MeTz Final_Conjugate Final Bioconjugate Reaction_MeTz->Final_Conjugate

Caption: General workflow for a two-step bioconjugation process.

Experimental Protocol: Antibody Conjugation

The following protocols provide a general framework for conjugating an antibody using either methyltetrazine or NHS ester chemistry.

Protocol 1: Antibody Functionalization with TCO using TCO-NHS Ester

This protocol is a prerequisite for the subsequent methyltetrazine ligation.

  • Antibody Preparation: Exchange the antibody buffer to a phosphate-buffered saline (PBS) at pH 7.2-7.5. The buffer should be free of primary amines (e.g., Tris or glycine). Adjust the antibody concentration to 1-5 mg/mL.[2]

  • Reagent Preparation: Dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[11] Incubate for 60 minutes at room temperature.[9]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[11][13]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[12] The TCO-labeled antibody is now ready for conjugation with a methyltetrazine-functionalized molecule.

Protocol 2: Antibody Conjugation via Methyltetrazine-TCO Ligation

  • Reactant Preparation: Prepare the TCO-functionalized antibody (from Protocol 1) in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Ligation: Add the methyltetrazine-functionalized molecule to the TCO-functionalized antibody. A 1.05 to 1.5-fold molar excess of the methyltetrazine reagent is recommended to ensure complete reaction.[11]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at 510-550 nm.[9]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.

Protocol 3: Direct Antibody Labeling with an NHS Ester Reagent

This protocol describes the direct conjugation of a payload that is functionalized with an NHS ester.

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at a slightly basic pH (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Reagent Preparation: Dissolve the NHS ester-functionalized payload in DMSO or DMF.

  • Reaction: Add the desired molar excess of the NHS ester reagent to the antibody solution. Incubate for 1-2 hours at room temperature or on ice.[13]

  • Quenching and Purification: Quench the reaction with an amine-containing buffer and purify the conjugate as described in Protocol 1.

Signaling Pathway Diagram: A Conceptual Comparison

The following diagram illustrates the conceptual difference in the reaction pathways of methyltetrazine and NHS ester chemistries.

Reaction_Pathways cluster_MeTz Methyltetrazine-TCO Ligation cluster_NHS NHS Ester-Amine Ligation MeTz Methyltetrazine MeTz_TCO_Complex Diels-Alder Transition State MeTz->MeTz_TCO_Complex TCO TCO TCO->MeTz_TCO_Complex Extremely Fast (k ≈ 10³-10⁶ M⁻¹s⁻¹) Dihydropyridazine Stable Dihydropyridazine Adduct MeTz_TCO_Complex->Dihydropyridazine Irreversible N2 N₂ Gas Dihydropyridazine->N2 Byproduct NHS NHS Ester Amide Stable Amide Bond NHS->Amide Hydrolysis Hydrolysis NHS->Hydrolysis Competing Reaction Amine Primary Amine (-NH₂) Amine->Amide Slower, pH dependent H2O H₂O H2O->Hydrolysis

Caption: Reaction pathways of Methyltetrazine vs. NHS Ester chemistry.

Conclusion

For researchers seeking to push the boundaries of bioconjugation, methyltetrazine chemistry offers a clear and compelling advantage over traditional NHS ester methods. Its unparalleled reaction kinetics, exceptional specificity, and superior stability make it the gold standard for a wide range of applications, from the development of antibody-drug conjugates and targeted therapeutics to advanced in vivo imaging and diagnostics.[3] While NHS ester chemistry remains a viable option for certain applications, the data overwhelmingly supports the adoption of methyltetrazine-based strategies for more demanding and sensitive bioconjugation challenges.

References

A Head-to-Head Battle of Bioorthogonalities: Kinetic Analysis of Methyltetrazine-TCO versus Other Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the choice of a "click" chemistry reaction is a critical decision that can profoundly impact experimental success. Among the frontrunners, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO) has garnered significant attention for its exceptionally rapid kinetics. This guide provides an objective, data-driven comparison of the Methyltetrazine-TCO ligation against other prominent click chemistry reactions, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), supported by experimental data and detailed methodologies.

The efficacy of a bioorthogonal reaction is quantitatively defined by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower reactant concentrations and in shorter timeframes, a crucial advantage for in vivo imaging and the labeling of low-abundance biomolecules.[1]

Unrivaled Speed: The Kinetic Advantage of Methyltetrazine-TCO

The IEDDA reaction between a tetrazine and a strained alkene like TCO is renowned for its extraordinary speed, setting it apart from other click chemistry modalities.[2] This catalyst-free reaction proceeds rapidly under physiological conditions, making it highly suitable for applications in living systems.[2][3] The kinetics can be finely tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups tend to increase the reaction rate, though sometimes at the cost of stability.[4][5]

Comparative Kinetic Data

The following tables summarize the second-order rate constants for various click chemistry reactions, providing a clear quantitative comparison of their performance.

Table 1: Kinetic Data for IEDDA Reactions (Tetrazine-TCO Ligation)

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000Methanol/Water (9:1)25
Methyl-substituted tetrazinesTCO derivatives~1000Aqueous MediaN/A
Hydrogen-substituted tetrazinesTCO derivativesup to 30,000Aqueous MediaN/A
Various tetrazine scaffoldsTCO1.4 - 2301,4-dioxane25
Various tetrazine scaffoldsTCO-PEG₄1100 - 73,000DPBS37
General TCO-TetrazineN/Aup to 1 x 10⁶N/AN/A
3,6-dipyridyl-s-tetrazineStrained TCO derivative22,000Methanol25
3,6-diphenyl-s-tetrazineStrained TCO derivative3,100Methanol25
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000 (± 15,000)Water25
Triazolyl-tetrazineaxial-TCO (4a-TCO)10,332PBS37

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Derivative | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | | :--- | :--- | :--- | :--- | :--- | | DIBO (dibenzocyclooctyne) | Benzyl azide | ~0.1 | Methanol | | BCN (bicyclononyne) | Benzyl azide | ~0.01 - 0.1 | Organic (co)solvents | | DIFO (difluorinated cyclooctyne) | Benzyl azide | ~0.1 - 1.0 | Methanol | | DBCO/DIBAC (dibenzocyclooctyne) | Benzyl azide | ~0.1 - 1.0 | Organic (co)solvents | | BARAC (biarylazacyclooctynone) | Benzyl azide | >1.0 | Organic (co)solvents | | [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | DMSO | | [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | DMSO | | fluor[11+1]CPP | Benzyl azide | 4.7 x 10⁻³ | DMSO | | m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | DMSO |

Table 3: Kinetic Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

LigandCopper SourceSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
THPTACuSO₄/AscorbateVaries (typically 1 - 100)Water-soluble ligand, reduces copper cytotoxicity.[6]
TBTACuSO₄/AscorbateVaries (typically 1 - 100)Common ligand, requires co-solvent.
Various tridentate amine ligandsCu(I)Generally faster than pyridine-based ligandsReaction rates are highly dependent on the specific ligand and reaction conditions.[7]

Reaction Mechanisms and Workflows

To visualize the fundamental differences between these key click chemistry reactions, the following diagrams illustrate their respective mechanisms and a typical workflow for kinetic analysis.

Reaction_Mechanisms cluster_IEDDA Methyltetrazine-TCO (IEDDA) cluster_SPAAC SPAAC cluster_CuAAC CuAAC MT Methyltetrazine Intermediate_IEDDA Diels-Alder Adduct MT->Intermediate_IEDDA [4+2] Cycloaddition TCO TCO TCO->Intermediate_IEDDA Product_IEDDA Dihydropyridazine Intermediate_IEDDA->Product_IEDDA Retro [4+2] N2 N₂ Gas Intermediate_IEDDA->N2 Azide_SPAAC Azide Product_SPAAC Triazole Azide_SPAAC->Product_SPAAC [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne Cyclooctyne->Product_SPAAC Azide_CuAAC Azide Product_CuAAC Triazole Azide_CuAAC->Product_CuAAC Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Product_CuAAC Catalyst_CuAAC Cu(I) Catalyst Catalyst_CuAAC->Product_CuAAC Catalysis

Figure 1: Reaction mechanisms of key click chemistry reactions.

Kinetic_Analysis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Data Analysis Prep_Reactants Prepare stock solutions of reactants Mix Mix reactants in a cuvette or NMR tube Prep_Reactants->Mix Prep_Buffer Prepare reaction buffer (e.g., PBS) Prep_Buffer->Mix Incubate Incubate at a controlled temperature Mix->Incubate Monitor Monitor reaction progress over time (UV-Vis, NMR, or Fluorescence) Incubate->Monitor Plot Plot reactant concentration vs. time Monitor->Plot Calculate Calculate second-order rate constant (k₂) Plot->Calculate Comparison_Diagram Click_Chemistry Click Chemistry Reactions IEDDA Methyltetrazine-TCO (IEDDA) Click_Chemistry->IEDDA SPAAC SPAAC Click_Chemistry->SPAAC CuAAC CuAAC Click_Chemistry->CuAAC Kinetics Kinetics IEDDA->Kinetics Very Fast (up to 10⁶ M⁻¹s⁻¹) Biocompatibility Biocompatibility IEDDA->Biocompatibility Excellent (Catalyst-free) Stability Reactant Stability IEDDA->Stability Variable (Tetrazine can degrade) SPAAC->Kinetics Moderate (~10⁻³ - 1 M⁻¹s⁻¹) SPAAC->Biocompatibility Excellent (Catalyst-free) SPAAC->Stability Good (Azides are stable) CuAAC->Kinetics Fast (~1 - 100 M⁻¹s⁻¹) CuAAC->Biocompatibility Limited (Copper toxicity) CuAAC->Stability Good (Azides/Alkynes stable)

References

A Comparative Guide to Target Engagement Validation Using Methyltetrazine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule binds to its intended target within a complex biological system is a critical step in the drug discovery pipeline. Methyltetrazine-based probes, leveraging the power of bioorthogonal chemistry, offer a robust and versatile method for validating target engagement. This guide provides an objective comparison of this technique with established alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The validation of target engagement provides crucial evidence for a drug's mechanism of action and can significantly increase the likelihood of its success in clinical trials.[1] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine and a strained trans-cyclooctene (TCO) is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[2][3] This reaction allows for the precise labeling and detection of target proteins in their native cellular environment.

Principles of Methyltetrazine-Based Target Engagement

The core of this method involves a two-component system: a "warhead" or ligand that is selective for the target protein, and a bioorthogonal handle. In this case, the ligand is conjugated to a trans-cyclooctene (TCO) group. This TCO-ligand probe is introduced to living cells or cell lysates, where it binds to its specific protein target. Subsequently, a methyltetrazine-containing reporter molecule (e.g., attached to biotin for enrichment or a fluorophore for imaging) is added. The methyltetrazine rapidly and specifically reacts with the TCO on the ligand-bound protein, forming a stable covalent bond.[3][4] This "click" reaction enables the visualization or isolation and subsequent identification of the target protein.

G Target_Protein Target_Protein MeTz_Reporter MeTz_Reporter Target_Protein->MeTz_Reporter Lysis & Incubation Complex Complex Analysis Mass Spectrometry or Fluorescence Imaging Complex->Analysis Downstream Analysis

Comparison with Alternative Methods

While powerful, methyltetrazine-based probes are one of several techniques available for target engagement studies. The choice of method depends on factors such as the nature of the target, the availability of reagents, and the desired experimental readout.

Method Principle Advantages Disadvantages Typical Readout
Methyltetrazine-Based Probes Bioorthogonal "click" reaction between a TCO-conjugated ligand and a methyltetrazine reporter.[3][4]High specificity and reaction speed, compatible with live cells, versatile reporter handles (biotin, fluorophores).[2][3]Requires synthesis of a TCO-conjugated ligand, which may alter binding affinity.Mass Spectrometry, Western Blot, Fluorescence Microscopy.[4]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[5][6][7]Label-free, applicable to native proteins in cells and tissues, can be adapted for high-throughput screening.[6][7]Not all binding events cause a significant thermal shift, can be less sensitive for some targets.[1]Western Blot, AlphaLISA, Mass Spectrometry.[8][9]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[1]Label-free, does not depend on thermal stability changes.[1]Requires careful optimization of protease concentration, can be less quantitative than CETSA.[1]Western Blot, Mass Spectrometry.[1]
Photoaffinity Labeling (PAL) A photoreactive group on the ligand forms a covalent bond with the target upon UV irradiation.[10]Can capture transient or weak interactions, provides information about the binding site.UV irradiation can damage cells, non-specific cross-linking can occur, requires specialized probe synthesis.[10]Mass Spectrometry, Western Blot.

Experimental Protocols

Methyltetrazine-Based Chemoproteomics for Target Engagement

This protocol describes a general workflow for identifying the cellular targets of a TCO-conjugated inhibitor.[4]

a. Live Cell Labeling and Lysis:

  • Culture cells to approximately 80% confluency.

  • Treat cells with the TCO-conjugated inhibitor at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Wash the cells twice with ice-cold PBS to remove unbound probe.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

b. Target Enrichment:

  • Incubate the clarified cell lysate with tetrazine-functionalized beads (e.g., tetrazine-agarose or magnetic beads) for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

c. On-Bead Digestion and Mass Spectrometry Analysis:

  • Resuspend the beads in a digestion buffer (e.g., containing urea and DTT) and incubate to reduce and alkylate the proteins.

  • Perform an on-bead tryptic digestion overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]

  • Identify enriched proteins by comparing the spectral counts or peptide intensities from the probe-treated sample to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

This protocol provides a method for validating the engagement of a compound with its target using Western blot detection.[5][7]

  • Treat cultured cells with the compound of interest or vehicle control for a defined period.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Case Study: Probing the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets.[17][18] Methyltetrazine-based probes can be used to validate the engagement of inhibitors with key kinases in this pathway, such as MEK1/2 and ERK1/2.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival TranscriptionFactors->CellularResponse TCO_Inhibitor TCO-MEK Inhibitor TCO_Inhibitor->MEK Target Engagement MeTz_Biotin Methyltetrazine-Biotin MeTz_Biotin->TCO_Inhibitor Bioorthogonal Ligation

In a hypothetical experiment, a TCO-conjugated MEK inhibitor could be used to treat cancer cells. Following cell lysis, a methyltetrazine-biotin probe would be added to label the inhibitor-bound MEK1/2. The resulting complex could then be enriched using streptavidin beads and identified by mass spectrometry, confirming that the inhibitor engages its intended target within the cellular context. This approach can also be used to identify potential off-targets of the inhibitor.[19][20][21]

The mTOR Signaling Pathway: Another Avenue for Probe-Based Validation

The mammalian target of rapamycin (mTOR) signaling pathway is another crucial regulator of cell growth and metabolism, often dysregulated in cancer.[22][23][24][25] This pathway integrates signals from growth factors and nutrients to control protein synthesis and cell proliferation. Methyltetrazine-based probes can be designed to target key components of the mTORC1 and mTORC2 complexes, allowing for the validation of novel mTOR inhibitors in a physiologically relevant setting.

G cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 Akt_down Akt mTORC2->Akt_down Activates ProteinSynthesis Protein Synthesis, Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis TCO_mTOR_Inhibitor TCO-mTOR Inhibitor TCO_mTOR_Inhibitor->mTORC1 Target Engagement TCO_mTOR_Inhibitor->mTORC2

Conclusion

Methyltetrazine-based probes provide a powerful and highly specific method for validating target engagement in complex biological systems. Their compatibility with live cells and the versatility of reporter tags make them an invaluable tool in the drug discovery workflow. While alternative methods like CETSA and DARTS offer label-free approaches, the direct and covalent nature of the bioorthogonal ligation used with methyltetrazine probes provides a robust and unambiguous readout. By carefully considering the strengths and weaknesses of each technique, researchers can select the optimal strategy to confidently validate their drug targets and accelerate the development of new therapeutics.

References

A Researcher's Guide to Tetrazine Stability: A Comparative Analysis of Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the selection of a suitable labeling reagent is paramount. Among the most powerful tools in this field are tetrazine-based reagents, prized for their rapid reaction kinetics in the inverse-electron-demand Diels-Alder (iEDDA) reaction. However, the inherent reactivity of the tetrazine core can also be its Achilles' heel, leading to degradation in aqueous environments and compromising labeling efficiency. This guide provides a comprehensive comparison of the stability of various tetrazine-based labeling reagents, supported by experimental data and detailed protocols to aid in the rational selection of the optimal tool for your research needs.

The utility of a tetrazine derivative in bioorthogonal labeling hinges on a delicate balance between reactivity and stability.[1] Highly reactive tetrazines, often bearing electron-withdrawing substituents, can exhibit lower stability in aqueous media, a critical consideration for experiments conducted in biological systems.[2][3][4][5] Conversely, more stable tetrazines with electron-donating groups may display slower reaction kinetics.[4][6] This guide aims to dissect these nuances, presenting a clear comparison of commonly used tetrazine derivatives to inform your experimental design.

Comparative Stability of Common Tetrazine Derivatives

The stability of tetrazine reagents is typically assessed by monitoring their concentration over time in physiologically relevant media, such as phosphate-buffered saline (PBS) or cell culture medium supplemented with fetal bovine serum (FBS). The following table summarizes the stability of several key tetrazine derivatives based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Tetrazine DerivativeSubstituentsMediumTemperature (°C)Stability MetricReference
Me-Tz (Methyl-Tetrazine)MethylDMEM + 10% FBS37>92% remaining after 12h; ~63% remaining after 48h[7][8]
Ph-Tz (Phenyl-Tetrazine)PhenylDMEM + 10% FBS37~75% remaining after 12h[2]
Py-Tz (Pyridyl-Tetrazine)PyridylDMEM + 10% FBS37Significant degradation observed[7][8]
Di-pyridyl-s-tetrazine (2Pyr₂)Di-pyridylCell growth medium37<1% remaining after extended incubation (>10h)[3]
Me2PyrMethyl, 2-pyridylCell growth medium37~85% remaining after 12h[3][9]
Me3PyrMethyl, 3-pyridylCell growth medium37~85% remaining after 12h[3]
Me4PyrMethyl, 4-pyridylCell growth medium37~30% intact after 12h[3][9]
MePhMethyl, PhenylCell growth medium37>95% remaining after 12h[3][9]
Triazolyl-tetrazine (3b)TriazolylDMEM + 10% FBS37>92% remaining after 12h; ~63% remaining after 48h[7][8]
DHP₂Di-dihydropyranCell growth medium37>90% remaining after extended incubation (>10h)[3]
3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine (2a)Phenyl, But-3-yn-1-ylPBS or Cell Lysate37Stable over 24h[10]
Dipyridyl-substituted tetrazine (2e)Di-pyridylPBS3725% degradation after 6h; 73% degradation after 24h[10]
Dipyridyl-substituted tetrazine (2e)Cell Lysate3757% degradation after 6h; 100% degradation after 24h[10]

General Trends in Tetrazine Stability:

  • Electron-donating groups (e.g., alkyl groups like methyl) generally increase the stability of the tetrazine ring.[4][6]

  • Electron-withdrawing groups (e.g., pyridyl, pyrimidyl) tend to decrease stability in aqueous environments, making them more susceptible to nucleophilic attack and degradation.[2][3][4][5]

  • The position of substituents on pyridyl rings can significantly impact stability, as seen in the comparison of Me2Pyr, Me3Pyr, and Me4Pyr.[3]

  • Novel scaffolds, such as triazolyl-tetrazines and DHP-substituted tetrazines, have been developed to achieve a favorable balance of high reactivity and enhanced stability.[3][7][8]

Understanding Tetrazine Decomposition

The instability of tetrazines in aqueous or biological media is primarily attributed to their susceptibility to nucleophilic attack and reduction.[7][8] The electron-deficient nature of the tetrazine ring makes it a target for nucleophiles present in the biological milieu. Thermal and electron-impact studies have shown that decomposition pathways can involve the elimination of nitrogen gas (N₂) and cleavage of the N-N bond within the ring, or dissociation of the substituent groups.[11][12][13]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and a typical experimental workflow for assessing tetrazine stability.

iEDDA_Reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + Dienophile Dienophile (e.g., trans-Cyclooctene) Dienophile->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine - N₂ N2 N₂ Gas TransitionState->N2 Pyridazine Pyridazine Product (Stable) Dihydropyridazine->Pyridazine Oxidation

A diagram of the inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Stability_Workflow Experimental Workflow for Tetrazine Stability Assessment cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Tz Prepare Tetrazine Stock Solution (in DMSO) Incubate Incubate Tetrazine in Medium at 37°C Prep_Tz->Incubate Prep_Buffer Prepare Incubation Medium (e.g., PBS, Cell Media) Prep_Buffer->Incubate Aliquots Take Aliquots at Various Time Points Incubate->Aliquots Analysis Analyze Remaining Tetrazine (HPLC or UV-Vis) Aliquots->Analysis Plot Plot % Remaining Tetrazine vs. Time Analysis->Plot HalfLife Determine Half-life (t₁/₂) (First-order decay fit) Plot->HalfLife

References

A Comparative Guide to Bioorthogonal Chemistries for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the field of in vivo imaging, enabling the visualization of biological processes in living organisms with unprecedented specificity and clarity. These reactions, which occur rapidly and selectively within physiological environments without interfering with native biochemical processes, have become indispensable tools for drug development, disease diagnosis, and fundamental biological research. This guide provides an objective comparison of the most prominent bioorthogonal chemistries used for in vivo imaging: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation, with a focus on their performance, supporting experimental data, and detailed methodologies.

Performance Comparison of In Vivo Bioorthogonal Chemistries

The choice of bioorthogonal chemistry is critical for the success of an in vivo imaging experiment. The ideal reaction should be fast, highly selective, and utilize reagents that are stable and non-toxic. The following tables summarize the key quantitative data for SPAAC and IEDDA reactions, providing a basis for selecting the most appropriate chemistry for a given application.

Table 1: Comparative Kinetic Data of Bioorthogonal Reactions

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Temperature
SPAAC Azide + Bicyclononyne (BCN)0.15DMSO, 37°C
Azide + Dibenzocyclooctyne (DBCO)~1Various
Azide + DIBAC0.96CD₃CN
Azide + DIFO0.08Not specified
IEDDA Tetrazine + trans-Cyclooctene (TCO)2,000 - 3.3 x 10⁶9:1 MeOH/water, 25°C; Water, 25°C
Tetrazine + Norbornene4.6Acetate buffer (pH 4.8)
Tetrazine + Cyclopropene>30 times slower than TCONot specified

Table 2: In Vivo Stability of Bioorthogonal Reagents

ReagentBioorthogonal ReactionIn Vivo Half-lifeNotes
trans-Cyclooctene (TCO)IEDDA~2.6 - 6.2 daysStability can be improved by increasing steric hindrance to prevent isomerization to the less reactive cis-cyclooctene.[1]
DIFO (a cyclooctyne)SPAACNot explicitly stated, but used successfully in vivo.DIFO-conjugated molecules have been shown to be effective for in vivo imaging applications.
TetrazinesIEDDAVariable, can be rapidly cleared.Pharmacokinetics can be tuned by modification of the tetrazine structure.

Table 3: Comparison of In Vivo Imaging Performance

ParameterSPAACIEDDASupporting Data Insights
Signal-to-Background Ratio Generally good, but can be limited by slower kinetics requiring higher probe concentrations.Often higher due to extremely fast kinetics, allowing for lower probe concentrations and faster clearance of unbound probe.IEDDA-based pretargeting has demonstrated high tumor-to-background ratios in PET imaging.[2][3] While direct comparative studies are limited, the faster kinetics of IEDDA are advantageous for achieving high contrast.
Tumor-to-Blood Ratio (Pretargeted PET) Improved tumor-to-blood ratios have been demonstrated.[4]High tumor-to-blood ratios (e.g., 254:1) have been achieved, significantly enhancing image contrast.[1]The rapid reaction of IEDDA allows for efficient capture of the radiolabeled probe at the target site before it is cleared from circulation, leading to excellent tumor-to-blood ratios.[1]
Tumor-to-Muscle Ratio (Pretargeted PET) Statistically identical to IEDDA at 24h post-injection in one comparative study.[2]Demonstrates high tumor-to-muscle ratios, comparable to directly labeled antibodies at certain time points.[2]Both chemistries can achieve significant tumor-to-muscle contrast in pretargeting strategies.

Key Experimental Workflows and Signaling Pathways

Visualizing the intricate steps of in vivo bioorthogonal imaging is crucial for understanding and implementing these powerful techniques. The following diagrams, generated using the DOT language, illustrate the fundamental workflows and reaction mechanisms.

G General Workflow for In Vivo Bioorthogonal Imaging cluster_pretargeting Pretargeting Step cluster_imaging Imaging Step Targeting Moiety Targeting Moiety Bioorthogonal Handle 1 Bioorthogonal Handle 1 Targeting Moiety->Bioorthogonal Handle 1 Conjugation Administration 1 Administration 1 Bioorthogonal Handle 1->Administration 1 Accumulation & Clearance Accumulation & Clearance Administration 1->Accumulation & Clearance In Vivo In Vivo Reaction In Vivo Reaction Accumulation & Clearance->In Vivo Reaction Bioorthogonal Ligation Imaging Probe Imaging Probe Bioorthogonal Handle 2 Bioorthogonal Handle 2 Imaging Probe->Bioorthogonal Handle 2 Conjugation Administration 2 Administration 2 Bioorthogonal Handle 2->Administration 2 Administration 2->In Vivo Reaction In Vivo Imaging Imaging In Vivo Reaction->Imaging

A generalized workflow for in vivo bioorthogonal imaging.

G Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_mechanism Mechanism Alkyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Alkyne->Triazole Concerted [3+2] Cycloaddition Concerted [3+2] Cycloaddition Alkyne->Concerted [3+2] Cycloaddition Azide Azide Azide->Triazole Azide->Concerted [3+2] Cycloaddition Concerted [3+2] Cycloaddition->Triazole

The reaction mechanism of SPAAC.

G Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation cluster_intermediates Intermediates cluster_product Product Tetrazine Tetrazine Cycloadduct Cycloadduct Tetrazine->Cycloadduct Dienophile Strained Alkene (e.g., TCO) Dienophile->Cycloadduct Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine Retro-Diels-Alder (-N₂) Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation

The reaction mechanism of IEDDA.

G Decision Tree for Selecting a Bioorthogonal Chemistry Need for extremely fast kinetics? Need for extremely fast kinetics? IEDDA (Tetrazine Ligation) IEDDA (Tetrazine Ligation) Need for extremely fast kinetics?->IEDDA (Tetrazine Ligation) Yes SPAAC SPAAC Need for extremely fast kinetics?->SPAAC No Concerned about stability of TCO? Concerned about stability of TCO? IEDDA (Tetrazine Ligation)->Concerned about stability of TCO? SPAAC with stable cyclooctynes (e.g., DBCO) SPAAC with stable cyclooctynes (e.g., DBCO) SPAAC->SPAAC with stable cyclooctynes (e.g., DBCO) Consider stabilized TCO derivatives Consider stabilized TCO derivatives Concerned about stability of TCO?->Consider stabilized TCO derivatives Yes Proceed with IEDDA Proceed with IEDDA Concerned about stability of TCO?->Proceed with IEDDA No

A decision tree to guide the selection of a bioorthogonal reaction.

Detailed Experimental Protocols

The successful application of bioorthogonal chemistries in vivo relies on meticulously planned and executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Antibody-TCO Conjugation for IEDDA Pretargeting

This protocol outlines the steps for conjugating a trans-cyclooctene (TCO) moiety to an antibody for use in pretargeted in vivo imaging.[5]

Materials:

  • Antibody of interest (1-5 mg/mL)

  • Bicarbonate buffer (pH 8.3-8.5)

  • TCO-NHS ester (e.g., TCO-PEGn-NHS)

  • Anhydrous DMF or DMSO

  • Spin desalting column

  • PBS (pH 7.4)

Procedure:

  • Antibody Preparation: Exchange the antibody into bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.

Protocol 2: In Vivo Pretargeted Fluorescence Imaging using IEDDA

This protocol describes a two-step pretargeted in vivo fluorescence imaging experiment in a tumor-bearing mouse model.[5]

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • Fluorophore-tetrazine probe (e.g., Cy3-PEG2-tetrazine)

  • Tumor-bearing mice

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

Procedure:

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for each antibody.

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • Administration of Fluorophore-Tetrazine Probe: Dissolve the fluorophore-tetrazine probe in sterile PBS. Administer the probe via intravenous injection at a dose of 1-5 mg/kg.

  • In Vivo Fluorescence Imaging: Anesthetize the mice using isoflurane. Place the mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection of the fluorophore-tetrazine probe (e.g., 1, 4, 8, and 24 hours). Use appropriate excitation (~550 nm) and emission (~570 nm) filters for the chosen fluorophore (e.g., Cy3).

Protocol 3: Radiolabeling of a Tetrazine with Fluorine-18 for PET Imaging

This protocol details the direct aromatic ¹⁸F-fluorination of a tetrazine precursor for use in PET imaging.[6]

Materials:

  • Tetrazine precursor with a stannane group

  • [¹⁸F]Fluoride

  • Copper(II) triflate pyridine complex (Cu(OTf)₂Py₄)

  • DMA (Dimethylacetamide)

  • HPLC system for purification

  • Sep-Pak C18 Plus cartridge

Procedure:

  • [¹⁸F]Fluoride Preparation: Prepare anhydrous [¹⁸F]fluoride using an anion exchange resin and elution.

  • Radiolabeling Reaction: Add a solution of the tetrazine precursor (0.01 mmol) and Cu(OTf)₂Py₄ (1.5 equivalents) in 0.5 mL DMA to the dried [¹⁸F]fluoride. Heat the reaction mixture at 100°C for 5 minutes.

  • Quenching and Purification: Cool the reaction mixture and quench with water/0.1% TFA. Purify the crude mixture using an HPLC system.

  • Formulation: The collected HPLC fraction containing the ¹⁸F-labeled tetrazine is reformulated for in vivo use, typically involving trapping on a C18 cartridge, washing, and eluting in a biocompatible solvent.

Protocol 4: In Vivo Pretargeted PET Imaging using SPAAC

This generalized protocol outlines a pretargeting strategy for PET imaging in a tumor-bearing mouse model using SPAAC.[7]

Materials:

  • Tumor-specific antibody conjugated to a cyclooctyne (e.g., Trastuzumab-DBCO)

  • Azide-functionalized chelator (e.g., N₃-NOTA) radiolabeled with a PET isotope (e.g., ⁶⁴Cu)

  • Tumor-bearing mice (e.g., HER2-positive xenograft model)

  • PET/CT scanner

Procedure:

  • Administration of Cyclooctyne-Antibody: Administer the cyclooctyne-conjugated antibody to the tumor-bearing mice via intravenous injection.

  • Accumulation and Clearance Period: Wait for an extended period (e.g., 24, 48, or 72 hours) to allow for maximal tumor accumulation of the antibody and clearance of unbound antibody from the bloodstream. This pretargeting interval is key to achieving high tumor-to-blood ratios.[7]

  • Administration of Radiolabeled Azide Probe: Prepare the radiolabeled azide probe (e.g., [⁶⁴Cu]Cu-N₃-NOTA) following established radiochemistry protocols. Administer the probe intravenously.

  • PET/CT Imaging: Anesthetize the mice and perform a whole-body PET/CT scan at various time points post-injection of the radiolabeled probe. The resulting images should show high signal intensity at the tumor site with low background signal. Quantify tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).

References

The Efficacy of Methyltetrazine-PEG24-amine in Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in targeted therapies, drug delivery, and advanced cellular imaging, the choice of bioconjugation chemistry is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a leading strategy due to its exceptional speed and biocompatibility. This guide provides a comparative analysis of Methyltetrazine-PEG24-amine, a long-chain PEGylated tetrazine linker, against other bioorthogonal alternatives, with a focus on its application in various cell lines.

Overview of this compound

This compound is a bifunctional linker that leverages the highly efficient and specific reaction between the methyltetrazine moiety and a TCO-functionalized molecule. The primary amine group allows for its conjugation to a molecule of interest (e.g., a small molecule drug, a fluorescent probe, or a protein) via standard amine-reactive chemistries. The extensive 24-unit polyethylene glycol (PEG) spacer is designed to enhance aqueous solubility, reduce aggregation, and minimize steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecule.[1]

Comparison with Alternative Bioorthogonal Chemistries

The primary alternatives to the tetrazine-TCO ligation are other "click chemistry" reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). The key distinction lies in the reaction kinetics.

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷ (typically 800 - 30,000)[2]~1[2]10 - 10⁴[2]
Biocompatibility Excellent (catalyst-free)[2]Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity[2]
Reaction Conditions Aqueous media, room temperature[2]Aqueous media, room temperatureRequires copper(I) catalyst
Specificity High[2]HighHigh

The significantly faster reaction rate of the tetrazine-TCO ligation allows for efficient labeling at lower concentrations, which is a considerable advantage in live-cell and in vivo applications where minimizing perturbation to the biological system is crucial.[3]

Performance in Different Cell Lines

While specific quantitative data for this compound across a panel of cell lines is limited in publicly available literature, we can infer its performance based on studies using other tetrazine derivatives and the known effects of PEGylation.

The tetrazine-TCO ligation has been successfully employed in a variety of cancer cell lines, including HeLa, MDA-MB-231, HCT116, and A549, for cell-surface labeling and imaging.[4] The efficiency of labeling is generally high due to the rapid kinetics of the reaction.

Influence of the PEG24 Linker:

The long PEG24 linker in this compound is expected to have the following effects:

  • Increased Hydrophilicity: This improves solubility in aqueous buffers and can reduce non-specific binding to cell surfaces.[1]

  • Reduced Cell Permeability: While advantageous for targeting cell-surface proteins, the large hydrophilic PEG chain may hinder passive diffusion across the cell membrane, potentially reducing efficiency for intracellular targets compared to shorter PEG linkers or non-PEGylated tetrazines.[5]

  • Pharmacokinetics: In in vivo applications, longer PEG chains are known to increase circulation half-life and can improve tumor accumulation due to the enhanced permeability and retention (EPR) effect.[1] However, excessively long linkers might introduce steric hindrance that could slightly reduce the in vivo reaction rate.[1]

Cytotoxicity:

Experimental Protocols

General Protocol for Cell Surface Labeling

This protocol provides a general workflow for labeling cell surface proteins using a two-step approach with this compound.

Workflow for Cell Surface Labeling

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Tetrazine Ligation cluster_2 Step 3: Analysis TCO_l Label cell surface proteins with a TCO-NHS ester Wash1 Wash cells to remove unreacted TCO TCO_l->Wash1 Tetrazine_l Incubate with this compound conjugated to a molecule of interest (e.g., fluorophore) Wash1->Tetrazine_l Wash2 Wash cells to remove unreacted tetrazine conjugate Tetrazine_l->Wash2 Analysis Analyze by fluorescence microscopy, flow cytometry, or other methods Wash2->Analysis

Caption: A two-step workflow for labeling cell surface proteins.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, MCF-7)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • TCO-NHS ester

  • This compound conjugated to a reporter molecule (e.g., a fluorescent dye)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., chambered coverslips for microscopy or suspension for flow cytometry).

  • TCO Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of TCO-NHS ester in PBS (typical concentrations range from 10-100 µM) for 30-60 minutes at room temperature.[6]

    • Wash the cells three times with PBS to remove unreacted TCO-NHS ester.[6]

  • Tetrazine Ligation:

    • Incubate the TCO-labeled cells with the this compound conjugate at a suitable concentration (typically 1-20 µM) in cell culture medium for 10-60 minutes.

    • Wash the cells twice with PBS to remove the unreacted tetrazine conjugate.

  • Analysis:

    • For fluorescence microscopy, mount the coverslip and image the cells.

    • For flow cytometry, resuspend the cells in PBS and analyze.

Comparative Analysis of Bioorthogonal Reactions in Live Cells

This protocol is adapted from a systematic evaluation of bioorthogonal reactions and can be used to compare the efficacy of this compound with alternatives like a DBCO-PEG-amine (for SPAAC).[7]

Workflow for Comparative Analysis

G cluster_0 Cell Transfection cluster_1 Bioorthogonal Handle Installation cluster_2 Competitive Labeling cluster_3 Analysis Transfect Transfect cells (e.g., HeLa) with a HaloTag fusion protein construct Incubate Incubate separate cell populations with chloroalkane-TCO or chloroalkane-Azide Transfect->Incubate Wash1 Wash cells Incubate->Wash1 Label_Tz Label TCO-cells with this compound-Fluorophore Wash1->Label_Tz Label_DBCO Label Azide-cells with DBCO-PEG-amine-Fluorophore Wash1->Label_DBCO Image Live-cell imaging to quantify fluorescence intensity Label_Tz->Image Gel In-gel fluorescence to determine labeling efficiency Label_Tz->Gel Label_DBCO->Image Label_DBCO->Gel

Caption: Comparative analysis of bioorthogonal reactions.

Materials:

  • HeLa cells

  • Plasmid encoding a HaloTag fusion protein (e.g., Halo-H2B-GFP)

  • Transfection reagent

  • Chloroalkane-TCO and Chloroalkane-Azide HaloTag ligands

  • This compound-fluorophore and DBCO-PEG-amine-fluorophore conjugates

  • Live-cell imaging setup

  • SDS-PAGE and in-gel fluorescence scanner

Procedure:

  • Cell Culture and Transfection: Transfect HeLa cells with the HaloTag fusion protein plasmid and culture for 24-48 hours.

  • Bioorthogonal Handle Installation:

    • Treat one population of cells with the chloroalkane-TCO ligand and another with the chloroalkane-Azide ligand (typically 10 µM for 30 minutes).[7]

    • Wash the cells to remove the unreacted ligand.

  • Competitive Labeling:

    • Incubate the TCO-functionalized cells with the this compound-fluorophore conjugate.

    • Incubate the Azide-functionalized cells with the DBCO-PEG-amine-fluorophore conjugate.

    • Perform a time-course and dose-response experiment to determine kinetics and efficiency.

  • Analysis:

    • Live-Cell Imaging: Acquire fluorescence images at different time points to quantify the rate of signal increase.

    • In-Gel Fluorescence: Lyse the cells, run the proteins on an SDS-PAGE gel, and scan for in-gel fluorescence to determine the percentage of labeled HaloTag protein.

Signaling Pathways and Logical Relationships

The application of this compound is not limited to simple labeling but can be extended to probe and manipulate signaling pathways. For instance, it can be used in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Mechanism of Action

G cluster_0 PROTAC Assembly cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI_ligand Ligand for Protein of Interest (POI) Linker This compound (as part of the linker) POI_ligand->Linker E3_ligand Ligand for E3 Ubiquitin Ligase E3_ligand->Linker PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTACs utilize a linker to induce protein degradation.

In this context, this compound can be used to synthesize the PROTAC molecule, linking the POI-binding and E3 ligase-binding moieties. The length and flexibility of the PEG24 chain can be critical for optimal ternary complex formation and subsequent degradation of the target protein.

Conclusion

This compound is a powerful tool for bioconjugation in cellular systems, offering the key advantages of the rapid and bioorthogonal tetrazine-TCO ligation. The long PEG24 spacer enhances its solubility and biocompatibility, making it particularly suitable for applications requiring these properties, such as in vivo studies and the development of antibody-drug conjugates and PROTACs. While its larger size may limit its passive diffusion for intracellular targeting compared to smaller linkers, it remains an excellent choice for cell-surface labeling and applications where the linker's length and hydrophilicity are beneficial. For researchers choosing a bioorthogonal strategy, the superior kinetics of the tetrazine-TCO reaction, as enabled by reagents like this compound, presents a compelling advantage for efficient and specific labeling in complex biological environments.

References

Navigating Bioorthogonal Chemistry: A Comparative Guide to Methyltetrazine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and efficiency of bioorthogonal chemistry are paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has become a cornerstone of this field, enabling the specific labeling and tracking of biomolecules in complex biological systems. At the forefront of this chemistry is methyltetrazine, a widely used reagent valued for its balance of reactivity and stability. However, understanding its potential for off-target reactions is critical for the design of robust and reliable experiments.

This guide provides an objective comparison of methyltetrazine's performance with alternative bioorthogonal reagents, supported by experimental data. We delve into the crucial balance between reaction kinetics and stability, and the potential for cross-reactivity with endogenous cellular components.

Performance Comparison of Bioorthogonal Reagents

The efficacy of a bioorthogonal reaction hinges on the rapid and specific formation of a stable conjugate with the intended target, while minimizing reactions with other cellular molecules. The primary measure of the desired reaction's speed is the second-order rate constant (k₂) for the iEDDA reaction with a dienophile, typically a trans-cyclooctene (TCO). Conversely, the reagent's stability in a biological milieu, often assessed by its half-life (t₁/₂) in serum or buffer, is a key indicator of its potential for off-target reactions and degradation.

A critical aspect of tetrazine chemistry is the inherent trade-off between reactivity and stability. Generally, electron-withdrawing substituents on the tetrazine ring increase its reactivity in the iEDDA reaction but also render it more susceptible to degradation and reaction with nucleophiles.[1] Methyltetrazine is often considered a good compromise, offering respectable reaction rates with enhanced stability compared to more reactive, electron-deficient tetrazines.

Below, we present a comparative summary of the performance of methyltetrazine and other representative tetrazine derivatives.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability (Half-life in buffer/serum)Key Characteristics
Methyltetrazine trans-cyclooctene (TCO)~1,000 - 5,000[2][3]High (>24 hours in serum)[4]Good balance of reactivity and stability.
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000 - 22,000[3][5]Lower (degrades in aqueous media)[6]High reactivity, but reduced stability.[6]
3-phenyl-6-methyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~100 - 1,000[1]HighIncreased stability, but lower reactivity.
Triazolyl-tetrazineTCO~2,000 - 4,000[4]High (>92% remaining after 12h in DMEM)[4]Modular synthesis, improved stability and high reactivity.[4]

Cross-Reactivity with Cellular Components

While the iEDDA reaction is highly specific, the electrophilic nature of the tetrazine ring can lead to reactions with endogenous nucleophiles, primarily thiols found in cysteine residues of proteins and glutathione. These side reactions can lead to off-target labeling and a reduction in the concentration of the tetrazine probe available for the intended bioorthogonal reaction.

Studies have shown that thiomethyltetrazines can function as reversible covalent modifiers of cysteine residues, with second-order rate constants in the range of 1-100 M⁻¹s⁻¹.[7] This is significantly slower than the desired iEDDA reaction with TCO, which occurs at rates of 1,000-5,000 M⁻¹s⁻¹ for methyltetrazine.[2][3] This several orders of magnitude difference in reaction rates underscores the high selectivity of the bioorthogonal ligation. However, for experiments involving long incubation times or high concentrations of tetrazine probes, this potential for thiol reactivity should be considered.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Desired Bioorthogonal Reaction Methyltetrazine + trans-cyclooctene (TCO)~1,000 - 5,000[2][3]
Potential Side Reaction Thiomethyltetrazine + Cysteine~1 - 100[7]

Experimental Protocols

To ensure the data presented is reproducible and to aid researchers in their own investigations, we provide detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constants for Tetrazine-TCO Ligation

This protocol outlines the use of stopped-flow spectrophotometry to measure the rapid kinetics of the iEDDA reaction.

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • trans-cyclooctene (TCO) derivative stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the TCO stock solution in the reaction buffer.

  • Prepare a solution of the tetrazine derivative in the reaction buffer at a constant concentration.

  • Equilibrate the syringes of the stopped-flow instrument with the tetrazine and TCO solutions.

  • Rapidly mix the two solutions in the instrument's mixing chamber.

  • Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

  • Fit the resulting kinetic traces to a pseudo-first-order model to obtain the observed rate constant (k_obs) for each TCO concentration.

  • Plot k_obs versus the TCO concentration. The slope of the resulting linear fit represents the second-order rate constant (k₂).[6]

Protocol 2: Assessment of Tetrazine Stability in Serum

This protocol describes a method to evaluate the stability of a tetrazine derivative in a biologically relevant medium using HPLC.

Materials:

  • Tetrazine derivative stock solution (e.g., 10 mM in DMSO)

  • Human serum

  • Incubator at 37°C

  • HPLC system with a C18 column and a UV-Vis detector

  • Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Add the tetrazine stock solution to pre-warmed human serum to a final concentration of, for example, 100 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum mixture.

  • Precipitate the serum proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC.

  • Monitor the peak area corresponding to the intact tetrazine derivative at its characteristic absorbance wavelength.

  • Calculate the percentage of the remaining tetrazine derivative at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining tetrazine versus time to determine its half-life in serum.[4][8]

Visualizing the Chemistry

To better illustrate the concepts discussed, we provide diagrams generated using the DOT language.

G cluster_0 Bioorthogonal Reaction Pathway cluster_1 Potential Side Reaction Methyltetrazine Methyltetrazine Intermediate Diels-Alder Adduct Methyltetrazine->Intermediate k₂ ≈ 10³ - 10⁴ M⁻¹s⁻¹ (fast) TCO trans-cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine + N2 Intermediate->Product Retro-Diels-Alder (fast) CellularThiol Cellular Thiol (e.g., Cysteine) SideProduct Thiol-Tetrazine Adduct CellularThiol->SideProduct k₂ ≈ 1 - 100 M⁻¹s⁻¹ (slow)

Caption: The desired fast bioorthogonal reaction of methyltetrazine with TCO versus a potential slower side reaction with cellular thiols.

G cluster_workflow Experimental Workflow for Stability Assessment Start Incubate Tetrazine in Human Serum (37°C) Timepoints Aliquot at Timepoints Start->Timepoints Precipitate Precipitate Proteins (Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Quantify Quantify Peak Area Analyze->Quantify

Caption: A simplified workflow for determining the stability of a tetrazine derivative in human serum using HPLC analysis.

Conclusion

Methyltetrazine remains a robust and versatile tool in the bioorthogonal chemistry toolbox, offering a favorable balance between reactivity and stability. While the potential for cross-reactivity with cellular thiols exists, the significantly faster kinetics of the desired iEDDA reaction with strained alkenes like TCO ensures a high degree of specificity under typical experimental conditions. For applications requiring very long incubation times or exceptionally high probe concentrations, researchers should be mindful of these potential side reactions. The development of novel tetrazine derivatives, such as triazolyl-tetrazines, offers promising alternatives with enhanced stability and modular synthesis, further expanding the capabilities of bioorthogonal chemistry for precise biological interrogation.[4]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Methyltetrazine-PEG24-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyltetrazine-PEG24-amine, a valuable tool in bioconjugation and proteomics. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Protection Generally not required under normal use with adequate ventilation. If creating aerosols or dust, a NIOSH-approved respirator may be necessary.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[1] The following is a general procedural guide for its disposal as non-hazardous chemical waste.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, and paper towels), in a designated and clearly labeled waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Label the container as "Non-hazardous Chemical Waste" and list the primary constituent, "this compound."

  • Waste Storage:

    • Store the sealed waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

    • The storage area should be secure and have secondary containment to prevent the release of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Provide the EHS department with a complete inventory of the waste container's contents.

    • Do not mix different chemical wastes unless explicitly instructed to do so by your EHS department.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Scoop the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as chemical waste.

    • For large spills, evacuate the area and contact your institution's EHS department or emergency response team.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Final Disposal start Start: Unused or Contaminated This compound spill Spill Occurs start->spill collect 1. Segregate and Collect in Labeled Waste Container store 2. Store in Designated Waste Area collect->store contact_ehs 3. Contact Environmental Health & Safety (EHS) store->contact_ehs spill->collect No cleanup Spill Cleanup: Absorb and Collect spill->cleanup Yes cleanup->collect pickup 4. EHS Waste Pickup contact_ehs->pickup dispose 5. Final Disposal via Certified Vendor pickup->dispose

Caption: Disposal Workflow for this compound.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling Methyltetrazine-PEG24-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal protocols for Methyltetrazine-PEG24-amine, a valuable PEG-based PROTAC linker. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar molecules, including tetrazine derivatives, PEGylated compounds, and amines, to ensure a high level of safety in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to the potential hazards associated with its constituent functional groups. The tetrazine moiety can be reactive, while the amine group can be corrosive. Although PEG is generally considered biocompatible, the overall compound should be handled with caution.[1][2]

A comprehensive personal protective equipment (PPE) strategy is mandatory to ensure personnel safety.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles meeting ANSI Z87.1 standards are required.[3][4] A face shield should be worn over goggles when there is a significant risk of splashes.[3][5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] For prolonged contact, consult the glove manufacturer's resistance guide.
Lab CoatA standard lab coat should be worn to protect against skin contact and contamination of personal clothing.
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[4]
Respiratory Protection Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Operational Steps:

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for similar compounds.

    • Ensure a chemical spill kit appropriate for amines and solvents is readily accessible.

    • Assemble all necessary equipment and reagents before beginning the experiment.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated work area.

  • Handling the Compound:

    • Work exclusively within a certified chemical fume hood.

    • When dispensing the compound, avoid creating dust or aerosols.

    • Keep containers tightly sealed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[3]

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all waste as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_execution Execution cluster_post Post-Experiment prep1 Review Safety Guide prep2 Assemble Spill Kit prep1->prep2 prep3 Gather Equipment prep2->prep3 don_ppe Don PPE prep3->don_ppe Proceed to Experiment handle Handle Compound in Fume Hood don_ppe->handle decontaminate Decontaminate Workspace handle->decontaminate Experiment Complete dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。